BOC-D-alanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348467 | |
| Record name | Boc-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7764-95-6 | |
| Record name | BOC-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7764-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
BOC-D-alanine chemical and physical properties
An In-depth Technical Guide to the Core Chemical and Physical Properties of BOC-D-Alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-D-alanine (this compound) is a crucial derivative of the non-proteinogenic amino acid D-alanine. It serves as a fundamental building block in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS) and the development of novel pharmaceuticals. The tert-butoxycarbonyl (Boc) protecting group on the amine terminus prevents unwanted side reactions during peptide chain elongation.[][2] The incorporation of a D-amino acid, such as D-alanine, into a peptide sequence can significantly enhance its stability and resistance to enzymatic degradation by proteases, a critical attribute for therapeutic peptides.[] This guide provides a comprehensive overview of the chemical and physical properties of this compound, experimental protocols for its use, and its applications in research and drug development.
Chemical and Physical Properties
The following tables summarize the key quantitative and qualitative data for this compound.
Table 1: General and Chemical Identifiers
| Property | Value | Citations |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [][3] |
| Synonyms | Boc-D-Ala-OH, N-(tert-Butoxycarbonyl)-D-alanine | [][3][4][5] |
| CAS Number | 7764-95-6 | [4][5][6] |
| Molecular Formula | C₈H₁₅NO₄ | [][3][4][6] |
| Molecular Weight | 189.21 g/mol | [3][5][6][7] |
| Canonical SMILES | CC(C(=O)O)NC(=O)OC(C)(C)C | [] |
| InChI Key | QVHJQCGUWFKTSE-RXMQYKEDSA-N | [][3][5] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Citations |
| Appearance | White to off-white powder or crystal | [][4][6][7] |
| Melting Point | 75 - 85 °C | [][4][5][7][8] |
| Boiling Point | 324.46°C (rough estimate) | [][5][8] |
| Density | 1.2321 g/cm³ (rough estimate) | [][5][8] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | [5][8] |
| Optical Rotation [α]²⁰/D | +25 ± 2º (c=2, EtOH) | [4][5][8] |
| pKa | 4.02 ± 0.10 (Predicted) | [5][8] |
| Spectroscopic Data | 1H NMR, 13C NMR, IR, Mass Spec, and Raman data are available in public databases. | [3][9] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and application of this compound are critical for its effective use in a laboratory setting.
Synthesis of this compound
The most common method for synthesizing this compound is the N-protection of D-alanine using di-tert-butyl dicarbonate (Boc₂O).
Objective: To introduce the tert-butoxycarbonyl (Boc) protecting group onto the amino group of D-alanine.
Materials:
-
D-alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dioxane, tert-Butyl alcohol, Ethanol)[10][11][12]
-
Base (e.g., Sodium hydroxide, Triethylamine, Guanidine hydrochloride)[11][12][13]
-
Water
-
Acid for workup (e.g., Potassium hydrogen sulfate solution)[12]
-
Organic solvent for extraction (e.g., Ethyl ether, Ethyl acetate)[12][13]
General Procedure:
-
D-alanine is dissolved or suspended in an appropriate solvent system (e.g., aqueous dioxane, tert-butyl alcohol, or ethanol).[10][12][13]
-
A base is added to the mixture to facilitate the reaction. The pH is typically adjusted and maintained between 8 and 9.[12][13]
-
Di-tert-butyl dicarbonate (Boc₂O), either neat or dissolved in the reaction solvent, is added to the D-alanine solution, often dropwise, while stirring. The reaction is typically conducted at room temperature or slightly above (35-40°C).[11][12]
-
The reaction mixture is stirred for several hours (e.g., 15 hours to overnight) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[12][13]
-
Upon completion, the solvent is often removed under reduced pressure.[12][14]
-
A standard aqueous workup is performed. The residue is redissolved, and the aqueous layer is washed with a nonpolar solvent (e.g., pentane or hexane) to remove excess Boc₂O and byproducts.[12]
-
The aqueous phase is then acidified to a pH of 1-2 with a suitable acid (e.g., potassium hydrogen sulfate) at a low temperature (0-5°C), causing the this compound product to precipitate or separate.[12]
-
The product is extracted into an organic solvent such as ethyl ether or ethyl acetate.[12]
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude product, often as an oil or solid.[12][13]
Purification and Crystallization
Crude this compound is often an oil that can be solidified and purified through crystallization.
Objective: To obtain high-purity, crystalline this compound from the crude reaction product.
Materials:
-
Crude this compound (oily residue)
-
Seed crystals of this compound (optional but recommended)[14]
-
A weak polar solvent (e.g., Cyclohexane, n-Hexane, Petroleum ether)[11][14]
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
The crude oily product obtained from the synthesis is placed in a suitable vessel.[14]
-
A small amount of seed crystal is added to the oil to initiate crystallization.[14]
-
The mixture is allowed to stand at room temperature for a period (e.g., 18-24 hours) until the oil completely solidifies into a white mass.[14]
-
A weak polar solvent, such as cyclohexane, is added to the solidified mass for "pulping." This process involves stirring the solid in the solvent to wash away impurities.[14]
-
The mixture is stirred at room temperature for a few hours.[14]
-
The solid product is collected by filtration, washed with a small amount of the cold pulping solvent, and then dried under reduced pressure to yield the final, purified this compound.[14]
Use in Boc-SPPS: Deprotection Step
A key step in Boc-based Solid-Phase Peptide Synthesis (SPPS) is the selective removal of the Nα-Boc group to allow for the coupling of the next amino acid.
Objective: To remove the Boc protecting group from the N-terminus of the peptide chain attached to the solid support.
Materials:
-
Boc-protected peptide-resin
-
Deprotection reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[15]
-
Scavenger (optional, e.g., 0.5% DTE if Cys, Met, or Trp are present).[15]
-
Wash solvents (DCM, Isopropanol)[15]
-
Neutralization reagent (e.g., 5-10% Diisopropylethylamine (DIEA) in DCM)
Procedure:
-
The peptide-resin is swollen in DCM within the reaction vessel.
-
The DCM is drained, and the deprotection reagent (50% TFA/DCM) is added to the resin.[15]
-
A short pre-wash of 2-5 minutes is performed, followed by draining the reagent.[15]
-
A fresh portion of the deprotection reagent is added, and the reaction is allowed to proceed for 15-25 minutes with agitation.[15]
-
The deprotection solution is drained, and the resin is thoroughly washed with DCM and then isopropanol to remove residual TFA and the cleaved tert-butyl cation.[15]
-
The resin is then neutralized with a solution of a hindered base, such as 5-10% DIEA in DCM, to deprotonate the newly formed N-terminal ammonium salt, preparing it for the next coupling step.
Visualizations: Workflows and Relationships
Caption: General synthesis workflow for this compound.
Caption: Role of this compound in the Boc-SPPS cycle.
Caption: Logical relationships of this compound applications.
Applications in Research and Drug Development
This compound is an indispensable tool for researchers in medicinal chemistry and biochemistry.
-
Peptide Synthesis: It is a standard building block for introducing D-alanine residues into a peptide sequence.[][6] The Boc group ensures that the alpha-amino group is protected during the coupling reaction, allowing for controlled, stepwise synthesis of peptides.[10]
-
Drug Development: Incorporating D-amino acids like D-alanine into therapeutic peptides makes them resistant to degradation by endogenous proteases, thereby increasing their in vivo half-life and bioavailability.[] This makes this compound a valuable reagent in the design of more robust and effective peptide-based drugs, enzyme inhibitors, and peptidomimetics.[][4]
-
Structural Biology: The introduction of a D-amino acid can induce specific secondary structures, such as turns or helices, in a peptide chain. Researchers use this compound to synthesize peptides with defined conformations to study protein folding, dynamics, and stability.[]
-
Bioconjugation: this compound serves as a component in the synthesis of peptides that are later conjugated to other molecules, including fluorescent dyes, polymers, or cytotoxic drugs for targeted delivery.[] The properties of the D-alanine can influence the biological activity and stability of the final bioconjugate.[]
Safety, Handling, and Storage
-
Safety: this compound is not classified as a hazardous substance according to GHS criteria.[7][16] However, as with all laboratory chemicals, direct contact should be avoided. The toxicological properties have not been fully investigated.[17]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with eyes and skin.[16][17][18] Avoid generating dust.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.[][5][8][16]
References
- 2. peptide.com [peptide.com]
- 3. This compound | C8H15NO4 | CID 637606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound CAS#: 7764-95-6 [m.chemicalbook.com]
- 9. N-(tert-Butoxycarbonyl)-L-alanine(15761-38-3) 1H NMR [m.chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. BOC-D-Phenylalanine synthesis - chemicalbook [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Page loading... [wap.guidechem.com]
- 14. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 15. chempep.com [chempep.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. This compound MSDS CasNo.7764-95-6 [m.lookchem.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
BOC-D-alanine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BOC-D-alanine (N-α-tert-Butoxycarbonyl-D-alanine), a critical reagent in modern synthetic chemistry. This document outlines its chemical properties, applications, and the biological significance of its D-alanine core, offering detailed experimental protocols and pathway visualizations to support research and development endeavors.
Core Chemical and Physical Data
This compound is a protected form of the non-proteinogenic amino acid D-alanine. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled incorporation into peptide chains and other complex organic molecules.
| Property | Value | References |
| CAS Number | 7764-95-6 | [1] |
| Molecular Formula | C₈H₁₅NO₄ | [1] |
| Molecular Weight | 189.21 g/mol | |
| Appearance | White to off-white powder | [1] |
| Melting Point | 75 - 85 ºC | [1] |
| Storage Conditions | 2-8°C | [1] |
Applications in Research and Development
This compound is a versatile building block with significant applications in several areas of scientific research:
-
Peptide Synthesis : As a cornerstone of solid-phase peptide synthesis (SPPS), this compound enables the introduction of D-amino acids into peptide sequences.[2] The incorporation of D-alanine can confer resistance to enzymatic degradation, thereby enhancing the in vivo stability and therapeutic potential of peptide-based drugs.[2] The Boc group provides stable protection under standard coupling conditions and can be selectively removed using mild acidic conditions.[2]
-
Drug Development : In the pharmaceutical industry, this compound is instrumental in the design of peptidomimetics and enzyme inhibitors.[2] Its use allows for the creation of more robust and long-lasting therapeutic agents by improving their pharmacokinetic profiles.[2]
-
Structural Biology : The introduction of D-alanine via this compound can influence the secondary and tertiary structures of peptides. This is a valuable tool for researchers studying protein folding, conformation, and stability, providing insights into protein function and dynamics.[2]
Biological Significance of D-Alanine
While L-amino acids are the primary constituents of proteins in most organisms, D-amino acids, particularly D-alanine, play crucial roles in microbial physiology. D-alanine is a fundamental component of the peptidoglycan in bacterial cell walls, contributing to their structural integrity and resistance to most proteases.
The metabolic pathway of D-alanine is a key area of study, particularly for the development of novel antimicrobial agents that target bacterial cell wall synthesis.
Experimental Protocols
General Protocol for Boc Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol outlines the manual steps for the incorporation of a this compound residue into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).
1. Resin Preparation:
- Swell the peptide-resin in dichloromethane (DCM).
2. Boc Deprotection:
- Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for a short prewash (approximately 5 minutes).
- Follow with a longer deprotection step of 15-25 minutes with fresh 50% TFA/DCM solution.
- Wash the deprotected peptide-resin with DCM and then with isopropanol (IPA) to remove residual acid.
3. Neutralization:
- Neutralize the resulting TFA salt on the resin by washing with a 5-10% solution of a non-nucleophilic base, such as diisopropylethylamine (DIEA), in DCM.
- Wash the resin thoroughly with DCM to remove excess base and salts.
4. Amino Acid Coupling:
- Activate the this compound (or another Boc-protected amino acid) by dissolving it in a suitable solvent (e.g., DMF or DCM) with a coupling agent. Common coupling agents include:
- Dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt).
- Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).
- (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU).
- Add the activated this compound solution to the neutralized peptide-resin.
- Allow the coupling reaction to proceed for 1-2 hours, or until a completion test (e.g., ninhydrin test) indicates the absence of free amines.
- Wash the resin with DMF and DCM to remove excess reagents and byproducts.
5. Repetition:
- Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
6. Cleavage from Resin:
- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed. This is typically achieved using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Workflow for this compound Incorporation in SPPS
Caption: General workflow for a single coupling cycle using this compound in SPPS.
Signaling and Metabolic Pathways
D-Alanine Metabolism in Bacteria
D-alanine is crucial for the synthesis of peptidoglycan, a major component of the bacterial cell wall. The metabolic pathway leading to the formation and utilization of D-alanine is a key target for many antibiotics.
Caption: Simplified D-alanine metabolic pathway and its role in peptidoglycan biosynthesis.
References
Applications of BOC-D-alanine in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butoxycarbonyl-D-alanine (BOC-D-alanine) is a critical protected amino acid derivative extensively utilized in peptide synthesis. Its incorporation into peptide chains offers significant advantages, primarily by enhancing stability against enzymatic degradation, a crucial attribute for the development of therapeutic peptides. The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise peptide elongation in both solid-phase and solution-phase synthesis. This technical guide provides an in-depth overview of the applications of this compound, detailing its role in drug design, the synthesis of peptide analogs, and its impact on peptide structure and function. The document includes structured data tables, detailed experimental protocols for its use in Boc-based Solid-Phase Peptide Synthesis (SPPS), and visual diagrams of key chemical workflows and relevant biological pathways to provide a comprehensive resource for researchers in the field.
Introduction: The Strategic Importance of D-Amino Acids
In the realm of peptide science, the use of non-canonical amino acids is a key strategy for overcoming the inherent limitations of natural peptides, such as poor stability and low bioavailability. D-amino acids, the non-natural enantiomers of the proteinogenic L-amino acids, are particularly valuable. Their incorporation into a peptide backbone renders the adjacent peptide bond resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[1]
This compound is a foundational building block for this purpose. The Boc group provides robust protection of the α-amino group, preventing unwanted side reactions during peptide bond formation.[2][3] This protection is readily removed under moderately acidic conditions, which do not affect the more stable side-chain protecting groups or the peptide-resin linkage in standard Boc-SPPS, allowing for precise sequence assembly.[][5]
Core Applications of this compound
The use of this compound is central to several areas of peptide research and development:
-
Pharmaceutical Research and Drug Development : The primary application lies in the creation of peptide-based therapeutics with improved pharmacokinetic profiles.[6][7] By replacing an L-alanine residue with D-alanine, researchers can significantly extend the in-vivo half-life of a peptide, leading to more effective and longer-lasting drugs.[2] This strategy is employed in the design of enzyme inhibitors, hormone analogs, and antimicrobial peptides.[1][2]
-
Structural Biology : The introduction of a D-amino acid can induce specific conformational changes in a peptide's secondary and tertiary structure.[] This allows for the study of protein folding, dynamics, and stability, providing valuable insights into structure-activity relationships (SAR).[6]
-
Synthesis of Peptidoglycan Precursors : D-alanine is a fundamental component of the peptidoglycan layer in bacterial cell walls.[1][8] this compound is therefore used in the synthesis of bacterial cell wall components and their analogs to study antibiotic mechanisms and develop new antimicrobial agents.[9][10]
-
Bioconjugation : As a building block, this compound can be incorporated into peptides that are subsequently linked to other molecules such as fluorescent dyes, polymers, or cytotoxic drugs for applications in targeted drug delivery, diagnostics, and imaging.[]
Quantitative Data and Physicochemical Properties
For successful peptide synthesis, understanding the properties of the building blocks and the efficiency of the reactions is crucial. The following tables summarize key data for this compound and typical coupling efficiencies in Boc-SPPS.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7764-95-6 | [7] |
| Molecular Formula | C₈H₁₅NO₄ | [7] |
| Molecular Weight | 189.21 g/mol | [11] |
| Appearance | White to off-white powder | [7] |
| Melting Point | 75-85 °C | [][7] |
| Optical Rotation | [α]²⁰/D = +25 ± 2º | [7] |
| Purity | ≥98% (TLC/HPLC) | [7] |
| Solubility | Soluble in common organic solvents (DMF, DCM, THF) | [] |
Table 2: Comparative Overview of Coupling Reagents for Boc-SPPS
The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, particularly racemization.[13][14] The data below provides a qualitative and quantitative comparison of common reagents used for coupling Boc-protected amino acids.
| Coupling Reagent/Method | Typical Coupling Time | Coupling Efficiency | Racemization Risk | Notes | Reference(s) |
| HBTU/DIEA | 30 - 60 minutes | Very Good (>98%) | Low | Robust and widely used. Addition of HOBt is recommended. | [15][16] |
| HATU/DIEA | 15 - 45 minutes | Excellent (>99%) | Very Low | Highly efficient, especially for sterically hindered couplings. | [15][17] |
| DIC/HOBt | 1 - 4 hours | Good (>97%) | Low to Moderate | Cost-effective and reliable. HOBt is crucial for suppressing racemization. | [9][15] |
| Preformed Symmetrical Anhydrides | 60 - 120 minutes | Very Good (>98%) | Low | Highly reactive but requires an extra preparation step. | [18] |
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of this compound using manual Boc-based Solid-Phase Peptide Synthesis (SPPS).
Workflow for Boc-SPPS
The overall workflow for adding an amino acid residue in Boc-SPPS involves a cycle of deprotection, neutralization, coupling, and washing steps.
Caption: General workflow for one cycle of Boc-SPPS.
Protocol 1: Standard Boc-SPPS Cycle for this compound Incorporation
This protocol details the manual steps for coupling a single this compound residue onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., PAM or MBHA resin with growing peptide chain)
-
This compound
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v). Caution: TFA is highly corrosive.
-
Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA.
-
Solvents: N,N-Dimethylformamide (DMF), DCM, Isopropanol (IPA) - all peptide synthesis grade.
-
SPPS reaction vessel with a frit and stopcock.
-
Shaker or bubbler (using inert gas like Nitrogen or Argon).
Procedure:
-
Resin Swelling:
-
Place the peptide-resin (1.0 g, ~0.5 mmol substitution) in the reaction vessel.
-
Add DCM (10 mL) and shake gently for 20-30 minutes to swell the resin.[5] Drain the solvent.
-
-
Boc Deprotection:
-
Washing after Deprotection:
-
Neutralization:
-
Add the Neutralization Solution (10 mL) to the resin.
-
Shake for 2 minutes, then drain.
-
Repeat the neutralization step one more time.[20]
-
-
Washing after Neutralization:
-
Wash the resin with DCM (3x, 10 mL each). Drain thoroughly. The resin is now ready for coupling.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq., 1.5 mmol, ~284 mg) and HBTU (2.9 eq., 1.45 mmol, ~549 mg) in DMF (5 mL).
-
Add DIEA (6 eq., 3.0 mmol, ~0.52 mL) to the mixture. This is the activation step. Allow to pre-activate for 1-2 minutes.[15][17]
-
Add the activated amino acid solution to the neutralized resin in the reaction vessel.
-
Shake for 1-2 hours. To monitor the reaction, a small sample of resin beads can be taken for a Kaiser (ninhydrin) test.[21][22] A negative test (beads remain colorless/yellow) indicates complete coupling.
-
-
Washing after Coupling:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x, 10 mL each) to remove excess reagents and byproducts.
-
The resin now bears the newly coupled this compound residue and is ready for the next cycle of deprotection and coupling.
-
Protocol 2: Cleavage and Deprotection
After the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed. This protocol uses Hydrogen Fluoride (HF), a standard but highly hazardous reagent for Boc-SPPS. This procedure must be performed by trained personnel in a specialized, dedicated HF apparatus.
Materials:
-
Peptide-resin (dried).
-
Anhydrous Hydrogen Fluoride (HF). Extreme Hazard: Highly toxic and corrosive.
-
Scavenger: Anisole or p-cresol.
-
Cold diethyl ether.
-
Solvents for purification (water, acetonitrile).
Procedure:
-
Preparation:
-
HF Cleavage:
-
Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel under vacuum.
-
Remove the cooling bath and replace it with an ice bath (0 °C).
-
Stir the reaction mixture for 45-60 minutes at 0 °C.[19]
-
-
HF Removal and Peptide Precipitation:
-
Evaporate the HF under a stream of nitrogen or under vacuum.
-
Add cold diethyl ether (~20 mL) to the residue. This will precipitate the crude peptide while dissolving the organic scavengers.
-
Stir or triturate the solid to ensure thorough washing.
-
-
Peptide Collection and Purification:
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide pellet with fresh cold diethyl ether (2-3x).
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid or aqueous acetonitrile with 0.1% TFA) and purify using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[23]
-
Relevant Biological Pathway: Peptidoglycan Biosynthesis
The biological significance of D-alanine is highlighted by its indispensable role in the bacterial cell wall. The peptidoglycan layer is a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars, cross-linked by short peptides. This peptide stem almost universally contains D-alanine. The pathway for synthesizing the peptidoglycan precursor, Lipid II, is a key target for many antibiotics.
Caption: Bacterial peptidoglycan biosynthesis pathway.
Conclusion
This compound is an indispensable tool in modern peptide chemistry. Its primary role as a protector of D-alanine enables the synthesis of peptides with enhanced proteolytic stability, a feature that is paramount for the development of next-generation peptide therapeutics. The well-established protocols for its use in Boc-SPPS, combined with a deep understanding of its chemical properties, allow for its reliable and efficient incorporation into diverse peptide sequences. This guide provides the foundational knowledge, practical data, and detailed protocols necessary for researchers to effectively leverage this compound in their peptide synthesis and drug discovery endeavors.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Scholarly Commons - Research & Creativity Showcase: Synthesis of Alanine-Containing Peptides [scholarlycommons.pacific.edu]
- 9. bachem.com [bachem.com]
- 10. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. rsc.org [rsc.org]
- 18. academic.oup.com [academic.oup.com]
- 19. chempep.com [chempep.com]
- 20. US8383770B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]
- 21. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. peptide.com [peptide.com]
- 23. benchchem.com [benchchem.com]
The Pivotal Role of BOC-D-alanine in Modern Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
BOC-D-alanine, or N-tert-Butoxycarbonyl-D-alanine, stands as a cornerstone chiral building block in medicinal chemistry and pharmaceutical development. Its unique structure, combining an acid-labile tert-butoxycarbonyl (BOC) protecting group with the unnatural D-enantiomer of alanine, provides chemists with a powerful tool to design and synthesize novel therapeutic agents with enhanced stability, potency, and specificity. This guide explores the core applications of this compound, from peptide synthesis to the development of enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Concepts: The Synergy of Protection and Chirality
The utility of this compound stems from two key features:
-
The BOC Protecting Group : The tert-butoxycarbonyl (BOC) group is an essential tool in peptide synthesis. It temporarily blocks the reactive N-terminus of the alanine molecule, preventing unwanted side reactions during the formation of peptide bonds.[][2] Its key advantage is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), which allows for its clean and efficient removal without compromising other protecting groups or the integrity of the growing peptide chain.[3][4]
-
The D-Alanine Configuration : In nature, proteins are almost exclusively composed of L-amino acids. The incorporation of D-alanine, the mirror image of natural L-alanine, into a peptide sequence is a critical strategy in drug design. Peptides containing D-amino acids exhibit significantly increased resistance to degradation by endogenous proteases and enzymes, which readily recognize and cleave L-amino acid sequences.[5] This enhanced stability leads to a longer in-vivo half-life and improved bioavailability, crucial attributes for effective therapeutic agents.[]
Key Applications in Drug Discovery
This compound is a versatile reagent employed across multiple facets of drug development.
1. Synthesis of Stabilized Peptides and Peptidomimetics: The primary application of this compound is in solid-phase peptide synthesis (SPPS) to create peptides with superior therapeutic properties.[] By strategically replacing L-amino acids with D-alanine, researchers can engineer peptides that are less susceptible to enzymatic breakdown.[5] This approach is fundamental in developing peptide-based drugs for a wide range of conditions. Furthermore, this compound serves as a foundational component in the synthesis of peptidomimetics—small molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties.[2]
2. Development of Enzyme Inhibitors: The D-alanine metabolic pathway is essential for the survival of many bacteria, as it is a key component of the peptidoglycan cell wall.[6][7] This makes the enzymes in this pathway prime targets for antibacterial drugs. This compound and its derivatives are used to design inhibitors of enzymes such as alanine racemase and D-alanine:D-alanine ligase.[8][9] D-cycloserine, an analog of D-alanine, is a classic example of an antibiotic that competitively inhibits these enzymes, thereby disrupting cell wall synthesis and leading to bacterial cell death.[10][11]
3. Structural Biology and Bioconjugation: Incorporating D-alanine can influence the folding and conformation of peptides, providing valuable insights into protein dynamics and stability.[] this compound is also utilized as a building block in bioconjugation, where peptides are linked to other molecules such as fluorescent dyes, polymers, or cytotoxic drugs for applications in targeted drug delivery and diagnostics.[]
Quantitative Data on D-Amino Acid-Containing Therapeutics
The strategic use of D-amino acids or the targeting of D-alanine pathways is evident in several approved drugs and clinical candidates. The following table summarizes quantitative data for representative compounds.
| Compound | Class | Target / Mechanism of Action | Quantitative Metric | Value | Reference(s) |
| Difelikefalin | Kappa-Opioid Receptor Agonist | A synthetic peptide containing D-alanine, D-phenylalanine, and D-leucine. Selectively activates peripheral kappa-opioid receptors (KORs) to treat pruritus. | KOR Affinity (Ki) | >10,000x greater for KOR than mu opioid receptors | [12] |
| Voclosporin | Calcineurin Inhibitor | A semi-synthetic analog of cyclosporine A with a modified D-alanine residue at position 1. Inhibits calcineurin, suppressing T-cell activation in lupus nephritis. | Protein Binding | ~97% | [13][14] |
| D-Cycloserine | Antibiotic | A structural analog of D-alanine. Competitively inhibits Alanine Racemase (Alr) and D-Ala:D-Ala Ligase (Ddl), disrupting peptidoglycan synthesis. | MIC (M. tuberculosis) | L-cycloserine is a 10-fold better inhibitor than D-cycloserine | [15] |
Visualizing Key Pathways and Processes
Diagrams created using Graphviz provide a clear illustration of the chemical and biological processes involving this compound.
BOC Group Deprotection Workflow
The removal of the BOC protecting group is a critical step in peptide synthesis, typically achieved with strong acid.
Standard BOC Solid-Phase Peptide Synthesis (SPPS) Workflow
This compound is a fundamental reagent in the iterative process of building a peptide chain on a solid support.
D-Alanine in Bacterial Peptidoglycan Synthesis Pathway
The enzymes responsible for incorporating D-alanine into the bacterial cell wall are key targets for antibiotics.
Experimental Protocols
General Protocol for BOC-Solid Phase Peptide Synthesis (SPPS)
This protocol outlines the key steps for manual BOC-SPPS. The specific resin (e.g., Merrifield, PAM) and coupling reagents may vary.[16][17][]
1. Resin Preparation and First Amino Acid Attachment:
-
Select a suitable resin (e.g., Merrifield resin for peptide acids).
-
Swell the resin in dichloromethane (DCM).
-
Couple the first C-terminal BOC-protected amino acid to the resin, often via its cesium salt to prevent racemization.[16]
2. Peptide Chain Elongation (Iterative Cycle):
-
Step A: Deprotection:
-
Swell the peptide-resin with DCM.
-
Treat the resin with a 50% solution of Trifluoroacetic Acid (TFA) in DCM for approximately 20-30 minutes to remove the BOC group.[16] A short pre-wash (5 min) is often performed.
-
Filter and wash the resin thoroughly with DCM to remove excess TFA.
-
-
Step B: Neutralization:
-
Wash the resin with an alcohol like isopropanol (IPA).
-
Neutralize the resulting TFA salt on the N-terminus by washing with a 5-10% solution of a non-nucleophilic base, such as diisopropylethylamine (DIEA), in DCM until the resin is no longer acidic.[17]
-
Wash again with DCM to remove excess base.
-
-
Step C: Coupling:
-
Dissolve the next BOC-protected amino acid (e.g., this compound) and a coupling agent (e.g., HBTU, DCC/HOBt) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.
-
Add the solution to the neutralized peptide-resin and allow it to react for 1-2 hours.
-
Monitor coupling completion using a qualitative test (e.g., Ninhydrin test).
-
-
Step D: Washing:
-
After coupling is complete, filter the resin and wash thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat the cycle (A-D) for each subsequent amino acid in the sequence.
-
3. Final Cleavage and Purification:
-
Once the peptide synthesis is complete, wash and dry the peptide-resin.
-
Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a strong acid, most commonly liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[16] This step requires specialized equipment and safety precautions.
-
Precipitate the crude peptide from the cleavage mixture using cold diethyl ether.
-
Purify the peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
References
- 2. Page loading... [wap.guidechem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]
- 7. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 9. Mechanism of action of Cycloserine_Chemicalbook [chemicalbook.com]
- 10. Cycloserine - Wikipedia [en.wikipedia.org]
- 11. Cycloserine | C3H6N2O2 | CID 6234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Voclosporin - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chempep.com [chempep.com]
- 17. peptide.com [peptide.com]
An In-depth Technical Guide to the Utilization of BOC-D-alanine in Biochemical Assays and Structural Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-tert-Butoxycarbonyl-D-alanine (BOC-D-alanine) is a protected form of the non-proteinogenic amino acid D-alanine. Its unique stereochemistry and the presence of the acid-labile BOC protecting group make it a valuable tool in a variety of biochemical and structural biology applications. This technical guide provides a comprehensive overview of the use of this compound, with a focus on its application in biochemical assays targeting bacterial cell wall biosynthesis and its role in structural biology studies. This document includes a compilation of relevant quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to this compound
This compound is a derivative of D-alanine where the amino group is protected by a tert-butoxycarbonyl (BOC) group. This protection prevents unwanted reactions during chemical synthesis, particularly in the context of solid-phase peptide synthesis (SPPS)[1][]. The D-configuration of the alanine residue is of significant biological interest, primarily due to its essential role in the peptidoglycan layer of bacterial cell walls[3][4][5]. Consequently, enzymes involved in D-alanine metabolism are attractive targets for the development of novel antibacterial agents[3][6]. This compound serves as a crucial reagent for synthesizing peptide-based inhibitors, probes, and as a tool to investigate the structure and function of enzymes involved in bacterial cell wall biosynthesis[1][].
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅NO₄ | [7] |
| Molecular Weight | 189.21 g/mol | [7] |
| Appearance | White to off-white powder | [] |
| Melting Point | 75-84 °C | [] |
| Solubility | Sparingly soluble in water | [8] |
| Storage | 2-8°C | [] |
Application of this compound in Biochemical Assays
This compound is primarily utilized in biochemical assays related to bacterial cell wall synthesis. The enzymes in this pathway, such as alanine racemase and D-alanine:D-alanine ligase, are essential for bacterial survival, making them key targets for antibiotic discovery[3][6]. While specific kinetic data for this compound is not extensively reported, data for the parent molecule, D-alanine, provides a valuable benchmark for understanding enzyme-substrate interactions. The bulky BOC group is expected to influence binding and catalysis, potentially making this compound an inhibitor rather than a substrate in some cases.
Alanine Racemase Assays
Alanine racemase (Alr) catalyzes the reversible conversion of L-alanine to D-alanine, providing the essential D-alanine precursor for peptidoglycan synthesis[6][9]. Assays for alanine racemase activity are crucial for screening potential inhibitors.
Kinetic Parameters for D-alanine with Alanine Racemase
| Enzyme Source | pH | Km (mM) for D-alanine | kcat (s⁻¹) | Reference(s) |
| Mycobacterium tuberculosis | 9.0 | 0.700 ± 0.053 | - | [10] |
| Mycobacterium tuberculosis | 10.0 | - | 1.63 ± 0.03 | [10] |
| Clostridium difficile | 8.5 | 5.4 | - | [] |
Experimental Protocol: Alanine Racemase Activity Assay (D- to L-alanine direction)
This protocol is adapted from a method for measuring D-alanine conversion to L-alanine[10]. This compound can be tested as a potential inhibitor by including it in the reaction mixture.
Materials:
-
Purified alanine racemase
-
D-alanine (substrate)
-
This compound (test compound)
-
L-alanine dehydrogenase
-
NAD⁺
-
Assay buffer (e.g., 50 mM sodium borate, pH 8.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD⁺ (final concentration 906 µM), and L-alanine dehydrogenase (final concentration 2.76 µM).
-
Add varying concentrations of D-alanine (e.g., 0.01 – 50 mM) to the reaction mixture. To test for inhibition, add a fixed concentration of this compound.
-
Initiate the reaction by adding a known amount of alanine racemase (e.g., 0.6 µM).
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine kinetic parameters (Km and Vmax for D-alanine, and Ki for this compound) by fitting the data to the Michaelis-Menten equation or appropriate inhibition models.
D-alanine:D-alanine Ligase Assays
D-alanine:D-alanine ligase (Ddl) is an essential enzyme that catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-Ala-D-Ala dipeptide, a crucial component of the peptidoglycan precursor[12][13]. This enzyme is a key target for antibiotics like D-cycloserine[10].
Kinetic Parameters for D-alanine with D-alanine:D-alanine Ligase
| Enzyme Source | Substrate | Km (mM) | Ki of D-cycloserine (µM) | Reference(s) |
| Mycobacterium tuberculosis | D-Ala1 | 0.075 | 14 | [10] |
| Mycobacterium tuberculosis | D-Ala2 | 3.6 | 25 | [10] |
Experimental Protocol: D-alanine:D-alanine Ligase Inhibition Assay
This protocol is designed to screen for inhibitors of Ddl, such as this compound, by measuring the amount of D-Ala-D-Ala produced.
Materials:
-
Purified D-alanine:D-alanine ligase
-
D-alanine
-
ATP
-
This compound (test compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing MgCl₂ and KCl)
-
Reagents for detecting D-Ala-D-Ala (e.g., via a coupled assay or HPLC)
Procedure:
-
Prepare a reaction mixture containing assay buffer, D-alanine, and ATP.
-
Add the test compound (this compound) at various concentrations.
-
Initiate the reaction by adding D-alanine:D-alanine ligase.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding acid or boiling).
-
Quantify the amount of D-Ala-D-Ala formed using a suitable method, such as reverse-phase HPLC.
-
Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the compound concentration.
Role of this compound in Structural Biology
The incorporation of D-amino acids can significantly influence the secondary and tertiary structures of peptides, providing insights into protein dynamics and stability[]. This compound can be used in structural studies, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, to probe the binding sites of enzymes and to aid in the structure-based design of inhibitors.
X-ray Crystallography
In X-ray crystallography, this compound can be used in co-crystallization experiments to obtain the structure of a target protein in complex with the ligand[]. This approach is invaluable for understanding the molecular interactions between the ligand and the protein's active site, which can guide the design of more potent and specific inhibitors.
General Protocol for Co-crystallization with this compound:
-
Protein Purification: Purify the target protein to homogeneity.
-
Ligand Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Complex Formation: Incubate the purified protein with an excess of this compound to allow for complex formation.
-
Crystallization Screening: Set up crystallization trials using various precipitants, buffers, and temperatures. The hanging drop or sitting drop vapor diffusion methods are commonly used.
-
Crystal Optimization: Optimize the conditions that yield initial crystals to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the co-crystals and solve the three-dimensional structure.
NMR Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution[14]. This compound can be used in NMR experiments to map the binding site on a protein and to determine the affinity of the interaction. Chemical shift perturbation studies, where the NMR spectrum of the protein is monitored upon titration with this compound, can identify the residues involved in binding[15].
General Protocol for NMR Chemical Shift Perturbation:
-
Protein Preparation: Prepare a solution of isotopically labeled (e.g., ¹⁵N or ¹³C) protein in a suitable NMR buffer.
-
Ligand Preparation: Prepare a concentrated stock solution of this compound in the same buffer.
-
NMR Titration: Acquire a reference NMR spectrum (e.g., ¹H-¹⁵N HSQC) of the protein alone. Sequentially add small aliquots of the this compound stock solution to the protein sample and acquire a spectrum after each addition.
-
Data Analysis: Monitor the changes in the chemical shifts of the protein's resonances upon ligand binding. The residues with significant chemical shift perturbations are likely part of the binding site.
-
Affinity Determination: The dissociation constant (Kd) of the interaction can be determined by fitting the chemical shift changes as a function of ligand concentration.
This compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental building block in BOC-chemistry-based SPPS[][15]. This methodology allows for the synthesis of custom peptides containing D-alanine, which can be used as enzyme substrates, inhibitors, or as tools for structure-activity relationship (SAR) studies.
Experimental Protocol: Manual BOC-SPPS for incorporating this compound
Materials:
-
Merrifield or PAM resin
-
BOC-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Scavengers (e.g., anisole, thioanisole) for cleavage
Procedure:
-
Resin Swelling: Swell the resin in DCM or DMF.
-
First Amino Acid Coupling: Couple the first BOC-protected amino acid to the resin.
-
Deprotection: Remove the BOC group using a solution of TFA in DCM (e.g., 50% TFA/DCM).
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as DIEA.
-
Coupling: Couple the next BOC-protected amino acid (e.g., this compound) using a coupling reagent like HBTU or HATU in the presence of DIEA.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF) or a "cocktail" of TFA and scavengers.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Conclusion
This compound is a versatile and indispensable reagent for researchers in biochemistry and drug discovery. Its primary application lies in the synthesis of peptides and peptidomimetics that can be used to probe and inhibit enzymes of the bacterial cell wall biosynthesis pathway. While direct quantitative data on the interaction of this compound with these enzymes is limited, the established protocols for its unprotected counterpart, D-alanine, provide a solid foundation for its use in inhibitor screening and kinetic analysis. Furthermore, its utility in structural biology, although not yet widely exemplified in public databases, holds significant promise for the rational design of novel therapeutics. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing research in these critical areas.
References
- 1. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]
- 6. Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C8H15NO4 | CID 637606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Enzymatic Method for Determining Alanine (Alanine Assay) [sigmaaldrich.com]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. D-Alanine:D-alanine ligase as a new target for the flavonoids quercetin and apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. users.cs.duke.edu [users.cs.duke.edu]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the BOC Protecting Group in Amino Acid Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (BOC) protecting group is a cornerstone in the field of organic synthesis, particularly in the assembly of peptides and the development of complex pharmaceutical agents.[][2] Its widespread use stems from its stability under a variety of reaction conditions and its facile, selective removal under acidic conditions.[3][4] This acid lability is the foundation of its orthogonality with other classes of protecting groups, enabling the precise and sequential modification of multifunctional molecules.[3][5]
This technical guide provides a comprehensive overview of the BOC group, detailing its protective mechanism, experimental protocols for its application and removal, and its strategic role in modern synthetic chemistry.
Core Principles of BOC Protection
The BOC group protects primary and secondary amines by converting them into carbamates.[6] This transformation effectively masks the nucleophilicity and basicity of the amino group, preventing it from participating in unwanted side reactions.[6][7]
Key Characteristics:
-
Acid Lability: The BOC group is readily cleaved by strong to moderate acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[4][8]
-
Base and Nucleophile Stability: It is robust against bases and most nucleophiles, a critical feature for orthogonal protection strategies.[5][9]
-
Hydrogenolysis Resistance: Unlike protecting groups such as the Carboxybenzyl (Cbz) group, the BOC group is stable under conditions of catalytic hydrogenation.[5][6]
The principle of orthogonality is central to the strategic use of the BOC group.[3] Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other.[3] The BOC group's acid-labile nature makes it an ideal orthogonal partner to base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl) and groups removed by hydrogenolysis, such as Cbz.[5][10] This allows for the precise, stepwise construction of complex molecules like peptides.[3][10]
Reaction Mechanisms
BOC Protection
The most common reagent for introducing the BOC group is di-tert-butyl dicarbonate (Boc₂O), also known as BOC anhydride.[11] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of Boc₂O.[12] The resulting intermediate collapses, eliminating a tert-butyl carbonate leaving group, which then decomposes into the stable byproducts carbon dioxide and tert-butanol.[12] While the reaction can proceed without a base, bases like triethylamine (TEA), sodium hydroxide, or 4-dimethylaminopyridine (DMAP) are often used to neutralize the protonated amine and accelerate the reaction.[4][5][11]
BOC Deprotection
BOC deprotection is an acid-catalyzed elimination reaction.[6] The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[5][6] This activation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[5][6] The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide gas.[6][11]
A significant challenge during deprotection is the reactivity of the liberated tert-butyl cation, which can act as an electrophile and cause unwanted alkylation of nucleophilic amino acid side chains, such as those of tryptophan or methionine.[4][13] To prevent these side reactions, "scavengers" like anisole, thioanisole, or triisopropylsilane (TIS) are typically added to the reaction mixture to trap the cation.[4][14]
Data Presentation: Reagents and Conditions
The selection of reagents and conditions for BOC protection and deprotection depends on the substrate's sensitivity and the overall synthetic strategy.
Table 1: Common Methods for BOC Protection
| Reagent | Base | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | NaOH, TEA, DMAP | Dioxane/Water, THF, DCM, ACN | 0 - 40 | Most common and versatile method.[4][9][11] |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) | Triethylamine (TEA) | Dioxane/Water | Room Temp | Reacts rapidly; byproduct is easily removed by extraction.[15] |
| tert-Butyl Chloroformate (Boc-Cl) | Base Required | Aprotic Solvents | Low Temp | Highly reactive and unstable; less commonly used than Boc₂O.[5] |
| Catalyst-free in Water | None | Water | Room Temp | An environmentally benign option for certain amines.[9] |
Table 2: Common Methods for BOC Deprotection
| Reagent(s) | Solvent | Temperature (°C) | Scavengers | Notes |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - Room Temp | Anisole, Thioanisole, TIS | Most common method; typical concentration is 20-50% TFA in DCM.[4][11][16] |
| Hydrogen Chloride (HCl) | Dioxane, Methanol, Ethyl Acetate | 0 - Room Temp | Not always required | 4M HCl in dioxane is a standard reagent.[4][8] |
| Trimethylsilyl Iodide (TMSI) | Acetonitrile, DCM | Room Temp | None | Milder conditions for substrates sensitive to strong acids.[4] |
| High Temperature | Ionic Liquid, Water | 110 - 150 | None | Thermal deprotection, can be catalyzed by trace water.[17] |
Table 3: Comparison of Orthogonal Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Orthogonality to BOC |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | BOC | Boc₂O | Acidic (TFA, HCl) | - |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Basic (Piperidine in DMF) | Yes (Base-labile)[5][18] |
| Carboxybenzyl | Cbz or Z | Cbz-Cl | Catalytic Hydrogenation (H₂/Pd-C) | Yes (Hydrogenolysis)[5][6] |
| Allyloxycarbonyl | Alloc | Alloc-Cl | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Yes (Metal-catalyzed)[3][5] |
Experimental Protocols
General Protocol for N-BOC Protection of an Amino Acid
This protocol describes a standard procedure for protecting an amino acid using Boc₂O.
Materials:
-
Amino Acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
5% Citric Acid Solution
-
Brine
Procedure:
-
Dissolve the amino acid (1.0 eq) and NaOH (2.0 eq) in a 1:1 mixture of water and 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add Boc₂O (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 5% citric acid solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-BOC-protected amino acid.[15]
-
The product can be further purified by recrystallization or column chromatography if necessary.
General Protocol for N-BOC Deprotection
This protocol details the removal of the BOC group using TFA, a standard method in peptide synthesis.[19]
Materials:
-
N-BOC Protected Substrate (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA) (10-20 eq)
-
Scavenger (e.g., Anisole or TIS, 5% v/v) (Optional)
-
Cold Diethyl Ether
Procedure:
-
Dissolve the N-BOC protected substrate in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.
-
If the substrate contains sensitive residues (e.g., Trp, Met), add the scavenger (e.g., anisole).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (e.g., 25-50% v/v) to the stirred solution. Effervescence (CO₂ evolution) should be observed.[2]
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.[19]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[19]
-
Add cold diethyl ether to the residue to precipitate the deprotected amine, typically as a TFA salt.[19]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[19]
Application in Solid-Phase Peptide Synthesis (SPPS)
The BOC group was central to the pioneering work of Bruce Merrifield in developing SPPS, a methodology that revolutionized peptide synthesis.[20][21] In the "Boc/Bzl" strategy, the Nα-amino group is temporarily protected with the acid-labile BOC group, while side-chain functional groups are protected with more acid-stable benzyl (Bzl)-based ethers and esters.[22]
The SPPS cycle using this strategy involves the following steps:
-
Deprotection: The Nα-BOC group of the resin-bound peptide is removed with TFA.[20]
-
Neutralization: The resulting ammonium salt is neutralized with a base.
-
Coupling: The next BOC-protected amino acid is activated and coupled to the newly freed N-terminus.
-
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleaving the completed peptide from the solid support and removing all side-chain protecting groups simultaneously, which often requires treatment with hazardous strong acids like anhydrous hydrogen fluoride (HF).[22][23][24] While largely superseded by the milder Fmoc/tBu strategy, BOC-based SPPS remains advantageous for the synthesis of certain hydrophobic peptides or those containing specific modifications.[23][24]
Conclusion
The BOC protecting group is an indispensable tool in modern organic synthesis. Its unique combination of stability and controlled, acid-promoted lability allows for its use in complex, multi-step synthetic routes essential for drug discovery and development. A thorough understanding of its reaction mechanisms, orthogonal relationships, and the nuances of its application and removal protocols is critical for any researcher working in the fields of peptide chemistry, medicinal chemistry, and the synthesis of complex organic molecules.
References
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. genscript.com [genscript.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. fiveable.me [fiveable.me]
- 11. jk-sci.com [jk-sci.com]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. chempep.com [chempep.com]
- 21. peptide.com [peptide.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Synthesis of N-tert-Butoxycarbonyl-D-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the synthesis of N-tert-Butoxycarbonyl-D-alanine (Boc-D-alanine), a crucial protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research.[1] Detailed experimental protocols, a comparative analysis of synthetic methodologies, and key characterization data are presented to serve as a practical resource for laboratory-scale preparation.
Introduction
N-tert-Butoxycarbonyl-D-alanine (this compound) is a derivative of the non-proteinogenic amino acid D-alanine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase and solution-phase peptide synthesis, preventing the amine from participating in unwanted side reactions during peptide bond formation. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[2][3] The incorporation of D-amino acids like this compound into peptide chains can enhance their stability against enzymatic degradation, making them valuable in the development of therapeutic peptides.[1]
Synthesis Methodologies
The most prevalent and efficient method for the synthesis of this compound involves the reaction of D-alanine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[2][4] This nucleophilic acyl substitution reaction proceeds readily under mild conditions.[5] Variations in the solvent system and the choice of base can be employed to optimize the reaction yield and purity of the final product.
General Reaction Scheme
The fundamental reaction for the synthesis of this compound is depicted below:
D-Alanine + Di-tert-butyl dicarbonate --(Base)--> N-tert-Butoxycarbonyl-D-alanine
The reaction is typically carried out in a mixed solvent system, such as water/tert-butanol or water/THF, to ensure the solubility of both the amino acid and the Boc anhydride.[6][7] The base serves to deprotonate the amino group of D-alanine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.
Comparative Data of Synthetic Protocols
The following table summarizes various reported protocols for the synthesis of Boc-protected alanine, providing a comparison of reaction conditions and reported yields. While some protocols specify the L-enantiomer, the conditions are generally applicable to the D-enantiomer with similar outcomes.
| Starting Material | Reagent | Base | Solvent System | Reaction Time | Yield (%) | Reference |
| D-Alanine | Di-tert-butyl dicarbonate | NaOH | Water/THF | 17 hours | Quantitative (crude) | [7] |
| L-Alanine | Di-tert-butyl dicarbonate | NaOH | tert-Butanol/Water | 45 minutes | Not specified | [6] |
| L-Alanine | Di-tert-butyl dicarbonate | NaOH | Not specified | 16 hours | 92-94 | [4] |
| L-Alanine | Diethyl 2-tert-butoxycarbonyloxyiminomalonate | Triethylamine | Water/tert-Butanol | 1 hour | Not specified |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of N-tert-Butoxycarbonyl-D-alanine.
Protocol 1: Synthesis using Sodium Hydroxide in a Water/THF System
This protocol is adapted from a procedure for the synthesis of N-(tert-Butoxycarbonyl)-L-alanine.[7]
Materials:
-
D-Alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
4 M Hydrochloric acid (HCl)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of D-alanine (1.0 eq) in water, add sodium hydroxide (1.5 eq) at 0°C.
-
Add THF followed by the dropwise addition of di-tert-butyl dicarbonate (1.3 eq).
-
Allow the reaction mixture to stir at room temperature for 17 hours.
-
Extract the reaction mixture with petroleum ether (2 x volume of H₂O).
-
Acidify the aqueous layer to a pH of 1 with 4 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (4 x volume of H₂O).
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.
Protocol 2: Synthesis using Sodium Hydroxide in a tert-Butanol/Water System
This protocol is adapted from a procedure for the synthesis of N-tert-Butoxycarbonyl L-Alanine.[6]
Materials:
-
D-Alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
3 M Sodium hydroxide (NaOH)
-
tert-Butanol
-
Water (H₂O)
-
Diethyl ether
-
3 M Hydrochloric acid (HCl)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve D-alanine (1.0 eq) in a mixture of tert-butanol and 3 M NaOH.
-
Add di-tert-butyl dicarbonate ( molar equivalent depends on the scale, typically 1.1-1.5 eq) and stir at room temperature for 45 minutes.
-
Add water to the reaction mixture and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether.
-
Acidify the aqueous layer to pH 2 with 3 M HCl.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solution and add hexanes to precipitate the product.
-
Collect the solid product by filtration.
Purification and Characterization
Purification
The crude N-tert-Butoxycarbonyl-D-alanine obtained after the work-up is often an oil or a solid.[4][7][8] Purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate-hexane or ether-petroleum ether.[6] In some cases, if the crude product is an oil, it can be solidified by standing at room temperature, sometimes with the addition of seed crystals, followed by slurrying in a non-polar solvent like hexane to obtain a solid product.[8]
Characterization Data
The identity and purity of the synthesized N-tert-Butoxycarbonyl-D-alanine can be confirmed by various analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₄ | [1][9] |
| Molecular Weight | 189.21 g/mol | [1][9][10] |
| Appearance | White powder or crystal | [1][11] |
| Melting Point | 82-85 °C | [11] |
| Optical Rotation [α]²⁰/D | +25.0 to +27.0° (c=2, Acetic Acid) | [11] |
| CAS Number | 7764-95-6 | [1][9] |
Spectroscopic data, such as ¹H NMR and ¹³C NMR, should also be obtained to confirm the structure of the final product.
Visualizations
Synthesis Workflow
Caption: General experimental workflow for the synthesis of N-Boc-D-alanine.
Reaction Mechanism
Caption: Simplified mechanism of Boc protection of D-alanine.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. This compound | C8H15NO4 | CID 637606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Boc-Ala-OH = 99.0 TLC 15761-38-3 [sigmaaldrich.com]
- 11. N-(tert-Butoxycarbonyl)-D-alanine | 7764-95-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Navigating the Solubility Landscape of BOC-D-Alanine: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 13, 2025 – In the intricate world of peptide synthesis and drug development, understanding the solubility of protected amino acids is a critical factor for success. This in-depth technical guide focuses on the solubility of N-tert-butoxycarbonyl-D-alanine (BOC-D-alanine), a key building block in the synthesis of peptidomimetics and other pharmaceutical compounds. This document provides a comprehensive overview of its solubility in various organic solvents, detailed experimental protocols for solubility determination, and a logical workflow to aid researchers, scientists, and drug development professionals in their formulation and process development endeavors.
Executive Summary
This compound, a derivative of the non-proteinogenic amino acid D-alanine, exhibits a nuanced solubility profile that is crucial for its effective use in organic synthesis. Its bulky tert-butoxycarbonyl (Boc) protecting group significantly influences its interaction with different solvent systems. This guide consolidates available qualitative and semi-quantitative solubility data, outlines a robust experimental protocol for precise solubility measurement, and presents a visual decision-making framework for solvent selection.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value |
| Molecular Formula | C₈H₁₅NO₄ |
| Molecular Weight | 189.21 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 79-84 °C |
| pKa | ~4.02 (Predicted) |
Solubility of this compound in Organic Solvents
The following table summarizes the known solubility characteristics of this compound. It is important to note that for many solvents, precise quantitative data is lacking, and experimental determination is highly recommended.
| Solvent | Chemical Class | Polarity Index | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | High | A related compound, Boc-d-homoserine, has a reported solubility of 200 mg/mL in DMSO.[1] |
| Methanol (MeOH) | Alcohol | 5.1 | Soluble | [2] |
| Chloroform (CHCl₃) | Halogenated Hydrocarbon | 4.1 | Soluble | [2] |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | 3.1 | Soluble | |
| Ethyl Acetate (EtOAc) | Ester | 4.4 | Soluble | |
| Tetrahydrofuran (THF) | Ether | 4.0 | Likely Soluble | |
| Acetonitrile (ACN) | Nitrile | 5.8 | Likely Soluble | |
| Water | Protic Solvent | 10.2 | Sparingly Soluble | [3] |
Polarity Index values are relative and can vary slightly depending on the scale used.
Experimental Protocol for Determining the Solubility of this compound
For researchers requiring precise solubility data for their specific applications, the following detailed experimental protocol, based on the widely accepted shake-flask method, is provided.[4] This method can be followed by quantification using High-Performance Liquid Chromatography (HPLC) or gravimetric analysis.
Objective:
To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV) or equipment for gravimetric analysis (vacuum oven, desiccator)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. For finer suspensions, centrifuge the vial to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved particles.
-
Quantification:
-
HPLC Analysis: Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent. Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC and determine the concentration of this compound in the saturated solution from the calibration curve.
-
Gravimetric Analysis: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the this compound. Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it again. The difference in weight corresponds to the mass of dissolved this compound.
-
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).
Visualization of Experimental and Logical Workflows
To further aid researchers, the following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and a logical decision-making process for solvent selection.
Conclusion
The solubility of this compound is a multifaceted property that is dependent on the choice of organic solvent. While qualitative data provides a useful starting point, for many applications in research and development, precise quantitative data is indispensable. The experimental protocol detailed in this guide provides a reliable method for obtaining this critical information. By combining the provided data with rigorous experimental validation, researchers can confidently select the most appropriate solvent systems for their work with this compound, thereby optimizing reaction conditions, improving purification efficiency, and ensuring the successful development of novel therapeutics.
References
Introduction to solid-phase peptide synthesis using BOC-D-alanine
An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using BOC-D-alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy, with a specific focus on the incorporation of this compound. This document details the fundamental principles, experimental protocols, and critical considerations for the successful synthesis of peptides containing this non-proteinogenic amino acid.
Introduction to BOC-SPPS
Solid-phase peptide synthesis, a method pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support.[1][2] This approach allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin-bound peptide.[1][] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust method in SPPS.[4] It employs the acid-labile Boc group for the temporary protection of the α-amino group of amino acids and typically uses benzyl-based protecting groups for the side chains, which are removed at the end of the synthesis with a strong acid like hydrogen fluoride (HF).[1][5]
This compound is a derivative of the D-enantiomer of alanine, where the amino group is protected by a Boc group. This protecting group enhances its stability and solubility, making it a valuable building block in the synthesis of bioactive peptides and other complex molecules.[6] The incorporation of D-amino acids like D-alanine can increase the metabolic stability of peptides.[7][8]
The BOC-SPPS Workflow
The synthesis of a peptide using this compound on a solid support follows a cyclical process of deprotection, neutralization, and coupling, culminating in the final cleavage of the peptide from the resin.
Resin Selection and First Amino Acid Attachment
The choice of resin is critical as it determines the C-terminal functionality of the final peptide.
-
Merrifield Resin (Chloromethylpolystyrene): The most traditional resin for Boc-based SPPS, yielding a C-terminal carboxylic acid.[9] The first amino acid is typically attached as a cesium salt to minimize racemization.[9]
-
PAM (Phenylacetamidomethyl) Resin: Designed to be more stable to the repeated acid treatments during Boc deprotection, reducing peptide loss from the resin. The peptide is cleaved from this resin using HF.[1][9]
-
MBHA (p-Methylbenzhydrylamine) and BHA (Benzhydrylamine) Resins: Used for the synthesis of peptide amides.[9] The first amino acid is coupled using standard coupling protocols.[9]
The Synthesis Cycle
The core of the SPPS process is a series of repeated steps to elongate the peptide chain.
Caption: General workflow of a single cycle in Boc-SPPS.
2.2.1. Deprotection of the Boc Group
The temporary Boc protecting group is removed from the N-terminus of the growing peptide chain by treatment with a moderate acid, typically trifluoroacetic acid (TFA).[5][10]
Caption: Chemical transformation during the Boc deprotection step.
The deprotection step generates a reactive tert-butyl cation, which can lead to side reactions, particularly with sensitive amino acids like tryptophan, methionine, and cysteine.[5][11] To prevent these side reactions, scavengers such as dithioethane (DTE) are often added to the deprotection solution.[5]
2.2.2. Neutralization
After deprotection, the N-terminal amino group is protonated as a TFA salt. This salt must be neutralized to the free amine before the next amino acid can be coupled.[1][5] This is typically achieved by washing the resin with a solution of a hindered base like N,N-diisopropylethylamine (DIEA) in a solvent such as dichloromethane (DCM).[1]
2.2.3. Coupling of this compound
The next amino acid in the sequence, in this case, this compound, is activated and then coupled to the free N-terminus of the resin-bound peptide. The choice of coupling reagent is crucial for achieving high efficiency and minimizing racemization.[12]
Common coupling reagents for Boc-SPPS include:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve reaction rates.[12][13][14]
-
Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and are particularly useful for sterically hindered couplings.[12][13]
Caption: General scheme of the coupling reaction in SPPS.
Final Cleavage and Deprotection
Once the peptide chain is fully assembled, it is cleaved from the solid support, and the side-chain protecting groups are removed. In the Boc/Bzl strategy, this is typically accomplished in a single step using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[15][16] This procedure requires specialized equipment due to the hazardous nature of HF.[15][17]
The cleavage cocktail usually contains scavengers to trap reactive carbocations generated during the removal of side-chain protecting groups.[18] A common scavenger is anisole.[19]
Experimental Protocols
The following are generalized protocols for key steps in Boc-SPPS. The specific amounts and reaction times may need to be optimized based on the peptide sequence and the scale of the synthesis.
Boc Deprotection Protocol
| Step | Reagent/Solvent | Procedure | Duration |
| 1. Resin Swelling | Dichloromethane (DCM) | Swell the peptide-resin in DCM. | 15-30 min |
| 2. Pre-wash | 50% TFA in DCM | Wash the resin with the deprotection solution.[9] | 1-2 min |
| 3. Deprotection | 50% TFA in DCM | Agitate the resin in the deprotection solution.[9] | 20-30 min |
| 4. Washing | DCM, Isopropanol (IPA) | Wash the resin thoroughly with DCM, followed by IPA, and then DCM again.[9] | 5-10 min |
Note: For peptides containing sensitive residues like Cys, Met, or Trp, 0.5% dithioethane (DTE) should be added to the TFA solution as a scavenger.[5][9]
Neutralization Protocol
| Step | Reagent/Solvent | Procedure | Duration |
| 1. Neutralization | 5-10% DIEA in DCM | Agitate the deprotected peptide-resin in the neutralization solution.[20] | 5-10 min |
| 2. Washing | DCM | Wash the resin thoroughly with DCM to remove excess base.[20] | 5 min |
Coupling Protocol (using HBTU)
| Step | Reagent/Solvent | Procedure | Duration |
| 1. Activation | This compound (2-4 eq.), HBTU (2-4 eq.), DIEA (4-8 eq.) in DMF | In a separate vessel, dissolve this compound and HBTU in DMF. Add DIEA to activate the amino acid.[20] | 5-10 min |
| 2. Coupling | Activated this compound solution | Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture.[20] | 1-2 hours |
| 3. Monitoring | Kaiser Test | Monitor the completion of the reaction. A negative test indicates the absence of free primary amines.[20] | - |
| 4. Washing | DMF, DCM | Wash the resin thoroughly with DMF and then DCM.[8] | 5-10 min |
Note: For sterically hindered amino acids like valine, a longer coupling time or a double coupling may be necessary.[20]
HF Cleavage Protocol
Caution: Anhydrous HF is extremely hazardous and must be handled in a specialized apparatus by trained personnel with appropriate safety precautions.
| Step | Reagent/Solvent | Procedure | Temperature | Duration |
| 1. Preparation | Dried peptide-resin, Scavenger (e.g., anisole) | Place the dried peptide-resin and scavenger in the HF reaction vessel. | - | - |
| 2. Cleavage | Anhydrous HF | Condense HF into the cooled reaction vessel. Stir the mixture.[15] | 0 °C | 1-2 hours |
| 3. HF Evaporation | - | Evaporate the HF under vacuum.[15] | 0 °C | 30-60 min |
| 4. Precipitation | Cold diethyl ether | Precipitate the crude peptide with cold ether.[15] | 0 °C | 15-30 min |
| 5. Washing | Cold diethyl ether | Wash the peptide with cold ether to remove scavengers.[15] | 0 °C | 10-15 min |
| 6. Extraction | Appropriate aqueous buffer | Dissolve the peptide in a suitable buffer for purification. | Room Temp | - |
Quantitative Data Summary
The efficiency of each step in SPPS is crucial for the overall yield and purity of the final peptide.
| Parameter | Typical Value/Range | Factors Influencing |
| Resin Loading | 0.5 - 1.0 mmol/g[9] | Desired peptide length, sequence difficulty |
| Boc Deprotection Time | 20 - 30 minutes[9] | Peptide sequence, resin type |
| Coupling Time (HBTU) | 1 - 2 hours[20] | Steric hindrance of the amino acid |
| HF Cleavage Time | 1 - 2 hours[15] | Stability of protecting groups and resin linkage |
| Overall Yield (per cycle) | >99% for high purity[21] | Coupling efficiency, deprotection completeness |
For example, for a 70-amino acid peptide, a 99% yield at each of the 140 deprotection and coupling steps would result in an overall theoretical yield of approximately 24%.[21] Increasing the efficiency to 99.5% per step would increase the overall yield to 50%.[21]
Conclusion
The Boc-SPPS strategy is a powerful and well-established method for the synthesis of peptides. The use of this compound allows for the incorporation of non-proteinogenic residues, which can enhance the therapeutic properties of synthetic peptides. A thorough understanding of the underlying chemistry, careful execution of the experimental protocols, and optimization of reaction conditions are paramount for achieving high yields of pure peptide products. This guide provides the foundational knowledge for researchers to successfully employ this compound in their solid-phase peptide synthesis endeavors.
References
- 1. peptide.com [peptide.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 17. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 19. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 20. benchchem.com [benchchem.com]
- 21. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Methodological & Application
Application Notes and Protocols for BOC-D-Alanine Deprotection Using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (BOC) group is a widely utilized protecting group for amines, particularly in peptide synthesis and the development of complex organic molecules.[1][2][3] Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][3] BOC-D-alanine, a non-natural amino acid, is an important building block in the synthesis of peptides and peptidomimetics, where its incorporation can confer unique structural properties and enhanced metabolic stability.[4][5][]
Trifluoroacetic acid (TFA) is the reagent of choice for the deprotection of the BOC group due to its high efficiency, volatility (which simplifies product isolation), and the mild temperatures at which it is effective.[1][2] This document provides detailed application notes and protocols for the TFA-mediated deprotection of this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of TFA-Mediated BOC Deprotection
The cleavage of the BOC group by TFA proceeds via an acid-catalyzed E1 elimination mechanism. The key steps are as follows:
-
Protonation: The carbonyl oxygen of the BOC group is protonated by the strong acid, TFA.[1][7]
-
Formation of a Tert-butyl Cation: The protonated BOC group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][7]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][7]
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[1][7]
It is crucial to perform this reaction in a well-ventilated fume hood as it generates carbon dioxide gas and involves the use of corrosive TFA.[1][7]
The Role of Scavengers
The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan, tyrosine, and methionine.[1] To prevent these side reactions, scavengers are added to the reaction mixture. Common scavengers include:
-
Triisopropylsilane (TIS): Efficiently traps the tert-butyl cation.
-
Water: Can also act as a scavenger.
-
Thioanisole: Particularly useful when sulfur-containing amino acids are present.
For the deprotection of a single amino acid derivative like this compound, scavengers may not be strictly necessary unless other sensitive functional groups are present in the molecule.[1] However, in the context of solid-phase peptide synthesis (SPPS), the use of scavengers is highly recommended.[1]
Experimental Protocols
Two common protocols for the TFA-mediated deprotection of this compound are provided below: one for solution-phase synthesis and one for solid-phase peptide synthesis (SPPS).
Protocol 1: Solution-Phase Deprotection of this compound
This protocol is suitable for the deprotection of this compound in a solution of dichloromethane (DCM).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirring solution. The final concentration of TFA typically ranges from 25% to 50% (v/v).[1][3] A common ratio is 1:1 DCM:TFA.[3]
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 1-2 hours).[3]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1]
-
To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene several times.[1]
-
The crude product, the TFA salt of D-alanine, can be precipitated by adding cold diethyl ether.[1]
-
Isolate the product by filtration or decantation and dry under vacuum.
Protocol 2: BOC Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the removal of the N-terminal BOC group from a peptide-resin during SPPS.
Materials:
-
BOC-protected peptide-resin
-
(Optional) Scavengers, e.g., 2.5% Triisopropylsilane (TIS) and 2.5% water.[9]
-
Dichloromethane (DCM) for washing
-
N,N-Dimethylformamide (DMF) for washing
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Swell the BOC-protected peptide-resin in DCM in the synthesis vessel.
-
Drain the solvent.
-
Add the deprotection solution (e.g., 25-50% TFA in DCM) to the resin.
-
Agitate the mixture at room temperature for 20-30 minutes.[10] A pre-wash of 1-2 minutes followed by a longer treatment of 20-30 minutes can also be effective.[10]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove the cleaved BOC group and excess TFA.
-
Wash the resin with DMF (3-5 times) to prepare for the next coupling step.
-
Proceed with the neutralization step (e.g., using a solution of diisopropylethylamine (DIPEA) in DMF) before the subsequent amino acid coupling.
Data Presentation
The efficiency of BOC deprotection can be influenced by the concentration of TFA and the reaction time. The following table summarizes typical conditions and expected outcomes.
| TFA Concentration (v/v in DCM) | Reaction Time | Temperature | Typical Yield (%) | Notes |
| 25% | 2 hours | Room Temperature | >90 | A common and generally effective condition.[1] |
| 50% | 30 minutes - 1 hour | Room Temperature | >90 | Faster deprotection; may be preferred for less sensitive substrates.[1][10] |
| 10-20% | 2-4 hours | Room Temperature | Variable | Milder conditions that may be suitable for substrates with other acid-labile protecting groups. Reaction monitoring is crucial. |
| Neat TFA | 15-30 minutes | Room Temperature | >95 | Rarely used due to the harshness of the conditions, but can be very rapid.[10] |
Monitoring the Reaction:
The progress of the deprotection reaction can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to observe the disappearance of the starting material and the appearance of the more polar product.[11]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of the starting material to the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the disappearance of the characteristic tert-butyl singlet of the BOC group (around 1.4 ppm) in the ¹H NMR spectrum.[11]
Conclusion
The TFA-mediated deprotection of this compound is a robust and efficient method widely employed in organic synthesis and peptide chemistry. The choice of reaction conditions, particularly the concentration of TFA and the use of scavengers, should be tailored to the specific substrate and the overall synthetic strategy. By following the detailed protocols and considering the data presented, researchers can achieve high yields and purity in their deprotection reactions, facilitating the successful synthesis of their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
Standard Procedure for Boc-D-alanine Coupling in Solid-Phase Peptide Synthesis (SPPS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protecting group chemistry is a cornerstone technique for the assembly of peptides. The incorporation of non-proteinogenic amino acids, such as D-alanine, is a critical strategy in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity. This document provides detailed application notes and standardized protocols for the efficient coupling of Boc-D-alanine in a typical Boc-SPPS workflow.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a widely used strategy in SPPS.[1] In this approach, the temporary Nα-amino group protection is provided by the acid-labile Boc group, while more permanent side-chain protection is achieved using benzyl-based protecting groups.[1] The Boc group is typically removed with a moderately strong acid like trifluoroacetic acid (TFA), whereas the benzyl-based protecting groups and the peptide-resin linkage require a stronger acid, such as hydrofluoric acid (HF), for cleavage.[1][2]
Core Principles of Boc-SPPS Cycle
The synthesis of a peptide on a solid support follows a cyclical process of deprotection, neutralization, coupling, and washing.[3]
-
Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed by treatment with an acid, typically a solution of TFA in dichloromethane (DCM).[2][4] This exposes a free amine at the N-terminus of the growing peptide chain.
-
Neutralization: The resulting ammonium salt is neutralized to the free amine using a hindered organic base, most commonly diisopropylethylamine (DIEA), to prepare it for the subsequent coupling reaction.[4][5] In situ neutralization protocols, where neutralization and coupling occur simultaneously, are also employed to minimize aggregation.[1][6]
-
Coupling: The incoming this compound is activated and then reacted with the free amine of the resin-bound peptide to form a new peptide bond.[3]
-
Washing: Following each deprotection, neutralization, and coupling step, the resin is thoroughly washed to remove excess reagents and by-products, ensuring the purity of the final peptide.[3]
Experimental Protocols for this compound Coupling
The following protocols outline the detailed methodologies for the manual coupling of this compound in an ongoing peptide synthesis.
I. Resin Preparation and Nα-Boc Deprotection
This initial procedure is standard for each cycle of amino acid addition.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.[7]
-
Boc Deprotection: Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc protecting group.[7] For sequences containing sensitive residues like Cysteine, Methionine, or Tryptophan, scavengers such as 0.5% dithioethane (DTE) should be added to the deprotection solution to prevent side reactions from the tert-butyl cations formed during Boc cleavage.[1][2]
-
Washing: Wash the resin sequentially with DCM (3 times), Isopropanol (IPA) (2 times), and DCM (3 times) to remove residual TFA and byproducts.[7]
II. Neutralization
-
Treat the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes.[5][7]
-
Repeat the neutralization step.[5]
-
Wash the resin with DCM (5 times) to remove excess base.[5]
III. This compound Coupling Methods
Two common and effective methods for the coupling of this compound are presented below. The choice of method may depend on the specific sequence and the desired coupling efficiency.
Method A: HBTU/HOBt Activation
This is a reliable and widely used method for efficient coupling.[7]
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of N,N-Dimethylformamide (DMF).[5]
-
Activation: Add DIEA (6 equivalents) to the reagent mixture and allow it to pre-activate for 5-10 minutes.[5]
-
Coupling: Transfer the activated amino acid solution to the neutralized peptide-resin.[5]
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.[5]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.[7] If the test is positive, indicating incomplete coupling, continue the reaction for another hour or perform a second coupling.[5]
-
Washing: Upon completion, wash the resin thoroughly with DMF (3 times) and DCM (3 times).[5]
Method B: DIC/HOBt Activation
This is a cost-effective method suitable for many applications.[7]
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF or a 1:1 mixture of DMF/DCM.[5]
-
Coupling: Add the this compound/HOBt solution to the neutralized peptide-resin.[5]
-
Initiation: Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.[5][7]
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.[5]
-
Monitoring: Monitor the reaction completion with the ninhydrin test.[5]
-
Washing: Once the reaction is complete, wash the resin with DMF (3 times) and DCM (3 times).[5]
IV. Capping (Optional)
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed after coupling.[5]
-
Reagent Preparation: Prepare a capping solution of Acetic anhydride/DIEA/DCM (1:1:8).[5]
-
Capping Reaction: Add the capping solution to the resin and shake for 15 minutes.[5]
-
Washing: Wash the resin with DCM (3 times).[5]
Data Presentation: Reagent Stoichiometry and Reaction Times
| Parameter | Method A: HBTU/HOBt | Method B: DIC/HOBt | Capping (Optional) |
| This compound | 3 equivalents | 3 equivalents | N/A |
| Coupling Reagent | HBTU (2.9 eq) | DIC (3 eq) | Acetic Anhydride (in 1:1:8 ratio with DIEA:DCM) |
| Additive | HOBt (3 eq) | HOBt (3 eq) | N/A |
| Base | DIEA (6 eq) | N/A (for activation) | DIEA (in 1:1:8 ratio with Ac₂O:DCM) |
| Solvent | DMF | DMF or DMF/DCM (1:1) | DCM |
| Pre-activation Time | 5-10 minutes | N/A | N/A |
| Coupling Time | 1-2 hours (extend if necessary) | 2-4 hours | 15 minutes |
Monitoring Coupling Efficiency
The completeness of the coupling reaction is crucial for the successful synthesis of the target peptide. The ninhydrin (Kaiser) test is a widely used qualitative method for detecting free primary amines on the resin.[5]
-
Positive Test (Blue/Purple Beads): Indicates the presence of unreacted amino groups, signifying an incomplete coupling reaction.
-
Negative Test (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting a complete coupling reaction.
For quantitative analysis, a small sample of the resin can be cleaved, and the crude peptide can be analyzed by HPLC to determine the coupling yield.[8]
Potential Side Reactions and Mitigation
While D-alanine is not a particularly problematic residue, general side reactions in Boc-SPPS should be considered.
-
Incomplete Coupling: Can be addressed by double coupling (repeating the coupling step) or using more potent activating agents.[5]
-
Racemization: The risk of racemization with D-alanine is low under standard coupling conditions. However, prolonged activation times or the use of excessive base can increase this risk. Careful control of reaction parameters is essential.
-
Diketopiperazine Formation: This can occur after the coupling of the second amino acid, leading to cleavage of the dipeptide from the resin. This is more prevalent with specific sequences (e.g., Pro or Gly at the C-terminus) and can be minimized by using in situ neutralization protocols.[2]
-
Guanidinylation: Using an excess of aminium-based coupling reagents like HBTU relative to the carboxylic acid can lead to the capping of the N-terminus by guanidinylation.[9]
Mandatory Visualizations
Caption: General workflow of a single this compound coupling cycle in SPPS.
Caption: Chemical reaction pathway for peptide bond formation.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
Recommended Coupling Reagents for BOC-D-Alanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to selecting and utilizing appropriate coupling reagents for the formation of amide bonds with N-tert-butyloxycarbonyl-D-alanine (BOC-D-alanine). The choice of coupling reagent is critical for achieving high yields, minimizing side reactions such as racemization, and ensuring the purity of the final peptide product. These guidelines are intended for professionals in research, and drug development.
Introduction to Peptide Coupling with this compound
The formation of a peptide bond between the carboxylic acid of an N-protected amino acid, such as this compound, and the amino group of another amino acid or amine is a fundamental reaction in peptide synthesis. This process requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. Coupling reagents are essential molecules that mediate this activation.
The selection of an optimal coupling reagent for this compound depends on several factors, including the nature of the amine component (primary, secondary, sterically hindered), the scale of the synthesis (solution-phase vs. solid-phase), and the desired balance between reaction speed, cost, and the minimization of side reactions, particularly epimerization. Urethane-protected amino acids like this compound are generally known to retain their optical purity during activation.
Comparison of Common Coupling Reagents for this compound
The following table summarizes the performance of commonly used coupling reagents for reactions involving this compound and other N-Boc protected amino acids. The data presented are typical literature values for peptide couplings and are intended for comparative purposes.[1]
| Coupling Reagent | Additive | Typical Yield (%) | Typical Reaction Time | Relative Purity | Key Considerations |
| HATU | HOAt (inherent) | 90-98 | 15-45 minutes | Very High | High reactivity, suitable for sterically hindered couplings. Low racemization. Often considered superior to HBTU in reducing side reactions.[1][2] |
| HBTU | HOBt | 85-95 | 30-60 minutes | High | A robust and widely used reagent offering a good balance of reactivity and stability. Cost-effective for routine couplings.[1][2] |
| PyBOP | HOBt (inherent) | 80-90 | 2-8 hours | High | Phosphonium-based reagent that avoids guanidinylation side products. Generally lower reactivity than HATU.[1] |
| EDC/HOBt | HOBt | >97% (typical) | 1-4 hours | Good | Water-soluble carbodiimide, allowing for easy removal of byproducts through aqueous workup. Cost-effective and reliable.[2][3][4] |
| DIC/HOBt | HOBt | >97% (typical) | 1-4 hours | Good | Diisopropylcarbodiimide (DIC) is commonly used in solid-phase synthesis as its urea byproduct is more soluble in organic solvents than that of DCC.[2][3][5] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for peptide coupling reactions and the mechanism of amide bond formation.
Caption: General workflow for a typical peptide coupling reaction.
Caption: Simplified mechanism of amide bond formation using a coupling reagent.
Detailed Experimental Protocols
The following are detailed experimental protocols for the coupling of this compound using some of the recommended reagents. These protocols are based on established literature procedures.[1][4]
Protocol 1: HATU Mediated Coupling (High Reactivity)
This protocol is recommended for challenging couplings, including those with sterically hindered amines, where high efficiency and low racemization are critical.
Materials:
-
This compound
-
Amine component (e.g., amino acid ester hydrochloride)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Reagents: To the stirred solution, add HATU (1.0-1.2 equivalents) followed by the dropwise addition of DIPEA (2.0-3.0 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.
Protocol 2: HBTU/HOBt Mediated Coupling (Standard Protocol)
This is a robust and widely used protocol suitable for a broad range of applications.
Materials:
-
This compound
-
Amine component
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Pre-activation (Optional but Recommended): In a separate vessel, dissolve this compound (1.0 equivalent), HBTU (1.0 equivalent), and HOBt (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0 equivalents) and stir at room temperature for 15-30 minutes.
-
Main Reaction: In the main reaction vessel, dissolve the amine component (1.0 equivalent) in anhydrous DMF.
-
Coupling: Add the pre-activated solution to the amine solution and stir at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.
Protocol 3: EDC/HOBt Mediated Coupling (Aqueous Workup)
This protocol is advantageous due to the water-solubility of the EDC reagent and its urea byproduct, which simplifies purification.[3][4]
Materials:
-
This compound
-
Amine component
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt
-
Anhydrous DCM or DMF
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent), the amine component (1.0 equivalent), and HOBt (1.0 equivalent) in anhydrous DCM or DMF.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of EDC: Add EDC (1.1-1.2 equivalents) portion-wise to the cooled, stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring its progress.
-
Workup:
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
The choice of coupling reagent for this compound is a critical parameter in peptide synthesis. For routine couplings, carbodiimide-based reagents like EDC/HOBt and DIC/HOBt offer a cost-effective and reliable option. For more challenging couplings, such as those involving sterically hindered amines or where the highest yields and purities are required, uronium/aminium salts like HATU and HBTU are the reagents of choice. The detailed protocols provided herein serve as a starting point for the successful incorporation of this compound into peptide chains, and optimization may be necessary depending on the specific substrates and reaction conditions.
References
Application Notes & Protocols: HBTU/HATU Activation of BOC-D-alanine for Peptide Coupling
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the activation of N-α-Boc-D-alanine using the aminium-based coupling reagents HBTU and HATU for peptide bond formation, a critical step in solid-phase peptide synthesis (SPPS). It covers the mechanisms of action, a comparative analysis of the two reagents, and step-by-step protocols for their use. Quantitative data are summarized for clarity, and reaction pathways and experimental workflows are visualized to aid in comprehension and implementation.
Introduction to Peptide Coupling Reagents
Peptide synthesis is a fundamental process in drug discovery and biomedical research, relying on the efficient formation of amide (peptide) bonds between amino acids.[1] The key step is the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.[1] Modern peptide synthesis predominantly uses coupling reagents that achieve high efficiency and minimize side reactions, particularly racemization.[1][2]
Among the most popular classes of coupling reagents are aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[1][3] These reagents are known for their rapid coupling times and high yields.[2][3] While both are highly effective, HATU, the 7-aza-analogue of HBTU, generally exhibits superior reactivity and is often preferred for challenging couplings due to its ability to further reduce racemization.[3][4] The use of urethane-based protecting groups like tert-butyloxycarbonyl (Boc) on the N-terminus, as in BOC-D-alanine, inherently helps to preserve the stereochemical integrity of the amino acid during activation.[1]
Mechanism of Action: HBTU and HATU Activation
Both HBTU and HATU function by converting the carboxylic acid of the Boc-protected amino acid into a more reactive species. The process, which requires a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), proceeds via the formation of an active ester.[1]
-
Base-mediated Deprotonation: The tertiary base (DIPEA) deprotonates the carboxylic acid of this compound, forming a carboxylate anion.
-
Active Ester Formation: The carboxylate anion attacks the electrophilic carbon of the HBTU or HATU reagent. This results in the formation of a highly reactive O-acylisouronium intermediate, which rapidly rearranges to form the corresponding HOBt (for HBTU) or HOAt (for HATU) active ester, releasing tetramethylurea as a byproduct.[5][6]
-
Aminolysis (Peptide Bond Formation): The free N-terminal amine of the peptide chain on the solid support attacks the carbonyl carbon of the active ester, forming the desired peptide bond and releasing HOBt or HOAt.[6]
The greater reactivity of HATU is attributed to the electronic properties of the 7-azabenzotriazole (Aza-Bt) moiety, which makes the resulting HOAt active ester a better leaving group compared to the HOBt ester formed by HBTU.[4]
Figure 1. Mechanism of this compound activation and peptide coupling using HBTU/HATU.
Comparative Analysis: HBTU vs. HATU
While both reagents are highly effective, the choice between HBTU and HATU can depend on the specific requirements of the synthesis, such as the difficulty of the coupling sequence or the propensity for racemization.
| Parameter | HBTU | HATU | Rationale |
| Reactivity | High | Very High | The HOAt active ester formed by HATU is more reactive than the HOBt ester from HBTU.[4] |
| Coupling Time | ~10-60 minutes | ~5-30 minutes | Higher reactivity leads to faster completion of the coupling reaction.[3] |
| Efficiency | Excellent | Superior | Particularly effective for sterically hindered amino acids or "difficult" sequences.[7] |
| Racemization | Low | Very Low | The faster reaction kinetics of HATU reduce the time the activated amino acid is susceptible to epimerization.[3] |
| Side Reactions | Low | Low | Both can cause guanidinylation of the N-terminus if used in excess.[3] |
| Cost | Lower | Higher | HBTU is generally more cost-effective for standard syntheses.[2] |
Table 1. Comparison of HBTU and HATU for Peptide Coupling.
Experimental Workflow and Protocols
The following section outlines the general workflow for a coupling cycle in Boc-based solid-phase peptide synthesis (SPPS) and provides specific protocols for using HBTU and HATU to couple this compound.
Figure 2. General workflow for a this compound coupling step in SPPS.
Protocol 1: Coupling of this compound using HBTU
This protocol is suitable for standard coupling reactions. All operations should be performed in a properly ventilated fume hood.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Isopropyl Alcohol (IPA)
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation: If starting after a deprotection step, ensure the resin has been thoroughly washed and neutralized. Swell the peptide-resin (1.0 eq) in DMF (5-10 mL per gram of resin) for 20-30 minutes.
-
Activation Solution Preparation: In a separate vial, dissolve this compound (2.0 eq) and HBTU (2.0 eq) in DMF (2-5 mL per gram of resin).[8]
-
Add DIPEA (4.0 eq) to the activation solution.[8] The solution may change color (e.g., to yellow), which is normal.[9] Allow the mixture to pre-activate for 1-5 minutes. Do not exceed 5 minutes to minimize potential side reactions.
-
Coupling Reaction: Add the activation solution to the swelled peptide-resin.
-
Agitate the mixture at room temperature for 10-60 minutes.[8] The exact time depends on the sequence; a standard coupling is often complete within 30 minutes.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction's completion. A negative result (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Once the reaction is complete, filter the resin and wash it sequentially with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Coupling of this compound using HATU
This protocol is recommended for faster coupling or for sequences known to be sterically hindered or prone to racemization.
Materials:
-
Same as Protocol 1, with HATU replacing HBTU.
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Activation Solution Preparation: In a separate vial, dissolve this compound (2.0 eq) and HATU (2.0 eq) in DMF (2-5 mL per gram of resin).
-
Add DIPEA (4.0 eq) to the activation solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the swelled peptide-resin.
-
Agitate the mixture at room temperature for 5-30 minutes. HATU-mediated couplings are typically faster than those with HBTU.[3]
-
Monitoring: Perform a ninhydrin (Kaiser) test as described in Protocol 1.
-
Washing: Follow step 7 from Protocol 1.
-
The resin is now ready for the next cycle.
Troubleshooting and Key Considerations
-
Guanidinylation: A potential side reaction involves the reaction of excess HBTU/HATU with the free N-terminal amine of the peptide, forming a non-extendable guanidinium cap.[3] To avoid this, use the coupling reagent in slight deficit or equimolar amounts relative to the amino acid, and avoid long pre-activation or coupling times.[7]
-
Moisture: All reagents and solvents, especially DMF, should be anhydrous. Water can hydrolyze the active ester and quench the reaction.
-
Base Equivalents: Two equivalents of base per equivalent of coupling reagent are typically used. One equivalent neutralizes the hexafluorophosphate salt of the reagent, and the second deprotonates the incoming amino acid's carboxylic acid.[1][8]
-
Racemization: While Boc-protected amino acids are resistant to racemization, it can still occur with prolonged activation times or the use of stronger bases. Using the weaker base sym-collidine in place of DIPEA can be beneficial in highly sensitive cases.[1]
Conclusion
Both HBTU and HATU are exceptionally efficient reagents for the activation of this compound in peptide synthesis. HBTU is a reliable and cost-effective choice for routine couplings, while HATU offers superior speed and performance for more demanding applications, providing an extra margin of safety against racemization.[2][3] Adherence to the detailed protocols and considerations outlined in these notes will enable researchers to achieve high coupling efficiencies and synthesize high-purity peptides for a range of scientific and therapeutic applications.
References
- 1. bachem.com [bachem.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. HBTU - Wikipedia [en.wikipedia.org]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for DIC/HOBt Coupling of BOC-D-Alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a peptide bond is a fundamental reaction in the synthesis of peptides and proteins. The DIC/HOBt coupling method is a widely utilized, cost-effective, and reliable strategy for amide bond formation in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. This method employs N,N'-Diisopropylcarbodiimide (DIC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive. The addition of HOBt is crucial as it minimizes the risk of racemization, a significant concern when working with chiral amino acids like BOC-D-alanine, and enhances the overall efficiency of the coupling reaction by forming a more reactive HOBt-ester intermediate.[1][2]
These application notes provide detailed protocols for the DIC/HOBt coupling of this compound, a commonly used protected amino acid in the synthesis of peptides with specific stereochemistry. The inclusion of D-amino acids can significantly impact the biological activity and enzymatic stability of synthetic peptides.[3][]
Data Presentation: Comparison of Coupling Reagents
While specific quantitative data for the coupling of this compound using various reagents is not extensively available in a single source, the following table summarizes the expected performance of common coupling reagents based on data from structurally similar amino acids. The values presented are representative and intended for comparative purposes.
| Coupling Reagent | Expected Yield | Typical Reaction Time | Racemization Risk | Key Considerations |
| DIC/HOBt | Good (>97%) [5] | 1 - 4 hours [5] | Low to Moderate [5] | Cost-effective and reliable method. HOBt is essential for suppressing racemization. [1][5] |
| HBTU/HOBt | Very Good (>98%)[5] | 30 - 60 minutes[5] | Low[5] | A robust and widely used reagent.[5] |
| HATU/HOAt | Excellent (>99%)[5] | 15 - 45 minutes[5] | Very Low[5] | Highly efficient, especially for sterically hindered couplings.[5] |
| COMU | Excellent (>99%)[5] | 15 - 45 minutes[5] | Very Low[5] | High reactivity with an improved safety profile.[5] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Resin with a free amino group
-
Kaiser test kit (for monitoring)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
N-terminal Deprotection: If the N-terminus is protected, perform the standard deprotection protocol (e.g., for an Fmoc group, treat with 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF (3 times) and DCM (3 times) to remove any residual deprotection reagents.
-
Reagent Preparation (Activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Coupling Reaction:
-
Add the this compound/HOBt solution to the resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature.
-
-
Monitoring: Monitor the progress of the coupling reaction using the Kaiser test. A negative test (beads remain yellow) indicates the completion of the reaction. This typically takes 1-4 hours.[5]
-
Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF (3 times) and DCM (3 times).[5]
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
Solution-Phase Synthesis Protocol
This protocol describes the coupling of this compound to an amino acid ester or peptide in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride or peptide with a free N-terminus
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
1M aqueous hydrochloric acid solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reactant Dissolution: Dissolve this compound (1.0 equivalent) and the amino acid ester hydrochloride or peptide (1.0 equivalent) in DCM or DMF.
-
Base Addition: Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.
-
HOBt Addition: Add HOBt (1.1 equivalents) to the reaction mixture.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DIC Addition: Slowly add DIC (1.1 equivalents) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated diisopropylurea (DIU) byproduct.
-
Dilute the filtrate with an appropriate organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification: Concentrate the dried organic phase under reduced pressure and purify the resulting crude product by column chromatography on silica gel to obtain the pure dipeptide.
Visualizations
Caption: Mechanism of DIC/HOBt mediated peptide bond formation.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for one coupling cycle.
References
Application Notes and Protocols for Cleavage Cocktail Composition in BOC-Protected Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a robust method for producing peptides for research and clinical applications. A critical final step in this process is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly anhydrous hydrogen fluoride (HF) or trifluoroacetic acid (TFA).
The cleavage process generates reactive carbocations, such as the tert-butyl cation from the Boc group and benzyl cations from various side-chain protecting groups.[1][2][3] These electrophilic species can lead to undesirable side reactions, including the alkylation of sensitive amino acid residues like tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[1][2] To prevent these modifications and ensure the integrity of the final peptide product, a "cleavage cocktail" containing one or more scavenger molecules is essential.[1][2] This document provides detailed application notes and protocols for the composition and use of various cleavage cocktails for Boc-protected peptides.
Cleavage Chemistry: The Role of Acids and Scavengers
The cleavage of Boc-protected peptides from the resin is an acid-catalyzed process. The strong acid protonates the protecting groups, facilitating their removal via an SN1 mechanism, which generates carbocations.[4] Scavengers are nucleophilic compounds added to the cleavage mixture to trap these reactive carbocations before they can modify the peptide.[1][2]
The choice of the cleavage acid and the composition of the scavenger cocktail are critical and depend on the amino acid composition of the peptide, particularly the presence of sensitive residues.
Common Cleavage Cocktails and Scavenger Selection
The selection of an appropriate cleavage cocktail is crucial for obtaining a high yield of the desired peptide with minimal side products. The following tables summarize common cleavage cocktails based on either Hydrogen Fluoride (HF) or Trifluoroacetic Acid (TFA).
Hydrogen Fluoride (HF) Cleavage Cocktails
Anhydrous HF is a highly effective reagent for cleaving peptides from the resin and removing most benzyl-based protecting groups.[4][5] However, due to its hazardous nature, it requires specialized equipment.[3][4]
Table 1: Common Scavenger Cocktails for HF Cleavage
| Target Residues | Scavenger(s) | Typical Composition (v/v or w/v) | Notes |
| General Purpose | Anisole | 90% HF / 10% Anisole | Anisole is a widely used scavenger to prevent alkylation by benzyl and t-butyl cations. |
| Tryptophan (Trp) | p-Cresol, Thioanisole | 90% HF / 5% p-Cresol / 5% Thioanisole | Thioanisole is effective, but should be used with caution as its cation adducts can alkylate the indole ring of Trp. |
| Methionine (Met) | Dimethyl Sulfide (DMS) | Varies; often added to other cocktails | DMS helps prevent S-alkylation of methionine.[1] |
| Cysteine (Cys) | p-Thiocresol | Varies; often used in combination | p-Thiocresol is a common scavenger for protecting cysteine residues.[6] |
| Multiple Sensitive Residues | p-Cresol, p-Thiocresol, DMS | Varies | A combination of scavengers is often necessary for complex peptides.[1] |
Trifluoroacetic Acid (TFA) Cleavage Cocktails
TFA is a less hazardous alternative to HF and is widely used for Boc deprotection and cleavage from certain resins.[2][7] It is particularly common for peptides synthesized on resins that are more labile to acid.
Table 2: Common Scavenger Cocktails for TFA Cleavage
| Cocktail Name | Composition (v/v/v) | Target Residues & Applications |
| Standard TFA Cocktail | 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | General purpose; effective for peptides with Trp, Tyr, and Met. TIS is a potent scavenger of tert-butyl cations.[8] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | For peptides with multiple sensitive residues, including Cys.[8][9] |
| "Odorless" Cocktail (Reagent B) | 88% TFA / 5% Phenol / 5% Water / 2% Triisopropylsilane (TIS) | An alternative to cocktails containing foul-smelling thiols, useful when trityl-based protecting groups are present.[10] |
| Methionine Cocktail (Reagent H) | 81% TFA / 5% Phenol / 5% Thioanisole / 3% Water / 2.5% EDT / 2% DMS / 1.5% Ammonium Iodide (w/w) | Specifically designed to prevent the oxidation of methionine residues.[11] |
Experimental Protocols
Protocol 1: Standard "High HF" Cleavage
This protocol is suitable for most peptides synthesized using Boc-SPPS on standard resins like Merrifield or PAM resins.
Materials:
-
Peptide-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., 9:1 HF:anisole)[12]
-
HF cleavage apparatus
-
Reaction vessel (Teflon or Kel-F)[4]
-
Magnetic stir bar
-
Solvent for peptide dissolution (e.g., aqueous acetic acid)
-
Centrifuge and lyophilizer
Procedure:
-
Place the dried peptide-resin (typically 200 mg - 1 g) and a magnetic stir bar into the HF-resistant reaction vessel.[4]
-
Add the appropriate scavenger or scavenger cocktail. For a general-purpose cleavage, add 1 mL of anisole per gram of resin.[12]
-
Assemble the HF cleavage apparatus according to the manufacturer's instructions. Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully distill anhydrous HF into the reaction vessel (approximately 9 mL of HF per gram of resin).[4]
-
Once the desired amount of HF is collected, switch the cooling bath to an ice-water bath to maintain the reaction temperature between 0°C and 5°C.[6]
-
Stir the slurry for 45-60 minutes at 0°C. For peptides containing multiple Arg(Tos) residues, the reaction time may need to be extended up to 2 hours.[1][6]
-
After the reaction is complete, remove the HF by evaporation under a vacuum.[4][12]
-
Once all HF has been removed, carefully disassemble the apparatus.
-
Add cold diethyl ether to the residue in the reaction vessel to precipitate the crude peptide.[4]
-
Transfer the precipitate to a centrifuge tube, wash thoroughly with cold diethyl ether to remove scavengers, and collect the peptide by centrifugation.[4]
-
Decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in an appropriate aqueous solvent and lyophilize.
Protocol 2: "Low-High" HF Cleavage
This two-step procedure is designed to minimize side reactions for peptides containing sensitive residues like Cys, Met, and Trp. The "low HF" step uses a high concentration of scavengers in a low concentration of HF to remove the more labile protecting groups via an SN2 mechanism, which avoids carbocation formation.[12][13] The subsequent "high HF" step removes the more resistant protecting groups.[1]
"Low HF" Step:
-
Place the peptide-resin in the reaction vessel.
-
Add a scavenger mixture of dimethyl sulfide (DMS) and p-cresol (e.g., 6.5 mL DMS and 1.0 mL p-cresol per gram of resin).[1]
-
Distill a low concentration of HF into the vessel (e.g., 2.5 mL HF per gram of resin, resulting in a 1:3 ratio of HF to DMS).[1][12]
-
Stir the mixture at 0°C for 2 hours.[6]
-
Evaporate the HF and DMS under vacuum.
-
Wash the resin with dichloromethane (DCM) or ethyl acetate to remove byproducts.[6]
"High HF" Step:
-
To the washed resin from the "low HF" step, add p-cresol (1 mL per gram of resin).[6]
-
Perform a standard "high HF" cleavage as described in Protocol 1, using a 9:1 ratio of HF to p-cresol.[6]
Protocol 3: TFA Cleavage
This protocol is suitable for peptides on acid-labile resins and as an alternative to HF.
Materials:
-
Peptide-resin (dried)
-
TFA cleavage cocktail (e.g., Reagent K or TFA/TIS/Water)[2][8]
-
Reaction vessel with a sintered glass filter
-
Cold diethyl ether
-
Solvent for peptide dissolution
-
Centrifuge and lyophilizer
Procedure:
-
Place the dried peptide-resin in the reaction vessel.
-
Add the TFA cleavage cocktail (approximately 10 mL per gram of resin).[7]
-
Agitate the mixture at room temperature for 2-4 hours.[2][8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[2]
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[2]
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[2]
-
Collect the precipitated peptide by centrifugation.[8]
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.[8]
-
Dry the peptide under vacuum.[2]
-
Dissolve the crude peptide in an appropriate aqueous solvent and lyophilize.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the cleavage of a BOC-protected peptide from the solid support.
Caption: General workflow for the cleavage of BOC-protected peptides.
Conclusion
The successful cleavage of peptides synthesized via Boc-SPPS is paramount to obtaining high-quality products. Careful selection of the cleavage acid and a scavenger cocktail tailored to the peptide's amino acid sequence is essential to minimize side reactions and maximize yield. The protocols provided herein offer a foundation for researchers to develop and optimize their peptide cleavage strategies. It is always recommended to perform a small-scale trial cleavage to establish the optimal conditions before committing the entire batch of peptide-resin.[3]
References
- 1. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. researchgate.net [researchgate.net]
Enhancing Peptide Stability Through D-Amino Acid Incorporation Using BOC-D-Alanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their short in vivo half-life due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as D-amino acids, into the peptide sequence. The substitution of a naturally occurring L-amino acid with its D-enantiomer can render the adjacent peptide bonds resistant to cleavage by proteases, which are stereospecific for L-amino acids. This modification can significantly enhance the metabolic stability and bioavailability of peptide-based drugs.
This document provides detailed application notes and protocols for the incorporation of D-amino acids, specifically using N-α-tert-butyloxycarbonyl-D-alanine (BOC-D-alanine), to improve peptide stability. We will use a Substance P analogue as a model system to illustrate the synthesis, purification, and characterization of a D-amino acid-containing peptide. Furthermore, we will provide protocols for assessing the enzymatic stability and biological activity of the modified peptide.
Data Presentation
The incorporation of D-amino acids has been shown to dramatically increase the stability of peptides in the presence of proteolytic enzymes found in serum. The following table summarizes the comparative stability of a MUC2 epitope peptide (TPTPTGTQTPT) and its analogues with D-amino acid substitutions in human serum.
| Peptide Sequence | D-Amino Acid Content | Percentage of Intact Peptide Remaining in 10% Human Serum at 37°C |
| 0h | ||
| TPTPTGTQTPT (All L-amino acids) | 0% | 100 |
| t PTPTGTQTPT | 9% (one D-Thr) | 100 |
| tp TPTGTQTPT | 18% (one D-Thr, one D-Pro) | 100 |
Data adapted from a study on a MUC2 epitope peptide, where lowercase letters indicate D-amino acids.[1]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a [D-Ala]-Substance P Analogue using BOC Chemistry
This protocol describes the manual solid-phase synthesis of a Substance P analogue with a D-alanine substitution at position 4 ([D-Ala⁴]-Substance P), with the sequence Arg-Pro-Lys-D-Ala-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂.
Materials:
-
MBHA resin (0.5-1.0 mmol/g substitution)
-
BOC-protected amino acids (including BOC-D-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Scavengers (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage (use with extreme caution in a specialized apparatus)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (BOC-Met-OH):
-
In a separate vessel, pre-activate BOC-Met-OH (3 equivalents to resin substitution) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.
-
Drain the DCM from the resin and add the activated amino acid solution.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
-
BOC Deprotection:
-
Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and shake for 10 minutes.
-
Drain the neutralization solution and wash the resin with DCM (3x).
-
-
Subsequent Amino Acid Couplings (Iterative Cycles):
-
Repeat steps 2 (using the next BOC-protected amino acid in the sequence, including BOC-D-Ala-OH at position 4), 3, and 4 for each subsequent amino acid until the full peptide sequence is assembled.
-
Use a ninhydrin test to monitor the completion of each coupling reaction.
-
-
Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Carefully perform the cleavage from the resin and removal of side-chain protecting groups using HF or TFMSA with appropriate scavengers. (This step must be performed by trained personnel in a specialized chemical fume hood).
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the synthesized peptide by analytical RP-HPLC and mass spectrometry.
-
Protocol 2: In Vitro Serum Stability Assay
This protocol details a method to assess the stability of the synthesized peptides in human serum.
Materials:
-
Synthesized L- and [D-Ala⁴]-Substance P analogues
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the L- and D-peptides in PBS.
-
In separate microcentrifuge tubes, mix the peptide stock solution with human serum to a final peptide concentration of 1 mg/mL.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation mixture.
-
-
Protein Precipitation:
-
To the collected aliquot, add an equal volume of ACN with 1% TFA to precipitate serum proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto a C18 RP-HPLC column.
-
Use a gradient of ACN in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of the peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t₁/₂) of the peptide in serum.
-
Protocol 3: Competitive Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of the synthesized peptides for the Neurokinin-1 (NK-1) receptor, the natural receptor for Substance P.
Materials:
-
Cell membranes prepared from a cell line expressing the NK-1 receptor
-
Radiolabeled Substance P analogue (e.g., ¹²⁵I-[Tyr⁸]-Substance P)
-
Synthesized L- and [D-Ala⁴]-Substance P analogues (unlabeled competitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail)
-
Scintillation fluid and counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add increasing concentrations of the unlabeled competitor peptides (L- and D-analogues).
-
Add a fixed concentration of the radiolabeled Substance P analogue.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor peptide.
-
Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for each peptide by non-linear regression analysis.
-
The IC₅₀ value is a measure of the peptide's affinity for the NK-1 receptor.
-
Visualization
Experimental Workflow for Peptide Synthesis and Stability Assessment
Caption: Workflow for the synthesis, purification, and evaluation of D-amino acid-containing peptides.
Signaling Pathway of Substance P via the NK-1 Receptor
Caption: Simplified signaling cascade initiated by Substance P binding to the NK-1 receptor.
References
Application Notes and Protocols: Use of Scavengers in the Acidolytic Cleavage of Boc-D-alanine from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in solid-phase peptide synthesis (SPPS). Its removal, typically achieved under strong acidic conditions with trifluoroacetic acid (TFA), is a critical step in the synthesis of peptides. The cleavage of the Boc group generates a highly reactive tert-butyl cation.[1] This carbocation can lead to undesired side reactions, primarily the alkylation of nucleophilic residues within the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1]
To mitigate these side reactions, scavengers are added to the cleavage cocktail. Scavengers are nucleophilic compounds that efficiently trap the tert-butyl cation, preventing it from reacting with the desired peptide product.[1] The choice of scavengers and their proportions in the cleavage cocktail is crucial for obtaining a high yield and purity of the final product.
These application notes provide a detailed guide on the use of scavengers for the cleavage of Boc-D-alanine from a solid support resin. While the principles discussed are broadly applicable to Boc-SPPS, the protocols are tailored for the specific case of a single amino acid cleavage.
Mechanism of Boc Cleavage and the Role of Scavengers
The acid-catalyzed cleavage of the Boc group proceeds via a unimolecular (SN1) mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA. This is followed by the collapse of the protonated intermediate to release the deprotected amine, carbon dioxide, and a stable tert-butyl cation.
Figure 1: Mechanism of acid-catalyzed Boc deprotection.
The generated tert-butyl cation is a potent electrophile that can alkylate any nucleophilic species present in the reaction mixture. In the absence of scavengers, this can lead to the modification of the desired product. Scavengers, being more nucleophilic or reactive towards the carbocation, effectively "scavenge" it, preventing side reactions.
Figure 2: Role of scavengers in trapping the tert-butyl cation.
Common Scavengers and Cleavage Cocktails
The selection of an appropriate scavenger cocktail depends on the amino acid composition of the peptide. For the cleavage of a single this compound residue, which does not have a nucleophilic side chain, the primary concern is preventing re-attachment to the resin or modification of the C-terminal carboxyl group if it is not on a resin. Simpler scavenger cocktails are generally sufficient.
Table 1: Common Scavengers and Their Applications
| Scavenger | Abbreviation | Function | Typically Used For |
| Water | H₂O | Acts as a nucleophile to trap carbocations. | General scavenger. |
| Triisopropylsilane | TIS | A reducing scavenger that effectively traps carbocations.[2] | General purpose, very effective for Trp protection. |
| Triethylsilane | TES | Similar to TIS, acts as a hydride donor to reduce carbocations.[1] | General purpose scavenger.[1] |
| Thioanisole | Traps carbocations and prevents oxidation of Met.[1] | Peptides containing Met and Tyr.[1] Avoid with Trp.[3] | |
| Ethanedithiol | EDT | A thiol-based scavenger effective in trapping carbocations.[1] | Peptides containing Cys.[1] |
| Phenol | An aromatic scavenger that can trap carbocations.[4] | Peptides containing Tyr and Trp.[4] |
Table 2: Composition of Common Cleavage Cocktails
| Reagent Name/Composition | Components (v/v/v) | Intended Use |
| Simple TFA/Water | TFA/H₂O (95:5) | For peptides without sensitive residues.[5] |
| TFA/TIS/Water | TFA/TIS/H₂O (95:2.5:2.5) | A general and effective non-malodorous cocktail.[1] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides with multiple sensitive residues.[1][4] |
| Reagent B ("Odorless") | TFA/Phenol/H₂O/TIS (88:5:5:2) | Alternative to thiol-containing cocktails.[6] |
Experimental Protocols
The following protocols describe the cleavage of this compound from a Merrifield resin. It is crucial to perform these procedures in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), as TFA is highly corrosive.[5]
General Experimental Workflow
Figure 3: General workflow for this compound cleavage from resin.
Protocol 1: Cleavage using TFA/TIS/H₂O
This protocol is recommended for its efficiency and the use of a non-odorous scavenger.
Materials:
-
This compound loaded resin (e.g., Merrifield resin)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel (e.g., round-bottom flask or fritted syringe)
-
Filtration apparatus
-
Centrifuge
Procedure:
-
Place the this compound resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 2 mL) to swell it and remove any impurities.
-
Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For 2 mL of cocktail, mix 1.9 mL of TFA, 50 µL of TIS, and 50 µL of water. Caution: Prepare in a fume hood.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 1-2 hours.[1][7]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
Precipitate the cleaved D-alanine by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).[7]
-
Centrifuge the mixture to pellet the product.
-
Decant the ether and wash the pellet with cold diethyl ether (2 x 5 mL).
-
Dry the resulting white precipitate under vacuum.
Protocol 2: Cleavage using TFA/H₂O
This is a simpler protocol suitable for when TIS is unavailable, though it may be slightly less effective at scavenging.
Materials:
-
This compound loaded resin
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel
-
Filtration apparatus
-
Centrifuge
Procedure:
-
Place the this compound resin (e.g., 100 mg) in a reaction vessel.
-
Wash and swell the resin with DCM (3 x 2 mL).
-
Prepare the cleavage cocktail: TFA/H₂O (95:5, v/v). For 2 mL of cocktail, mix 1.9 mL of TFA and 100 µL of water. Caution: Prepare in a fume hood.
-
Add the cleavage cocktail to the resin.
-
Allow the reaction to proceed with gentle agitation for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
Precipitate the product in cold diethyl ether (10x volume).
-
Centrifuge to collect the product, wash the pellet with cold ether, and dry under vacuum.
Quantitative Data and Purity Analysis
While specific quantitative data for the cleavage of this compound is not extensively published, data from model peptides can provide insight into the effectiveness of different scavenger cocktails in preventing side reactions. The following table illustrates the impact of scavengers on the purity of a model peptide containing a C-terminal cysteine, which is highly susceptible to tert-butylation.
Table 3: Illustrative Efficiency of Scavenger Cocktails in Preventing S-tert-butylation of a Model Peptide
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 85 | 15 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| Reagent K | >95 | <5 |
Note: This data is illustrative and based on general findings in peptide chemistry.[1] The optimal scavenger cocktail and reaction conditions should be determined empirically for each specific application.
For this compound cleavage, where the product is not susceptible to side-chain alkylation, the primary measure of success is the cleavage yield. Purity can be assessed by techniques such as HPLC, LC-MS, and NMR to confirm the identity and integrity of the cleaved D-alanine.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Cleavage | Insufficient reaction time or acid concentration. | Increase the reaction time to 2-4 hours. Ensure the TFA concentration is at least 95%.[1] |
| Steric hindrance. | For highly hindered systems, a stronger acid or longer reaction time may be needed.[1] | |
| Low Product Yield | Inefficient precipitation. | Ensure the diethyl ether is sufficiently cold and use a larger volume (10-20x the filtrate volume). |
| Product loss during washing. | Minimize the number of washes and ensure the product is well-pelleted before decanting. | |
| Discolored Product | Side reactions or impurities from scavengers. | Ensure high-purity reagents are used. For sensitive applications, consider using "odorless" cocktails like Reagent B.[6] |
Conclusion
The use of scavengers is a critical aspect of this compound cleavage from solid-phase resins. While D-alanine itself lacks a nucleophilic side chain susceptible to tert-butylation, the inclusion of scavengers like water and triisopropylsilane in the TFA cleavage cocktail is a standard practice that ensures a clean and high-yielding reaction by quenching the reactive tert-butyl cation. The protocols provided herein offer a reliable starting point for researchers in the field. For more complex peptides containing sensitive residues, a more sophisticated scavenger strategy, such as the use of Reagent K, may be necessary.
References
Application Notes and Protocols: Attachment of BOC-D-alanine to Merrifield Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the attachment of N-α-BOC-D-alanine to Merrifield resin, a foundational step in Boc-based solid-phase peptide synthesis (SPPS). The primary method described is the widely used cesium salt procedure, which minimizes racemization. An alternative potassium fluoride method is also presented.
Introduction
Merrifield resin, a chloromethylated polystyrene-divinylbenzene support, is a cornerstone of solid-phase peptide synthesis, a technique pioneered by Nobel laureate Bruce Merrifield. The covalent attachment of the first amino acid to the resin is a critical step that dictates the overall success of the synthesis. This protocol details the esterification of BOC-D-alanine to the resin via a benzyl ester linkage, preparing the solid support for subsequent peptide chain elongation.
Data Summary
The loading capacity, or substitution level, of the resin is a critical parameter for successful solid-phase peptide synthesis. The expected loading of this compound onto Merrifield resin can vary based on the specific resin characteristics and the protocol employed.
| Parameter | Value | Resin Type | Notes |
| Typical Loading Capacity | 0.3 - 1.2 meq/g | Merrifield Resin (1% DVB) | The final loading is influenced by reaction conditions and the initial substitution of the resin.[1][2] |
| Mesh Size | 100 - 200 mesh | Merrifield Resin | Standard particle size for good solvent swelling and reaction kinetics.[1][2] |
| Storage Conditions | 0 - 8 °C | This compound Merrifield Resin | To maintain the integrity of the Boc protecting group and the ester linkage.[1][2] |
Experimental Protocols
Two primary methods for attaching this compound to Merrifield resin are outlined below. The cesium salt method is generally preferred for its efficiency and low risk of racemization.[3]
Method 1: Cesium Salt Method
This is the most common and recommended procedure for attaching Boc-amino acids to Merrifield resin.[3][4][5]
Materials:
-
This compound
-
Merrifield Resin (chloromethylated polystyrene, 1% DVB)
-
Ethanol (EtOH)
-
Deionized Water
-
Cesium Carbonate (Cs₂CO₃), 2M aqueous solution
-
Dioxane
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Potassium Iodide (KI) (optional catalyst)
-
Potassium Hydroxide (KOH) pellets (for drying)
Procedure:
-
Preparation of this compound Cesium Salt:
-
Dissolve this compound in ethanol (2 mL/mmol) and add deionized water (0.5 mL/mmol).
-
Adjust the pH of the solution to 7.0 by the dropwise addition of a 2M aqueous cesium carbonate solution.
-
Evaporate the solution to dryness using a rotary evaporator.
-
To ensure the salt is anhydrous, add dioxane and evaporate to dryness. Repeat this step. The complete dryness of the cesium salt is critical for obtaining satisfactory results.[4][5]
-
-
Resin Swelling and Washing:
-
Swell the Merrifield resin in DCM for 1 hour.
-
Wash the swollen resin with DMF.
-
-
Esterification Reaction:
-
Add the dried this compound cesium salt (1.0-1.2 equivalents based on the chlorine substitution of the resin) dissolved in DMF to the washed resin.[4][5]
-
For catalysis, potassium iodide (0.1 equivalents) can be added to the reaction mixture.
-
Heat the reaction mixture at 50°C with shaking or stirring for 24 hours or overnight.[4][5]
-
-
Washing the Loaded Resin:
-
Drying:
Method 2: Potassium Fluoride Method
This is an alternative method for the esterification of BOC-amino acids to Merrifield resin.
Materials:
-
This compound
-
Merrifield Resin (chloromethylated polystyrene, 1% DVB)
-
Anhydrous Potassium Fluoride (KF)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup:
-
Esterification Reaction:
-
Washing the Loaded Resin:
-
Filter the resin.
-
Wash the resin thoroughly with DMF, followed by 50% (v/v) aqueous DMF, 50% (v/v) aqueous methanol, and finally methanol.[6]
-
-
Drying:
-
Dry the resin in vacuo to a constant weight.[6]
-
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the workflow for the attachment of this compound to Merrifield resin.
Caption: Workflow for the Cesium Salt Method.
Caption: Chemical transformation in the cesium salt method.
References
Troubleshooting & Optimization
Troubleshooting incomplete BOC-D-alanine deprotection
Welcome to the technical support center for BOC-D-alanine deprotection. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from D-alanine and related substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for BOC deprotection?
A1: The most prevalent methods for Boc deprotection involve acidolysis. The two most common reagent systems are Trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM), and hydrogen chloride (HCl) in an organic solvent, most commonly 1,4-dioxane.[1] These strong acids efficiently cleave the Boc group under anhydrous conditions.[2][3]
Q2: Why is my this compound deprotection incomplete?
A2: Incomplete deprotection can result from several factors, including insufficient acid strength or concentration, inadequate reaction time or temperature, and potential solvent issues.[4] For substrates with significant steric hindrance, standard conditions may not be sufficient for complete removal of the Boc group.[1][4] In solid-phase peptide synthesis, poor swelling of the resin can also limit reagent access, leading to an incomplete reaction.[1][4]
Q3: What are scavengers, and why are they necessary during BOC deprotection?
A3: During acid-catalyzed deprotection, a reactive tert-butyl cation is generated as a byproduct.[5][6][7] This carbocation can alkylate nucleophilic side chains of other amino acids in a peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products.[5] Scavengers are reagents added to the deprotection mixture to trap this reactive cation, preventing it from reacting with the desired product.[2][5]
Q4: How can I monitor the progress of the deprotection reaction?
A4: The progress of the reaction can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to observe the disappearance of the starting material and the appearance of the more polar, deprotected product.[4] For more accurate and quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or HPLC can be used to determine the relative amounts of starting material, product, and any byproducts.[4][8]
Q5: Can I remove the BOC group without using strong acids like TFA or HCl?
A5: Yes, alternative methods exist for substrates sensitive to strong acids. These include thermal deprotection, which can be performed by heating the substrate in a suitable solvent, sometimes with a catalytic amount of acid or water.[9][10][11][12] Other milder options include using aqueous phosphoric acid or employing Lewis acids.[6][13]
Troubleshooting Guide
Issue 1: Incomplete Deprotection or Low Yield
Your reaction has not gone to completion, as evidenced by the presence of starting material in TLC or LC-MS analysis.
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength/Concentration | Increase the concentration of the acid. For example, if using 20% TFA in DCM, try increasing to 50% TFA in DCM.[4] Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane.[4] |
| Inadequate Reaction Time | Extend the reaction time. Continue to monitor the reaction every 30-60 minutes using TLC or LC-MS until the starting material is fully consumed.[4] |
| Low Reaction Temperature | Most Boc deprotections proceed efficiently at room temperature.[6] If the reaction is sluggish, gentle warming to 40-50°C can be considered, but must be done cautiously to avoid side reactions. |
| Poor Solubility | Ensure the Boc-protected substrate is fully dissolved in the chosen solvent system. If solubility is an issue, consider alternative solvents that are compatible with the acidic conditions. |
| Steric Hindrance | Substrates with bulky side chains near the Boc group may require more stringent conditions.[1] This can be overcome by increasing reaction time or using a stronger acid concentration as mentioned above. |
Issue 2: Observation of Unexpected Side Products
Your reaction is complete, but HPLC or LC-MS analysis shows significant peaks corresponding to unknown impurities.
| Possible Cause | Suggested Solution |
| Alkylation by tert-butyl cation | This is the most common cause of side product formation, especially if your molecule contains sensitive residues like Trp, Met, Cys, or Tyr.[5][14] |
| Mitigation | Add a scavenger or a scavenger cocktail to the reaction mixture to trap the tert-butyl cation. The choice of scavenger depends on the sensitive residues present.[5] See the table below for common scavengers. |
| Acid-Labile Functional Groups | Other functional groups in your molecule may be sensitive to the strong acidic conditions required for Boc deprotection.[15] |
| Mitigation | Consider using a milder deprotection method. Options include using more dilute acid, lower temperatures, or switching to alternative reagents like aqueous phosphoric acid or thermal deprotection.[6][10] |
Data and Protocols
Table 1: Common BOC Deprotection Conditions
| Method | Reagent(s) | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | TFA (25-50% v/v) | Dichloromethane (DCM) | 0 to Room Temp | 1 - 2 h | >90 | The most common and efficient method. TFA is corrosive and requires careful handling.[6] |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane | 1,4-Dioxane | Room Temp | 0.5 - 2 h | >90 | Directly provides the hydrochloride salt. Dioxane is a suspected carcinogen.[2][6] |
| Aqueous Phosphoric Acid | 85% H₃PO₄ (aq) | Acetonitrile/Water | Room Temp - 50 | 4 - 24 h | High | A milder, more environmentally benign alternative to TFA and HCl.[6][13] |
Table 2: Common Scavengers for BOC Deprotection
| Scavenger | Target Residue(s) | Typical Concentration |
| Anisole / Thioanisole | Tryptophan (Trp), Methionine (Met) | 5% (v/v) |
| Triethylsilane (TES) / Triisopropylsilane (TIS) | Tryptophan (Trp) | 5-10% (v/v) or 10-20 equivalents[5] |
| Ethanedithiol (EDT) | Cysteine (Cys) | 1-2% (v/v) |
| Water | General Purpose | 1-5% (v/v) |
Key Experimental Protocols
Protocol 1: General Procedure for TFA-mediated Deprotection
-
Dissolve the this compound substrate in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add Trifluoroacetic acid (TFA) to the stirring solution to achieve a final concentration of 25-50% (v/v). A common ratio is 1:1 DCM:TFA.[6]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.[6]
-
Monitor the reaction's progress via TLC or LC-MS.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[4]
-
To remove residual TFA, co-evaporate the residue with toluene or DCM (3x).[4] The resulting TFA salt can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[6]
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 10% Methanol in DCM).
-
At various time points, withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto a silica gel TLC plate alongside a spot of the starting material for comparison.
-
Elute the TLC plate in the prepared chamber.
-
Visualize the spots using a UV lamp (if applicable) and/or by staining with a suitable agent (e.g., ninhydrin stain, which turns primary amines purple/blue).
-
The reaction is complete when the spot corresponding to the starting material (lower polarity, higher Rf) has disappeared and is replaced by a new spot corresponding to the deprotected amine (higher polarity, lower Rf).[4]
Visualizations
Caption: Acid-catalyzed mechanism of BOC deprotection and scavenger action.
Caption: Troubleshooting workflow for incomplete BOC deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. microsaic.com [microsaic.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BOC Protection and Deprotection [bzchemicals.com]
- 15. genscript.com [genscript.com]
How to minimize racemization of BOC-D-alanine during coupling
Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of BOC-D-alanine during peptide coupling reactions.
Troubleshooting Guide: Excessive Racemization Detected
If you are observing significant racemization of this compound in your coupling step, follow this guide to troubleshoot and mitigate the issue.
Step 1: Review Your Coupling Reagent and Additives
The choice of coupling reagent is a critical factor in controlling racemization.
Issue: High levels of racemization are detected when using a carbodiimide reagent like DCC or DIC alone. Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives.[1][2] The most common and effective additives are 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][3] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[4]
Issue: Racemization is still observed even with phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) reagents. Solution: While generally efficient, these reagents can still cause some racemization.[1][2] Consider pre-activating the this compound with the coupling reagent for a short period (5-10 minutes) at a low temperature before adding the amine component.[1][5] This can sometimes reduce the risk of racemization. For particularly sensitive couplings, using a combination of DIC with OxymaPure® as an additive can be a very effective method for minimizing racemization.[6]
Step 2: Evaluate the Base Used in the Reaction
The presence and nature of the base can significantly influence the extent of racemization.
Issue: Significant racemization is occurring, and a strong, unhindered base like triethylamine (TEA) is being used. Solution: The use of excess or strong base can promote racemization through direct enolization of the activated amino acid.[1][5] It is recommended to use the minimum necessary amount of a weaker, sterically hindered base.[1] Good alternatives include N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[2] In cases with a high risk of racemization, the even weaker base sym-collidine has been recommended.[2]
Step 3: Assess the Reaction Conditions (Temperature and Solvent)
Reaction temperature and the choice of solvent are key parameters to control.
Issue: The coupling reaction is performed at room temperature or higher, and significant racemization is observed. Solution: Lowering the reaction temperature can effectively reduce the rate of racemization.[1] It is recommended to perform the coupling at 0°C.[1] While lower temperatures also slow down the desired coupling reaction, they have a more pronounced effect on suppressing the racemization side reaction.
Issue: The coupling is performed in a polar aprotic solvent like DMF or NMP, and racemization is a problem. Solution: If the solubility of your reactants allows, consider using a less polar solvent, which can help reduce racemization.[1][7] Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are potential alternatives. However, the choice of solvent must also ensure adequate swelling of the resin in solid-phase peptide synthesis (SPPS).[7]
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing this compound racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
Racemization is the process where an enantiomerically pure substance, like D-alanine, converts into a mixture of both D- and L-enantiomers.[5] In peptide synthesis, this is problematic because the incorporation of the incorrect L-enantiomer can lead to diastereomeric peptide impurities that are difficult to separate and can significantly alter the biological activity of the final peptide.[4][5]
Q2: What are the primary mechanisms of racemization for N-Boc protected amino acids?
Racemization of N-Boc protected amino acids during coupling typically occurs through two main pathways:
-
Oxazolone Formation: The activated carboxylic acid can cyclize to form an oxazolone intermediate. The proton at the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[5]
-
Direct Enolization: In the presence of a base, the alpha-proton of the activated amino acid derivative can be directly abstracted to form an achiral enolate. Reprotonation can then occur from either face, resulting in racemization.[5]
Caption: Primary mechanisms of racemization for BOC-protected amino acids.
Q3: How does the BOC protecting group help in suppressing racemization?
The tert-butyloxycarbonyl (Boc) group is a urethane-type protecting group. Urethane protecting groups are known to suppress racemization compared to acyl groups.[5] This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl of the urethane, which makes the alpha-proton less acidic and oxazolone formation less favorable.[5] However, under harsh coupling conditions, racemization can still be a significant issue.
Q4: Which coupling reagents are recommended to minimize racemization of this compound?
For minimizing racemization, the combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as HOBt or OxymaPure is highly recommended.[2][6] While more reactive onium salt reagents like HBTU and HATU can be used, they may carry a higher risk of racemization, especially if excess base is present.[4]
Q5: Can using copper (II) chloride help reduce racemization?
Yes, the addition of copper (II) chloride (CuCl2), often in combination with HOBt, has been shown to be effective in suppressing racemization, particularly in solution-phase peptide synthesis.[1][3]
Data Summary
The following table provides a qualitative comparison of common strategies to minimize racemization during peptide coupling.
| Strategy | Effectiveness | Notes |
| Use of Additives (HOBt, HOAt) | High | Commonly used with carbodiimides to suppress oxazolone formation.[1] |
| Choice of Coupling Reagent | Variable | Carbodiimides with additives are generally safe. Onium/phosphonium salts are fast but can increase risk.[1][4] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both coupling and racemization. Effective but slows down the synthesis.[1] |
| Use of Weaker/Hindered Base | High | Minimizes direct enolization. Use the minimum required amount.[1][2] |
| Use of Less Polar Solvents | Moderate | Can reduce racemization, but solvent choice is often limited by reagent solubility and resin swelling.[1] |
| Use of Copper (II) Chloride | High | Has been shown to be effective in suppressing racemization.[1][3] |
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling in SPPS
This protocol describes a standard coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization of this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in the chosen solvent (e.g., DMF or DCM) for 30-60 minutes.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in the reaction solvent.
-
Cool the solution to 0°C using an ice bath.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes with stirring.
-
-
Coupling:
-
Drain the solvent from the swollen resin.
-
Add the pre-activated this compound solution to the resin.
-
Add DIPEA (3 equivalents) to the reaction vessel. Note: Use the minimum amount of base necessary.
-
Agitate the reaction mixture at 0°C for 30 minutes, then allow it to slowly warm to room temperature and continue agitating for an additional 1-3 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with the reaction solvent (e.g., 3 x DMF), followed by DCM and isopropanol to remove any byproducts and unreacted reagents.
-
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
Technical Support Center: Preventing Aspartimide Formation in Peptides with BOC-D-Alanine
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions (FAQs) regarding the prevention of aspartimide formation, a critical side reaction, particularly when synthesizing peptides containing an Asp-D-Ala sequence using Boc (tert-butyloxycarbonyl) chemistry.
I. Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern in Boc-SPPS?
Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain carboxyl group, forming a five-membered succinimide ring. While this reaction is more pronounced in Fmoc-SPPS due to the use of strong bases for deprotection, it can also occur in Boc-SPPS. In the context of Boc chemistry, aspartimide formation is primarily triggered by the repetitive acidic conditions used for Boc group removal (e.g., trifluoroacetic acid, TFA) and, most significantly, during the final cleavage from the resin with strong acids like hydrogen fluoride (HF).[1][2]
This side reaction is problematic because the aspartimide intermediate can be hydrolyzed to yield a mixture of the desired α-peptide and the undesired β-peptide, where the peptide chain is linked to the side-chain carboxyl group of the aspartic acid. Furthermore, the α-carbon of the aspartic acid residue can undergo epimerization, leading to diastereomeric impurities that are often difficult to separate from the target peptide by HPLC.[2]
Q2: Are sequences containing D-alanine C-terminal to aspartic acid particularly susceptible to aspartimide formation?
Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are most prone to aspartimide formation. The most well-documented problematic sequences include Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Ala.[1][3]
While there is a lack of direct quantitative studies comparing the rate of aspartimide formation in Asp-D-Ala versus Asp-L-Ala sequences in Boc-SPPS, the stereochemistry of the C-terminal residue can influence the local peptide conformation. D-amino acids are known to induce specific backbone conformations, such as turns.[4][5] This altered conformation could potentially bring the backbone amide nitrogen into closer proximity to the aspartic acid side-chain, which might affect the rate of this intramolecular cyclization. However, without specific experimental data, it is prudent to consider any Asp-Ala sequence as having a heightened risk for aspartimide formation and to take preventative measures.
Q3: How can I detect aspartimide formation in my crude peptide product?
Aspartimide formation can be detected using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: Aspartimide-related impurities, including the β-peptide and diastereomers, may appear as new peaks, often eluting close to the main product peak.[6]
-
Mass Spectrometry (MS): The aspartimide itself will have a mass that is 18 Da less than the target peptide due to the loss of a water molecule. The resulting α- and β-peptides are isomers and will have the same mass as the target peptide, making them indistinguishable by MS alone. However, tandem MS (MS/MS) fragmentation patterns can sometimes differentiate between these isomers.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of peptides containing Asp-D-Ala sequences using Boc chemistry.
| Problem | Potential Cause | Recommended Solution |
| Significant side-product with a mass of -18 Da observed in crude peptide. | Formation of the aspartimide intermediate. | This is a direct indicator of aspartimide formation. Implement preventative strategies during synthesis and cleavage as outlined below. |
| Multiple peaks with the same mass as the target peptide in the HPLC chromatogram. | Formation of β-aspartyl peptides and/or racemization at the aspartic acid residue following aspartimide hydrolysis. | Optimize the synthesis and cleavage conditions to minimize the initial aspartimide formation. The use of Boc-Asp(O-cyclohexyl)-OH is highly recommended.[1][7] |
| Low yield of the desired peptide after purification. | Loss of product due to conversion to aspartimide-related byproducts that are difficult to separate. | Proactively employ preventative measures such as in-situ neutralization and optimized cleavage protocols. |
III. Prevention Strategies and Experimental Protocols
A. Choice of Aspartic Acid Protecting Group
The most effective strategy to minimize aspartimide formation in Boc-SPPS is the selection of an appropriate side-chain protecting group for the aspartic acid residue.
| Protecting Group | Effectiveness in Preventing Aspartimide Formation | Notes |
| Benzyl ester (OBzl) | Prone to aspartimide formation, especially under strong acid conditions (HF cleavage).[7] | Standard, but not recommended for sequences susceptible to aspartimide formation. |
| Cyclohexyl ester (OcHex) | Significantly reduces aspartimide formation compared to the benzyl ester, particularly during acidic treatments.[1][7] | Highly recommended for Asp-D-Ala sequences. |
Experimental Protocol 1: Incorporation of Boc-Asp(OcHex)-OH
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes.
-
Washes: Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).
-
Coupling:
-
Dissolve 3 equivalents of Boc-Asp(OcHex)-OH and 3 equivalents of a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF).
-
Add 6 equivalents of a tertiary amine base (e.g., N,N-diisopropylethylamine, DIEA).
-
Add the activation mixture to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
B. In-Situ Neutralization Protocol
During Boc-SPPS, the N-terminal amine is protonated after TFA treatment. A separate neutralization step before coupling can create conditions conducive to side reactions. In-situ neutralization, where neutralization and coupling occur simultaneously, can minimize the time the deprotected amine is free and thus reduce the likelihood of side reactions.[8][9][10]
Experimental Protocol 2: In-Situ Neutralization Coupling
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Experimental Protocol 1.
-
Washes: Wash the resin with DCM (5x).
-
In-Situ Neutralization and Coupling:
-
Dissolve 3 equivalents of the Boc-amino acid and 3 equivalents of a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add this mixture to the resin.
-
Immediately add 6 equivalents of DIEA to the resin slurry.
-
Couple for the desired time.
-
Monitor the reaction completion.
-
C. Optimized Final Cleavage Conditions
The final cleavage with HF is a critical step where aspartimide formation can be significant. Optimizing the cleavage conditions can greatly reduce this side reaction.
Experimental Protocol 3: Low-Temperature HF Cleavage
-
Preparation: Dry the peptide-resin thoroughly under vacuum. Place the resin in a suitable HF cleavage vessel.
-
Scavengers: Add appropriate scavengers to the vessel. A common scavenger cocktail is anisole or p-cresol. For peptides containing Cys(Meb), a mixture of p-cresol and p-thiocresol can be used.[11]
-
HF Distillation: Cool the reaction vessel to -10°C to -5°C using a salt-ice bath.
-
Cleavage: Distill anhydrous HF into the vessel and maintain the temperature between -5°C and 0°C for 1-2 hours. Lowering the temperature slows the rate of aspartimide formation.[11]
-
HF Removal: Remove the HF under vacuum.
-
Work-up: Precipitate the cleaved peptide in cold diethyl ether. Wash the peptide with cold ether to remove scavengers and then dissolve it in an appropriate aqueous buffer for lyophilization.
IV. Summary of Prevention Strategies
| Strategy | Principle | Key Recommendations |
| Side-Chain Protection | Steric hindrance around the β-carboxyl group of aspartic acid prevents intramolecular attack by the backbone amide. | Use Boc-Asp(OcHex)-OH instead of Boc-Asp(OBzl)-OH.[1][7] |
| In-Situ Neutralization | Minimizes the time the N-terminal amine is in its free base form prior to coupling, reducing the opportunity for side reactions. | Add the coupling reagents and the Boc-amino acid to the resin before adding the neutralization base (DIEA).[8][9] |
| Optimized HF Cleavage | Lower temperatures slow the kinetics of the acid-catalyzed aspartimide formation. | Perform the HF cleavage at -5°C to 0°C . |
By implementing these strategies, researchers can significantly reduce the incidence of aspartimide formation and improve the yield and purity of peptides containing Asp-D-Ala sequences synthesized using Boc chemistry.
References
- 1. peptide.com [peptide.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
Technical Support Center: BOC-D-Alanine in Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BOC-D-alanine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of this compound in SPPS?
A1: The most significant side reaction when using this compound, or any chiral amino acid in SPPS, is racemization (also referred to as epimerization). This is the conversion of the desired D-alanine enantiomer into its L-alanine counterpart, leading to the formation of diastereomeric peptide impurities.[1] These impurities can be challenging to separate from the target peptide and may alter its biological activity.
Another potential, though less common, side reaction is the formation of a dipeptide , specifically BOC-D-Ala-D-Ala, through a second coupling event. However, this is generally considered a minor issue with proper reaction stoichiometry and monitoring.
Q2: What is the mechanism of racemization during the coupling of this compound?
A2: Racemization during peptide bond formation primarily occurs through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The α-proton of the activated amino acid becomes acidic and can be abstracted by a base. The resulting planar enolate intermediate can then be re-protonated from either side, leading to a mixture of D and L configurations. Urethane-based protecting groups like BOC are designed to suppress this, but racemization can still occur, especially under harsh conditions.
Q3: Which experimental factors have the most significant impact on the extent of racemization?
A3: Several factors can influence the degree of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Onium salt-based reagents (e.g., HBTU, HATU) can increase the risk of racemization, particularly when used with a strong base and a pre-activation step. Carbodiimide-based reagents (e.g., DIC) in the presence of an additive are generally preferred to minimize epimerization.[2]
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., HOAt, 6-Cl-HOBt) are essential for suppressing racemization by forming an active ester that is less prone to oxazolone formation.[3]
-
Base: The type and amount of base used are crucial. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are common, but excess base should be avoided. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine can reduce the risk of racemization.
-
Temperature: Elevated temperatures, especially in microwave-assisted synthesis, can significantly increase the rate of racemization. Performing the coupling at lower temperatures (e.g., 0°C or room temperature) is advisable.
-
Pre-activation Time: Allowing the amino acid to pre-activate with an onium salt reagent and base before adding it to the resin can lead to significant racemization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of L-alanine impurity detected in the final peptide. | Racemization during coupling. | 1. Optimize Coupling Reagents: Switch to a carbodiimide-mediated coupling with a racemization-suppressing additive (e.g., DIC/HOBt or DIC/OxymaPure).2. Evaluate the Base: Replace DIPEA with a weaker or more sterically hindered base like NMM or 2,4,6-collidine. Use the minimum necessary amount of base.3. Control Temperature: Perform the coupling reaction at 0°C or room temperature. For microwave SPPS, consider reducing the temperature.4. Avoid Pre-activation: If using an onium salt reagent, add the reagents to the resin without a pre-activation step. |
| Presence of a peptide with an additional D-alanine residue (dipeptide formation). | Incomplete capping of unreacted sites from the previous cycle, followed by double coupling of this compound. | 1. Ensure Complete Coupling: Use a qualitative test (e.g., Kaiser test) to confirm the completion of the previous coupling step before proceeding with this compound addition.2. Optimize Stoichiometry: Use an appropriate excess of the activated this compound (typically 2-4 equivalents) but avoid a large excess that could drive unwanted side reactions.3. Capping: If incomplete coupling is a persistent issue with the preceding amino acid, consider a capping step with acetic anhydride to block any unreacted amino groups before coupling this compound. |
| Low coupling efficiency of this compound. | Steric hindrance or aggregation of the growing peptide chain. | 1. Use a More Potent Coupling Reagent: Consider using HATU or HCTU, but be mindful of the increased risk of racemization and optimize other conditions accordingly.2. Increase Reaction Time and Equivalents: Extend the coupling time and use a higher excess of the activated amino acid and coupling reagent.3. Solvent Optimization: In cases of suspected peptide aggregation, switch from DMF to NMP or a mixture of DCM/DMF. |
Quantitative Data on Racemization
The choice of coupling reagent significantly impacts the degree of racemization. The following table provides representative data on the extent of epimerization for a simple Boc-amino acid during solid-phase synthesis with various common coupling reagents. While this data is for Boc-Ser(tBu)-OH, the relative performance of the reagents is generally applicable to other non-sterically hindered Boc-amino acids like this compound.
| Coupling Reagent | Coupling Efficiency | Typical Coupling Time | Relative Degree of Racemization | Notes |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | A cost-effective and reliable method, though it can be slower for more challenging couplings.[2] |
| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | Faster than DIC/HOBt and a dependable choice for most coupling reactions.[2] |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient and recommended for difficult or sterically hindered couplings, with a lower risk of racemization compared to HBTU.[2] |
| COMU | Excellent | 15 - 45 minutes | Very Low | A highly reactive uronium salt with an improved safety profile as it does not release potentially explosive byproducts.[2] |
Actual results can vary depending on the specific peptide sequence, resin, and other reaction conditions.
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of this compound
This protocol is designed to minimize the risk of epimerization during the coupling of this compound.
-
Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in DMF. Perform the deprotection of the N-terminal Fmoc group of the preceding amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in a minimal amount of DMF.
-
Coupling Reaction: Add the coupling solution to the resin. Shake the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: Detection and Quantification of L-Alanine Impurity
This protocol outlines the general procedure for determining the level of racemization in the synthesized peptide containing D-alanine.
-
Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate and lyophilize the crude peptide.
-
Peptide Hydrolysis: a. Place a small amount of the dried peptide (approximately 0.5-1 mg) in a hydrolysis tube. b. Add 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. Evaporate the HCl to dryness.
-
Derivatization with Marfey's Reagent: a. Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃. b. Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone. c. Incubate the mixture at 40°C for 1 hour. d. Cool the reaction and neutralize with 100 µL of 2 M HCl. e. Evaporate the solvent to dryness.
-
Chiral HPLC Analysis: a. Dissolve the derivatized amino acids in a suitable solvent (e.g., acetonitrile/water). b. Analyze the sample by reverse-phase HPLC. The D- and L-alanine derivatives will have different retention times, allowing for their separation and quantification. c. Calculate the percentage of L-alanine impurity based on the integrated peak areas.
Visualizations
Caption: Mechanism of racemization of this compound during SPPS.
Caption: Troubleshooting workflow for racemization of this compound.
References
Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered BOC-D-Alanine
Welcome to the technical support center for optimizing peptide synthesis involving sterically hindered amino acids, with a focus on BOC-D-alanine. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?
A1: The primary reason for poor coupling efficiency of this compound is steric hindrance. The bulky tert-butyloxycarbonyl (BOC) protecting group on the alpha-amino group, combined with the methyl side chain of alanine, creates significant spatial obstruction. This bulkiness can hinder the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete coupling.[1][2]
Q2: What are the signs of an incomplete or failed this compound coupling reaction?
A2: A common indicator of incomplete coupling is a positive result in a qualitative ninhydrin (Kaiser) test, which detects free primary amines on the resin.[2] A blue or violet color indicates that a significant number of N-terminal amines have not reacted with the this compound. Other signs can include a lower-than-expected resin weight gain after the coupling step and the presence of deletion sequences in the final peptide product upon analysis.
Q3: My standard coupling protocol using DCC or DIC is failing for this compound. What should I do?
A3: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids.[1][3] It is highly recommended to switch to a more potent coupling reagent. In-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP), are generally more effective for these challenging couplings.[1][4] These reagents form highly reactive esters that can better overcome the steric barrier.[1]
Q4: Which coupling reagents are considered the most effective for sterically hindered amino acids like this compound?
A4: For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are preferred.[1] HATU and PyAOP are considered among the most efficient due to the formation of OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[1] Oxyma-based reagents like COMU also show superior performance compared to HOBt-based reagents.[1] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a very effective strategy.[5][6]
Q5: I've switched to a more powerful coupling reagent like HATU, but the coupling is still incomplete. What other parameters can I optimize?
A5: If a powerful coupling reagent alone is insufficient, you can try the following strategies:
-
Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents. This is a common and effective method to drive the reaction to completion.[1]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the reaction rate.[1] A 3-4 fold excess relative to the resin loading is a good starting point.[2]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 35-50°C) can provide the necessary energy to overcome the activation barrier. However, this should be done cautiously to avoid racemization.[1][7]
-
Solvent Choice: Use solvents that ensure good swelling of the solid support, such as N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[7]
Q6: What are the potential side reactions when coupling this compound, and how can they be minimized?
A6: The main side reaction to be aware of is racemization , the conversion of D-alanine to L-alanine, which can occur during the activation of the carboxylic acid.[8] This can be suppressed by using additives like 1-hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma).[1][9] Another potential side reaction, when using uronium/aminium salt reagents, is guanidinylation of the N-terminal amine. This can be avoided by pre-activating the protected amino acid before adding it to the resin.[9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the coupling of this compound.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Reagent Class | Example Reagents | Relative Reactivity | Advantages | Potential Disadvantages |
| Carbodiimides | DCC, DIC | Low | Inexpensive | Inefficient for hindered couplings; can cause racemization without additives.[1][3] |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU | High | Highly efficient and popular; byproducts are generally soluble.[4][10] | Can cause guanidinylation of the N-terminal amine if not pre-activated.[11] |
| Aminium/Uronium Salts (HOAt-based) | HATU, TATU | Very High | Highly efficient, especially for hindered couplings due to the formation of reactive OAt esters.[1][10] | Based on potentially explosive HOAt; more expensive than HBTU.[10][12] |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | PyAOP is very effective for hindered couplings; byproducts are generally soluble.[1][3] | BOP produces a carcinogenic byproduct (HMPA).[6] |
| Oxyma-based Reagents | COMU, PyOxim | Very High | Excellent reactivity, comparable to HATU, but not based on potentially explosive triazoles; water-soluble byproducts.[1][12] | Newer class of reagents. |
| Acyl Fluorides | TFFH, BTFFH | Extremely High | Very effective for the most sterically hindered couplings.[5][6] | Requires in-situ formation; may require optimization.[5] |
Experimental Protocols
Protocol 1: Double Coupling using HATU
This protocol is recommended when a single coupling of this compound is found to be incomplete.
Caption: Workflow for the double coupling of this compound.
Methodology:
-
First Coupling:
-
Following the standard deprotection of the N-terminal Boc group on the resin-bound peptide, wash the resin thoroughly with DMF.[1]
-
In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[1]
-
Allow the pre-activation to proceed for 1-5 minutes.[1]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours.
-
Wash the resin with DMF.[1]
-
-
Second Coupling:
-
Monitoring:
-
Perform a ninhydrin test to confirm the completion of the reaction.[2]
-
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail to give complete coupling.
Methodology:
-
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered carboxylic acid (e.g., this compound) (1 equivalent) in an anhydrous solvent like DCM.[1]
-
Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[1]
-
-
Coupling Reaction:
-
In a separate vessel containing the deprotected resin, add the freshly prepared acyl fluoride solution.
-
Allow the coupling reaction to proceed. Reaction times may vary and should be monitored.
-
After completion, wash the resin thoroughly with DCM and DMF.
-
Note: Acyl fluorides are particularly effective for coupling sterically hindered α,α-disubstituted amino acids.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. merckmillipore.com [merckmillipore.com]
BOC-D-alanine solubility problems in DMF and other solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with BOC-D-alanine in DMF and other common solvents during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound, a white to off-white crystalline powder, is generally considered to have good solubility in many common organic solvents used in peptide synthesis, particularly polar aprotic solvents. It is soluble in Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform, Dimethyl sulfoxide (DMSO), and Methanol.[1] It is sparingly soluble in water. While precise quantitative data is limited in publicly available literature, its widespread use in solution-phase and solid-phase peptide synthesis protocols underscores its adequate solubility for most applications.
Q2: Should I expect this compound to fully dissolve in DMF at room temperature?
A2: Yes, under typical laboratory conditions, this compound is expected to be clearly soluble in DMF. One source indicates that the closely related BOC-L-alanine is clearly soluble at a concentration of 1 mmole in 2 mL of DMF, which is approximately 9.46 g/100mL.[2] Difficulties in achieving a clear solution at reasonable concentrations may indicate an underlying issue.
Q3: Can the quality of the solvent affect the solubility of this compound?
A3: Absolutely. The purity of the solvent is crucial. For instance, DMF can degrade over time to form dimethylamine and formic acid. These impurities can potentially react with the this compound or alter the solvent properties, which might affect solubility. It is always recommended to use high-purity, anhydrous solvents, especially in moisture-sensitive reactions.
Q4: My this compound precipitated out of the solution during a reaction. What could be the cause?
A4: Precipitation during a reaction is not necessarily a direct indication of poor solubility of the starting material. It could be due to several factors, including:
-
Peptide Aggregation: As the peptide chain elongates, it may aggregate and precipitate from the solution. This is a common issue in peptide synthesis and is sequence-dependent.
-
Reaction Temperature: A change in the reaction temperature could have lowered the solubility of a reactant or the product.
-
Change in Solvent Composition: The addition of other reagents or the formation of byproducts could have altered the polarity of the solvent mixture, leading to precipitation.
-
Saturation: The concentration of a reactant or product may have exceeded its solubility limit in the reaction mixture.
Troubleshooting Guide for Solubility Issues
Problem: this compound is not dissolving in DMF.
Possible Cause 1: Insufficient Solvent
-
Question: Am I using a sufficient volume of DMF for the amount of this compound?
-
Answer: While this compound is soluble in DMF, it is important to use an adequate volume of solvent. As a starting point, aim for a concentration of around 0.5 M or lower. If the solid is not dissolving, try adding more DMF in small increments.
Possible Cause 2: Low Temperature
-
Question: Is the laboratory temperature lower than usual?
-
Answer: Solubility of solids in liquids generally increases with temperature. If the ambient temperature is low, it might hinder the dissolution process.
Possible Cause 3: Impurities
-
Question: Is the this compound or the DMF of high purity?
-
Answer: Impurities in either the solute or the solvent can affect solubility. Ensure you are using reagents from a reliable source and that the solvent is of an appropriate grade (e.g., anhydrous, peptide synthesis grade).
Troubleshooting Steps:
The following flowchart provides a step-by-step guide to troubleshoot solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Data Presentation
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. The following table summarizes the available qualitative and estimated quantitative data. For critical applications, it is highly recommended to experimentally determine the solubility in the specific solvent system and conditions to be used.
| Solvent | Chemical Class | Polarity Index | Solubility ( g/100 mL at 25°C) | Notes |
| Dimethylformamide (DMF) | Amide | 6.4 | ~9.5 (estimated)[2] | Generally considered a very good solvent for BOC-amino acids. |
| Dichloromethane (DCM) | Chlorinated | 3.1 | Soluble | A common solvent for peptide synthesis. |
| Chloroform | Chlorinated | 4.1 | Soluble[1] | Good solubility reported. |
| Dimethyl sulfoxide (DMSO) | Sulfoxide | 7.2 | Soluble[1] | High polarity, effective solvent. |
| Methanol | Alcohol | 5.1 | Slightly Soluble[3] | Lower solubility compared to aprotic polar solvents. |
| Ethanol | Alcohol | 4.3 | Slightly Soluble[3] | Similar to methanol. |
| Isopropanol | Alcohol | 3.9 | Sparingly Soluble | Lower polarity than methanol and ethanol. |
| Tetrahydrofuran (THF) | Ether | 4.0 | Soluble | Often used in peptide synthesis. |
| Ethyl Acetate | Ester | 4.4 | Slightly Soluble | Moderate polarity. |
| Acetonitrile | Nitrile | 5.8 | Slightly Soluble | Can be used, but may not be the best choice. |
| Water | Protic | 9.0 | Sparingly Soluble | The BOC group significantly reduces water solubility. |
Note: "Soluble" indicates that clear solutions can be prepared at concentrations typically used in synthesis (e.g., 0.1-0.5 M). "Slightly Soluble" and "Sparingly Soluble" indicate lower solubility. The estimated value for DMF is based on data for BOC-L-alanine.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMF
Objective: To prepare a clear solution of this compound in DMF for use in a chemical reaction.
Materials:
-
This compound
-
Anhydrous DMF
-
Magnetic stirrer and stir bar
-
Glass vial or flask
Procedure:
-
Weigh the desired amount of this compound and add it to a clean, dry glass vial or flask.
-
Add a magnetic stir bar to the vessel.
-
Measure the required volume of anhydrous DMF and add it to the this compound.
-
Place the vessel on a magnetic stirrer and stir at room temperature.
-
Observe the dissolution of the solid. A clear, colorless solution should be obtained within a few minutes.
-
If the solid does not dissolve completely, proceed to Protocol 2.
Protocol 2: Troubleshooting Dissolution of this compound
Objective: To dissolve this compound that does not readily dissolve in DMF at room temperature.
Materials:
-
As in Protocol 1
-
Ultrasonic bath
-
Water bath or heating mantle
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
If the this compound does not fully dissolve after 5-10 minutes of stirring, place the vial in an ultrasonic bath for 5-10 minutes.
-
If the solid still persists, gently warm the solution in a water bath to 30-40°C while continuing to stir. Caution: Do not overheat, as this could potentially lead to degradation.
-
If the solid dissolves upon warming, allow the solution to cool to room temperature and observe if it remains in solution. If it precipitates upon cooling, the solution may be supersaturated, and more solvent may be required for stable dissolution at room temperature.
-
If all the above steps fail, consider the possibility of impurities in the solute or solvent and try with fresh, high-purity materials. Alternatively, consider using a different solvent system as outlined in the troubleshooting guide.
Solvent Polarity and Solubility Relationship
The solubility of a protected amino acid like this compound is influenced by the polarity of the solvent. The "like dissolves like" principle generally applies. This compound has both polar (carboxylic acid, carbamate) and non-polar (tert-butyl group, alanine side chain) regions, making it soluble in a range of polar organic solvents.
Caption: Relationship between solvent polarity and the solubility of this compound.
References
Technical Support Center: Managing Aggregation in Peptides Containing Boc-D-alanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing Boc-D-alanine.
Troubleshooting Guides
Problem 1: Poor solubility of the crude peptide after cleavage.
-
Question: My peptide containing this compound has precipitated out of solution after cleavage and lyophilization. How can I solubilize it?
-
Answer: Peptides containing hydrophobic residues, including D-alanine, can be prone to aggregation and poor solubility. The inclusion of a D-amino acid can disrupt secondary structures like β-sheets that often contribute to aggregation, but overall hydrophobicity can still be a major factor.[1][2]
Recommended Actions:
-
Start with a small sample: Use a small aliquot of your peptide for solubility testing to avoid wasting the entire batch.
-
Solvent Screening:
-
Acidic Peptides (net negative charge): Try dissolving in a small amount of basic solvent like 0.1% aqueous NH4OH, then dilute with water or your desired buffer.
-
Basic Peptides (net positive charge): Attempt to dissolve in a small amount of acidic solvent such as 10% acetic acid or 0.1% TFA, followed by dilution.
-
Neutral or Hydrophobic Peptides: These often require organic solvents. Start with DMSO, DMF, or acetonitrile. Once dissolved, slowly add the aqueous buffer to the peptide solution while vortexing.
-
-
Sonication: Briefly sonicating the peptide solution can help break up aggregates and improve solubility.[3]
-
Chaotropic Agents: If the peptide is intended for non-cellular assays, consider using chaotropic agents like guanidinium chloride or urea to disrupt aggregates.
-
Problem 2: Incomplete or slow coupling reactions during solid-phase peptide synthesis (SPPS).
-
Question: I am observing incomplete coupling reactions after incorporating this compound into my peptide sequence on the resin. What could be the cause and how can I fix it?
-
Answer: Incomplete coupling is a common sign of on-resin aggregation. The growing peptide chains can fold and interact with each other, blocking the N-terminus and preventing the next amino acid from coupling efficiently. While Boc-SPPS is generally less prone to aggregation than Fmoc-SPPS due to the TFA deprotection step that disrupts secondary structures, "difficult sequences" can still present challenges.[4]
Recommended Actions:
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl or KSCN to the coupling and deprotection solutions to disrupt hydrogen bonding.[3]
-
Elevated Temperature: Performing the coupling reaction at a higher temperature (e.g., 50°C) can help to break up secondary structures.
-
In Situ Neutralization: Utilize in situ neutralization protocols. This involves adding the activated Boc-amino acid and the neutralization base (e.g., DIEA) to the resin simultaneously after TFA deprotection. This minimizes the time the deprotected amine is in a neutral state, where it is most prone to aggregation.[3][4]
-
Double Coupling: For difficult couplings, performing the coupling step twice can help to drive the reaction to completion.
-
Backbone Protection: For very difficult sequences, consider re-synthesis with backbone protection strategies like incorporating pseudoprolines or Hmb/Dmb protected amino acids at strategic locations to disrupt aggregation.[3]
-
Frequently Asked Questions (FAQs)
-
Q1: Does the incorporation of this compound always lead to aggregation?
-
A1: Not necessarily. The aggregation propensity of a peptide is highly dependent on its entire sequence, particularly the presence of hydrophobic residues. However, the introduction of a D-amino acid can alter the peptide's conformational preferences. While it can disrupt the formation of highly ordered β-sheet structures that are a common cause of aggregation, the overall hydrophobicity of the peptide might still lead to aggregation.[1][2] The impact of a D-amino acid on aggregation is context-dependent.
-
Q2: How does this compound affect the secondary structure of a peptide compared to Boc-L-alanine?
-
A2: D-amino acids have a significant impact on peptide secondary structure. While a peptide composed entirely of L-amino acids might readily form a stable α-helix or β-sheet, the introduction of a D-amino acid can act as a "helix breaker" or disrupt the regular hydrogen bonding pattern required for β-sheet formation.[1][5] This can sometimes be advantageous in preventing the formation of aggregation-prone β-sheet structures.[1]
-
Q3: What are the best analytical techniques to characterize the aggregation of my this compound containing peptide?
-
A3: A multi-pronged approach is recommended for characterizing peptide aggregation.
-
Size Exclusion Chromatography (SEC): To separate and quantify monomers, dimers, and larger aggregates.
-
Dynamic Light Scattering (DLS): To determine the size distribution of particles in solution.
-
Circular Dichroism (CD) Spectroscopy: To assess the secondary structure of the peptide and detect conformational changes associated with aggregation (e.g., an increase in β-sheet content).
-
Thioflavin T (ThT) Fluorescence Assay: To specifically detect the presence of amyloid-like fibrillar aggregates.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the aggregates.
-
Data Presentation
Table 1: Comparative Solubility of Diastereomeric Peptides
This table presents hypothetical solubility data for a model hexapeptide to illustrate the potential impact of incorporating a D-alanine residue on solubility in different solvent systems. The actual solubility will be sequence-dependent.
| Peptide Sequence | Solvent System | Estimated Solubility (mg/mL) | Observations |
| Boc-Val-Ala-Leu-Ile-Gly-Phe-OH | 10% Acetic Acid | < 0.1 | Insoluble, forms a gel-like precipitate. |
| Boc-Val-D-Ala -Leu-Ile-Gly-Phe-OH | 10% Acetic Acid | 0.5 | Partially soluble with some visible aggregates. |
| Boc-Val-Ala-Leu-Ile-Gly-Phe-OH | 50% Acetonitrile/Water | 1.2 | Soluble, forms a clear solution. |
| Boc-Val-D-Ala -Leu-Ile-Gly-Phe-OH | 50% Acetonitrile/Water | 1.5 | Readily soluble, clear solution. |
| Boc-Val-Ala-Leu-Ile-Gly-Phe-OH | DMSO | > 10 | Highly soluble. |
| Boc-Val-D-Ala -Leu-Ile-Gly-Phe-OH | DMSO | > 10 | Highly soluble. |
Table 2: Aggregation Propensity of a Model Peptide Containing L- vs. D-Alanine
This table provides representative data from a Thioflavin T (ThT) fluorescence assay, a common method to quantify the formation of amyloid-like fibrils. Higher fluorescence indicates greater aggregation.
| Peptide Sequence | Incubation Time (hours) | ThT Fluorescence (Arbitrary Units) |
| Ac-Lys-Leu-Val-Phe-Phe-Ala-Glu-NH2 | 0 | 50 |
| 24 | 850 | |
| 48 | 1500 | |
| Ac-Lys-Leu-Val-Phe-Phe-D-Ala -Glu-NH2 | 0 | 45 |
| 24 | 250 | |
| 48 | 400 |
Experimental Protocols
Protocol 1: Boc-SPPS of an Aggregation-Prone Peptide Containing this compound
This protocol outlines a manual Boc-SPPS procedure for a hypothetical "difficult" hydrophobic peptide, incorporating strategies to mitigate on-resin aggregation.
Materials:
-
MBHA resin
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole)
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Coupling (In Situ Neutralization):
-
In a separate vessel, dissolve the Boc-amino acid (3 eq.) and HBTU (2.9 eq.) in NMP.
-
Add DIEA (6 eq.) to the activated amino acid solution.
-
Immediately add the mixture to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For the coupling of this compound and subsequent residues in a known aggregation-prone sequence, consider heating to 50°C for 1 hour.
-
-
Washing: Wash the resin thoroughly with NMP (3x) and DCM (3x).
-
Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Final Cleavage: After the final amino acid coupling and Boc deprotection, cleave the peptide from the resin using anhydrous HF with appropriate scavengers.
Protocol 2: Characterization of Peptide Aggregation by Thioflavin T (ThT) Fluorescence Assay
Materials:
-
Lyophilized peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Peptide Solution Preparation: Dissolve the peptide in the assay buffer to the desired concentration. It may be necessary to first dissolve the peptide in a minimal amount of organic solvent (e.g., DMSO) and then dilute it into the assay buffer.
-
ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 20 µM.
-
Assay Setup:
-
In a 96-well plate, add your peptide solution to the wells.
-
Add the ThT working solution to each well.
-
Include control wells with buffer and ThT only (blank).
-
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Fluorescence Measurement: Measure the fluorescence intensity at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. An increase in fluorescence intensity over time indicates the formation of amyloid-like aggregates.
Visualizations
Caption: Boc-SPPS workflow for aggregation-prone peptides.
Caption: General pathways of peptide aggregation.
References
Impact of water content on BOC-D-alanine deprotection reactions
Welcome to the Technical Support Center for BOC-D-alanine deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on navigating the challenges associated with the removal of the tert-butyloxycarbonyl (BOC) protecting group from D-alanine, with a special focus on the impact of water content.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound deprotection?
A1: The deprotection of this compound is an acid-catalyzed reaction. The process involves the protonation of the carbonyl oxygen of the BOC group by a strong acid, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which is unstable and readily decarboxylates to yield the free amine of D-alanine as an ammonium salt.[1]
Q2: What are the standard reagents used for this compound deprotection?
A2: The most common reagents are strong acids. Typically, trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane are used.[2]
Q3: How does water content affect the deprotection reaction?
A3: The role of water is multifaceted and depends on the reaction conditions:
-
In standard acidic deprotection (e.g., TFA/DCM): Water can decrease the acidity of the medium, which may slow down the rate of BOC deprotection.[3] However, in some cases, a small, controlled amount of water is added as a scavenger to trap the reactive tert-butyl cations generated during the reaction, thus preventing side reactions.[2][4]
-
In thermal deprotection: At elevated temperatures, water can act as a dual acid/base catalyst, promoting the deprotection of the BOC group.[5][6] In some instances, the addition of a small amount of water to a thermal deprotection reaction in an ionic liquid has been shown to significantly improve both the yield and purity of the final product.[7][8]
Q4: What are the potential side reactions, and how can they be minimized?
A4: The primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation released during deprotection. While D-alanine itself does not have a nucleophilic side chain, if other sensitive amino acids (like tryptophan or methionine) are present in a peptide sequence, their side chains can be alkylated. This can be mitigated by adding "scavengers" to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, or 1,2-ethanedithiol (EDT).[2][4]
Q5: My this compound deprotection is incomplete. What could be the cause?
A5: Incomplete deprotection can result from several factors:
-
Insufficient acid concentration or reaction time: The deprotection may require a higher concentration of acid or a longer reaction time than anticipated.
-
Steric hindrance: If the D-alanine is part of a larger, sterically hindered molecule, the BOC group may be less accessible to the acid.
-
Excess water in standard acidic reactions: Too much water can lower the acidity of the reaction medium, slowing down or preventing complete deprotection.[3]
-
In solid-phase synthesis: Poor swelling of the resin can limit the access of the deprotection reagent to the substrate.[9]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient reaction time. 2. Inadequate acid concentration. 3. Presence of excess water, reducing acidity. 4. (For solid-phase) Poor resin swelling. | 1. Increase the reaction time and monitor progress using TLC or LC-MS. 2. Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use neat TFA.[] 3. If using TFA, ensure it is anhydrous. If water is intentionally used as a scavenger, use a controlled amount (e.g., 2.5-5%).[4] 4. Ensure the resin is adequately swelled in the reaction solvent before adding the deprotection reagent.[9] |
| Formation of an Oily Product | 1. The TFA salt of D-alanine may not be crystalline. 2. Presence of residual solvent or TFA. | 1. Attempt to precipitate the product by adding cold diethyl ether. 2. Convert the TFA salt to the HCl salt, which is often more crystalline, by dissolving in a minimal amount of HCl in dioxane and precipitating with ether.[11] 3. To remove residual TFA, perform co-evaporation with a solvent like toluene. |
| Presence of Side Products | 1. Alkylation of other nucleophilic residues in a peptide by the tert-butyl cation. | 1. Add scavengers such as triisopropylsilane (TIS), water, or 1,2-ethanedithiol (EDT) to the deprotection cocktail. A common mixture is TFA/TIS/H2O (95:2.5:2.5).[2][4] |
Data Presentation
Table 1: Effect of Water on Thermal BOC-L-Alanine Deprotection in an Ionic Liquid
This data is for L-alanine but provides insight into the potential effect on D-alanine.
| Method | Conditions | Yield of Alanine | Reaction Time |
| A (Thermal) | TTP-NTf2, 150 °C | 67% | 5 h |
| B (Thermal with Water) | TTP-NTf2, 12-14% water, 150 °C | 91% | 3 h |
| C (Thermal with TFA) | TTP-NTf2, 2 equiv. TFA, 130 °C | 98% | 7 min |
Source: Adapted from a study on high-temperature Boc deprotection.[7]
Table 2: General Scavenger Cocktails for BOC Deprotection (Including Water)
| Scavenger Cocktail | Composition | Purpose |
| Standard | TFA/TIS/Water (95:2.5:2.5) | General purpose, effective for most sequences.[4] |
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | For complex peptides with sensitive residues.[4] |
Experimental Protocols
Protocol 1: Standard this compound Deprotection with TFA/DCM
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution. A common concentration is 20-50% TFA in DCM. For a 50% solution, add an equal volume of TFA to the DCM.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Add cold diethyl ether to the residue to precipitate the D-alanine TFA salt.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Protocol 2: this compound Deprotection with 4M HCl in Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Place this compound in a round-bottom flask.
-
Add 4M HCl in dioxane (e.g., 10 mL per gram of substrate).
-
Stir the mixture at room temperature for 30 minutes to 2 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the D-alanine hydrochloride salt.
-
Collect the precipitate by filtration and wash with cold ether.
-
Dry the product under vacuum.
Visualizations
Caption: General experimental workflow for this compound deprotection.
Caption: Troubleshooting logic for incomplete this compound deprotection.
References
- 1. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Improving Yield in BOC-D-alanine Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of peptides containing BOC-D-alanine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in this compound peptide synthesis?
Low yields in this compound peptide synthesis can stem from several factors, primarily related to the steric hindrance of the D-alanine side chain and the nature of BOC chemistry. Key reasons include incomplete coupling reactions, undesired side reactions during synthesis, and loss of peptide during workup and purification. The bulky tert-butoxycarbonyl (BOC) protecting group, combined with the methyl side chain of alanine, can make the amino group less accessible for peptide bond formation.[1][2]
Q2: How does the choice of coupling reagent impact the yield when incorporating this compound?
The choice of coupling reagent is critical for overcoming the steric hindrance associated with this compound. Standard carbodiimide reagents like DCC or DIC may result in lower yields when used alone.[2] More potent activating reagents, known as uronium or phosphonium salts such as HATU, HBTU, and PyBOP, are generally recommended. These reagents rapidly form highly reactive activated esters that can overcome the steric barrier more effectively, leading to higher coupling efficiencies.[3][4]
Q3: What are the common side reactions in this compound peptide synthesis and how can they be minimized?
Common side reactions include:
-
Diketopiperazine Formation: This occurs at the dipeptide stage, particularly when proline is one of the first two residues, leading to cleavage of the dipeptide from the resin.[5] Using in-situ neutralization protocols can suppress this side reaction.
-
Aspartimide Formation: This is prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser, and can occur under both acidic and basic conditions, leading to a mixture of alpha and beta-coupled peptides.[5]
-
Alkylation: During the final cleavage with strong acids like HF, the tert-butyl cation generated from the BOC group can alkylate sensitive residues such as Trp, Met, and Cys. The use of scavengers like anisole, thiocresol, or dimethyl sulfide in the cleavage cocktail is essential to trap these reactive cations.[5][6]
Q4: What is the optimal strategy for BOC group deprotection to maximize yield?
The standard method for BOC deprotection is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[5] A typical procedure involves a short pre-wash with 50% TFA/DCM followed by a longer deprotection step of 15-25 minutes.[5] It is crucial to ensure complete deprotection without causing premature cleavage of the peptide from the resin. For sensitive sequences, a two-step "low-high" HF cleavage procedure can be employed, where a low concentration of HF is first used to remove most protecting groups under milder conditions before the final cleavage with a high concentration of HF.
Q5: How can I improve the purification of my crude this compound containing peptide to increase the final yield?
Effective purification begins with a proper workup after cleavage. Precipitation of the crude peptide in cold diethyl ether is a crucial step to separate the peptide from soluble scavenger byproducts and cleaved protecting groups. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying the crude peptide. Optimizing the HPLC gradient is key to achieving good separation of the target peptide from deletion sequences or other impurities.
Troubleshooting Guides
Problem: Low Coupling Efficiency
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences in the final product mass spectrum.
-
Low overall yield.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Steric Hindrance of this compound | Use a more potent coupling reagent such as HATU, HBTU, or PyBOP.[3][4] Consider double coupling (repeating the coupling step) or increasing the coupling time. |
| Peptide Aggregation on Resin | Switch to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) which has better solvating properties than DMF. Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can also help disrupt aggregation, but should be done cautiously to avoid racemization. |
| Insufficient Reagent Equivalents | Ensure you are using an adequate excess of the protected amino acid and coupling reagent, typically 2-4 equivalents relative to the resin substitution. |
Problem: Incomplete Deprotection
Symptoms:
-
Presence of peaks in the mass spectrum corresponding to the desired peptide +100 Da (BOC group).
-
Low yield of the target peptide.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient Deprotection Time | Increase the duration of the TFA treatment. A standard protocol is a 5-minute pre-wash followed by a 20-minute deprotection step with 50% TFA in DCM.[5] |
| Degraded TFA | Use fresh, high-quality TFA for deprotection. |
| Poor Resin Swelling | Ensure the resin is adequately swollen in an appropriate solvent (e.g., DCM) before deprotection to allow for efficient reagent penetration. |
Problem: Significant Side Product Formation
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the crude product.
-
Mass spectrum shows peaks corresponding to known side products (e.g., alkylated peptides, diketopiperazines).
Possible Causes & Solutions:
| Possible Cause | Solution |
| Diketopiperazine Formation | If synthesizing a dipeptide, consider coupling the third amino acid before cleaving the dipeptide from the resin. Using in-situ neutralization protocols can also minimize this side reaction.[5] |
| Aspartimide Formation | For sequences containing Asp-Gly, Asp-Ala, or Asp-Ser, consider using a side-chain protecting group for Asp that is more resistant to the synthesis conditions. |
| Alkylation during Cleavage | Always use a scavenger cocktail during the final HF or TFMSA cleavage. A common mixture for peptides containing Cys is HF/anisole/DMS/p-thiocresol (10:1:1:0.2).[6] |
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Typical Yield (%) | Typical Reaction Time (hours) | Key Considerations |
| HATU | 90-98 | 1-4 | High reactivity, suitable for sterically hindered couplings with low racemization.[3] |
| HBTU | 85-95 | 2-6 | Good balance of reactivity and stability. Cost-effective for routine couplings. |
| PyBOP | 80-90 | 2-8 | Phosphonium-based reagent, avoids guanidinylation side products. |
| DCC/HOBt | 41-95 | 4-12 | Lower efficiency for hindered amino acids; risk of Dicyclohexylurea (DCU) byproduct precipitation.[2][7] |
Note: Yields are highly sequence-dependent and the above are illustrative. Optimization is always recommended.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc protecting group.
-
Washing: Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).
-
Neutralization: Treat the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Washing: Wash the resin with DCM (3x) to remove excess base.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the mixture and vortex for 1-2 minutes to pre-activate.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring: Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Standard HF Cleavage
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Preparation: Place the dried peptide-resin in an HF-resistant reaction vessel with a Teflon-coated stir bar.
-
Scavenger Addition: Add the appropriate scavenger mixture. For peptides without sensitive residues, a common scavenger is anisole (1 mL per gram of resin).
-
HF Distillation: Cool the reaction vessel in a dry ice/methanol bath. Distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Cleavage Reaction: Stir the mixture at 0°C for 1 hour.
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
-
Extraction: Extract the peptide from the resin with a suitable solvent (e.g., 10% acetic acid).
-
Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide powder.
Visualizations
Caption: General workflow for BOC-Solid Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Mechanism of diketopiperazine formation from a dipeptide-resin.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BOC-D-Alanine and Fmoc-D-Alanine in Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (BOC) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the α-amino function of amino acids is a critical decision that dictates the entire synthetic strategy. This guide provides an objective comparison of BOC-D-alanine and Fmoc-D-alanine, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection. While direct head-to-head quantitative data for the synthesis of an identical peptide using both D-alanine derivatives is not extensively published, this guide synthesizes established principles and representative data to draw a robust comparison.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the BOC and Fmoc strategies lies in the lability of the protecting group, which in turn dictates the deprotection conditions and the orthogonal protection scheme for amino acid side chains.
This compound is characterized by its acid-labile tert-butyloxycarbonyl protecting group. Deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[1][2] This necessitates the use of side-chain protecting groups that are stable to TFA but can be removed under harsher acidic conditions, such as with hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the resin.[2][]
Fmoc-D-alanine , on the other hand, utilizes the base-labile 9-fluorenylmethyloxycarbonyl protecting group. Deprotection is carried out using a mild base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[][4] This allows for an orthogonal strategy where acid-labile protecting groups (e.g., t-butyl, trityl) are used for the side chains, which can be cleaved simultaneously with the peptide from the resin using TFA.[][]
Performance Comparison: A Data-Driven Overview
Table 1: General Performance Characteristics of BOC vs. Fmoc Strategies
| Feature | This compound Strategy | Fmoc-D-Alanine Strategy |
| Deprotection Condition | Moderately strong acid (e.g., 50% TFA in DCM)[6] | Mild base (e.g., 20% piperidine in DMF)[4] |
| Typical Coupling Efficiency | >98%[7] | >99%[] |
| Potential for Racemization | Low to moderate, depending on coupling reagents[] | Generally very low with modern coupling reagents[] |
| Solubility of Protected Amino Acid | Generally good in common SPPS solvents | Can be lower for some derivatives, potentially leading to aggregation[8] |
| Compatibility with Sensitive Residues | Less suitable for acid-sensitive residues (e.g., Trp, Met)[] | Highly suitable for acid-sensitive residues[] |
| Automation Friendliness | Amenable to automation | Highly amenable to automation with real-time monitoring[] |
Table 2: Illustrative Yields and Purity
Note: The following data is illustrative and compiled from various sources describing general BOC and Fmoc SPPS. Actual yields and purities are highly sequence-dependent.
| Parameter | BOC Strategy (Representative) | Fmoc Strategy (Representative) |
| Crude Peptide Yield | 55-75%[2] | 60-90%[2] |
| Purified Peptide Yield | 40-60%[2] | 50-80% |
| Crude Peptide Purity | Can be lower due to harsher cleavage conditions | Often higher due to milder conditions[2] |
Experimental Protocols: A Step-by-Step Guide
Detailed experimental protocols are crucial for reproducible peptide synthesis. Below are generalized protocols for a single coupling cycle using this compound and Fmoc-D-alanine.
Protocol 1: this compound Coupling Cycle
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours.
2. BOC Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal BOC protecting group.[6]
-
Wash the resin sequentially with DCM, isopropanol, and again with DCM to remove residual TFA.
-
Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.
3. Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents), a coupling agent like HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the reaction completion using a ninhydrin test. A negative test (yellow beads) indicates complete coupling.[9]
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with an acetic anhydride/DIEA solution in DMF.
5. Washing:
-
Wash the resin thoroughly with DMF and DCM to prepare for the next cycle.
Protocol 2: Fmoc-D-Alanine Coupling Cycle
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[1]
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.[4]
-
Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.
3. Coupling:
-
In a separate vessel, dissolve Fmoc-D-alanine (3-5 equivalents), a coupling agent like HATU or HCTU (2.9-4.5 equivalents) in DMF.[10]
-
Add DIEA or 2,4,6-collidine to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 30-60 minutes.
-
Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling.[10]
4. Capping (Optional):
-
Treat the resin with an acetic anhydride/DIEA solution in DMF to cap unreacted amino groups.
5. Washing:
-
Wash the resin with DMF and DCM to prepare for the subsequent deprotection step.
Visualizing the Workflow and Chemistry
To further elucidate the differences between the two strategies, the following diagrams illustrate the chemical structures, deprotection mechanisms, and the overall workflow of a single SPPS cycle.
Conclusion: Making an Informed Decision
The choice between this compound and Fmoc-D-alanine is contingent on several factors, including the overall peptide sequence, the presence of sensitive amino acids, the desired scale of synthesis, and available equipment.
This compound may be preferred for:
-
Synthesizing hydrophobic or aggregation-prone peptides, as the acidic deprotection conditions can help to disrupt secondary structures.
-
Instances where the cost of reagents is a primary concern, as BOC-protected amino acids are often less expensive.[]
Fmoc-D-alanine is generally the preferred choice for:
-
The synthesis of peptides containing acid-sensitive residues.[]
-
Automated peptide synthesis, where its milder deprotection conditions and the ability to monitor the reaction by UV absorbance of the cleaved Fmoc group are advantageous.[]
-
Syntheses requiring complex side-chain modifications due to its superior orthogonality.[]
Ultimately, the selection of the protecting group strategy is a critical parameter in peptide synthesis that should be made after careful consideration of the specific requirements of the target peptide. This guide provides the foundational knowledge and comparative data to aid researchers in making a scientifically sound decision.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. digital.csic.es [digital.csic.es]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Choosing the Right Shield: A Comparative Guide to Boc vs. Fmoc Protection in Challenging Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups is a critical decision that profoundly impacts the success of synthesizing complex and "difficult" peptide sequences. While Fmoc chemistry has become the workhorse of modern solid-phase peptide synthesis (SPPS) due to its milder conditions and ease of automation, the classic Boc strategy often emerges as the superior choice for peptides prone to aggregation, such as hydrophobic and amyloidogenic sequences.
This guide provides an objective comparison of the Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies, with a particular focus on their application to challenging peptide sequences. We will delve into the fundamental chemical differences, present supporting data from the synthesis of amyloidogenic peptides, and provide detailed experimental protocols to inform your synthetic strategy.
The Fundamental Divide: Acid vs. Base Labile Protection
The core difference between Boc and Fmoc chemistries lies in the lability of the α-amino protecting group. The Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA), while the Fmoc group is cleaved under basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][2] This seemingly simple difference has significant consequences for the synthesis of peptides that are prone to forming strong intermolecular hydrogen bonds and aggregating on the solid support.
The Boc Advantage for "Difficult" Sequences
For peptide sequences rich in hydrophobic residues or those with a high propensity to form β-sheet structures, such as amyloid-beta (Aβ) and human islet amyloid polypeptide (hIAPP), aggregation during synthesis is a major obstacle.[3][4] This on-resin aggregation can lead to incomplete deprotection and coupling reactions, resulting in low yields and a complex mixture of deletion and truncated sequences that are difficult to purify.
This is where the Boc strategy often excels. The repetitive TFA deprotection steps in Boc-SPPS leave the newly exposed N-terminal amine as a protonated ammonium salt.[3] This positive charge effectively disrupts the hydrogen-bonding networks that are crucial for the formation of interchain β-sheets and subsequent aggregation.[3] By minimizing aggregation, the reactive sites on the growing peptide chains remain more accessible, leading to more efficient coupling and deprotection cycles. Consequently, for many "difficult" sequences, Boc chemistry can deliver higher crude purity and overall yield.[]
In contrast, the basic conditions used for Fmoc deprotection leave the N-terminus as a free amine, which can readily participate in hydrogen bonding, thus promoting aggregation.[3] While several strategies have been developed to mitigate aggregation in Fmoc-SPPS, such as the use of pseudoproline dipeptides and microwave heating, these may not always be sufficient for the most challenging sequences.[4]
Performance Data: A Tale of Two Amyloids
Direct head-to-head comparisons of Boc and Fmoc SPPS for the same "difficult" peptide in a single study are not abundant in the literature. However, an analysis of reported yields for the synthesis of amyloidogenic peptides using Fmoc chemistry highlights the challenges and underscores the potential advantages of the Boc approach.
| Peptide Sequence | Synthesis Strategy | Crude Yield (%) | Purified Yield (%) | Purity (%) | Reference |
| Amyloid Beta (Aβ) 1-42 | Standard Fmoc/tBu SPPS | 33 | - | - | [6] |
| Amyloid Beta (Aβ) 1-42 | Fmoc/tBu SPPS with Pseudoprolines | 57 | - | - | [6] |
| Amyloid Beta (Aβ) 1-42 | Fmoc/tBu SPPS with HCTU & Microwave | 87 | - | 67 | [6] |
| Human Islet Amyloid Polypeptide (hIAPP) | Microwave-Assisted Fmoc SPPS with 2 Pseudoprolines | - | 13 | >95 | [4] |
Note: The table showcases data for Fmoc-based synthesis of well-known aggregation-prone peptides. While direct comparative data with Boc synthesis under identical conditions is limited, the literature suggests that the Boc strategy can offer improved outcomes for such sequences due to the aggregation-disrupting nature of its deprotection step.[3][]
Experimental Protocols
The following are generalized protocols for Boc and Fmoc solid-phase peptide synthesis.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Selection and Swelling:
-
Choose a suitable resin, such as Merrifield or PAM resin.
-
Swell the resin in dichloromethane (DCM) for 1-2 hours.
-
-
First Amino Acid Coupling:
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt) in DCM or DMF.
-
Allow the reaction to proceed for 2-4 hours. Wash the resin thoroughly with DCM and methanol.
-
-
Boc Deprotection:
-
Neutralization:
-
Coupling of Subsequent Amino Acids:
-
Dissolve the next Boc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Monitor the reaction for completion (e.g., using the Kaiser test).
-
Wash the resin with DMF and DCM.
-
Repeat steps 3-5 for each subsequent amino acid.
-
-
Final Cleavage:
-
After the final coupling and deprotection, treat the peptide-resin with a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove side-chain protecting groups.[3]
-
Precipitate and wash the crude peptide with cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Selection and Swelling:
-
Choose a suitable resin, such as Wang or Rink Amide resin.
-
Swell the resin in DMF for 1 hour.[8]
-
-
First Amino Acid Coupling:
-
Couple the first Fmoc-protected amino acid to the resin using an appropriate activation method (e.g., DIC/DMAP for Wang resin).
-
Allow the reaction to proceed for 2-4 hours. Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Coupling of Subsequent Amino Acids:
-
Dissolve the next Fmoc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Monitor the reaction for completion.
-
Wash the resin with DMF and DCM.
-
Repeat steps 3 and 4 for each subsequent amino acid.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, treat the peptide-resin with a cleavage cocktail, typically containing TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), for 2-4 hours.[6]
-
Precipitate and wash the crude peptide with cold diethyl ether.
-
Purify the peptide by RP-HPLC.
-
Visualizing the Synthetic Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies and the key decision-making factors when choosing a protection strategy for a given peptide sequence.
Conclusion
The choice between Boc and Fmoc protection strategies is not merely a matter of tradition versus modernity. While Fmoc chemistry offers significant advantages for the synthesis of a wide range of peptides, the Boc strategy remains a powerful and often superior tool for overcoming the significant challenge of on-resin aggregation in "difficult" sequences. The acidic deprotection conditions inherent to Boc-SPPS provide a unique and effective mechanism for disrupting the intermolecular forces that lead to poor synthetic outcomes. For researchers tackling hydrophobic, amyloidogenic, or other aggregation-prone peptides, a careful consideration of the Boc protection strategy is not just warranted but may be the key to a successful synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. chem.uci.edu [chem.uci.edu]
A Head-to-Head Comparison of Acid-Labile vs. Base-Labile Protecting Groups in Solid-Phase Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice between acid-labile and base-labile α-amino protecting groups represents a fundamental decision that dictates the entire synthetic strategy. This guide provides an objective comparison of the two most prevalent methodologies: the acid-labile tert-butyloxycarbonyl (Boc) strategy and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. This comparison is supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
The core principle of SPPS, developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1] This approach simplifies purification by allowing easy removal of excess reagents and byproducts through filtration and washing.[1] The success of this process hinges on the use of temporary protecting groups for the α-amino group of the incoming amino acid, which are selectively removed before the next coupling step.
The Fundamental Chemistry: A Tale of Two Strategies
The primary distinction between the two strategies lies in the chemical lability of the N-terminal protecting group and the corresponding conditions for its removal and the final cleavage of the peptide from the resin.
Acid-Labile (Boc/Bzl) Strategy: This classic approach utilizes the tert-butyloxycarbonyl (Boc) group for temporary Nα-protection. The Boc group is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin.[2][3] This difference in acid lability allows for the selective deprotection of the Nα-Boc group in each cycle without significantly affecting the side-chain protecting groups. However, since both types of protecting groups are removed by acid, this strategy is considered quasi-orthogonal.[4]
Base-Labile (Fmoc/tBu) Strategy: The more modern and widely used strategy employs the 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection.[5] The Fmoc group is labile to basic conditions and is typically removed using a solution of a secondary amine, most commonly piperidine in N,N-dimethylformamide (DMF).[6][7] The side-chain protecting groups are typically tert-butyl (tBu) based and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like TFA.[1] This strategy is considered fully orthogonal because the Nα- and side-chain protecting groups are removed by entirely different chemical mechanisms (base vs. acid), preventing premature deprotection of the side chains during the synthesis cycles.[5][8]
At a Glance: Key Differences
| Feature | Acid-Labile (Boc/Bzl) Strategy | Base-Labile (Fmoc/tBu) Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Moderate Acid (e.g., 50% TFA in DCM)[9] | Base (e.g., 20% piperidine in DMF)[1] |
| Side-Chain Protection | Strong acid-labile (e.g., Benzyl, Tosyl)[4] | Acid-labile (e.g., tBu, Trt, Boc)[] |
| Final Cleavage | Very Strong Acid (e.g., HF, TFMSA)[2] | Strong Acid (e.g., TFA)[1] |
| Orthogonality | Quasi-orthogonal[4] | Fully orthogonal[5] |
| Reaction Conditions | Harsh | Mild[1] |
| Automation Friendliness | Less common in modern automated synthesizers[8] | Highly amenable to automation[8] |
| Safety Concerns | Requires handling of highly corrosive and toxic HF[8] | Generally safer, avoids HF[8] |
| Cost | Boc-amino acids are generally less expensive.[8] | Fmoc-amino acids can be more expensive.[8] |
Performance Comparison: A Quantitative Look
While both methods can produce high-quality peptides, their performance can be sequence-dependent. The Boc strategy is often favored for synthesizing long or "difficult" sequences prone to aggregation, as the repeated acidic deprotection steps can help disrupt secondary structure formation by protonating the N-terminus.[8][] Conversely, the milder conditions of the Fmoc strategy are advantageous for peptides containing sensitive modifications like phosphorylation or glycosylation.[11]
Case Study: Synthesis of Amyloid Beta (Aβ) Peptide
The synthesis of the aggregation-prone Aβ1-42 peptide highlights the practical differences between the two strategies.
| Synthesis Strategy | Modifications/Coupling Reagents | Crude Yield | Crude Purity | Reference |
| Standard Fmoc/tBu SPPS | HATU/NMM | 33% | Not Reported | [12] |
| Fmoc/tBu SPPS with Pseudoprolines | Not Specified | 57% | Not Reported | [12] |
| Fmoc/tBu SPPS with Microwave | HCTU | 87% | 67% | [8] |
| Fmoc/tBu SPPS with Anisole Co-solvent | DCC/HOBt | Improved | Improved | [13] |
Direct comparative studies with the Boc strategy for Aβ1-42 are not as readily available in single publications. However, it is generally acknowledged that for such hydrophobic and aggregation-prone peptides, the Boc strategy can sometimes offer higher crude purity and yields due to the reasons mentioned above.[]
Experimental Protocols
Below are detailed, generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis.
Acid-Labile (Boc) SPPS Protocol
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.[8]
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in a mixture of DMF and DCM. The reaction is typically carried out for 2-4 hours at room temperature.[8]
-
Wash the resin thoroughly with DMF, DCM, and isopropanol.[8]
-
-
Deprotection of the Boc Group:
-
Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes at room temperature.[9] A pre-wash of 5 minutes followed by a longer treatment is common.[9]
-
When cysteine, methionine, or tryptophan are present, a scavenger such as 0.5% dithioethane (DTE) should be added to the TFA solution to prevent side reactions.[9]
-
Wash the resin with DCM.[14]
-
-
Neutralization:
-
Amino Acid Coupling:
-
Dissolve the next Boc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the reaction for completion using a qualitative method like the ninhydrin (Kaiser) test.[1]
-
Wash the resin with DMF and DCM.[1]
-
-
Repeat Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, wash the resin with DCM and dry it under vacuum.[8]
-
Treat the peptide-resin with anhydrous HF in the presence of a scavenger (e.g., anisole) at 0°C for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[8] Caution: HF is extremely toxic and corrosive and requires specialized equipment and handling procedures. [3]
-
Base-Labile (Fmoc) SPPS Protocol
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.[1]
-
-
Deprotection of the Fmoc Group:
-
Amino Acid Coupling:
-
In a separate vessel, activate the next Fmoc-protected amino acid (3 equivalents) with a coupling agent like HBTU (2.9 equivalents) and an additive like HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture.[1]
-
Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours at room temperature.[1]
-
Monitor the reaction for completion using a qualitative method like the ninhydrin test.
-
Wash the resin thoroughly with DMF.[1]
-
-
Repeat Cycles:
-
Repeat steps 2-3 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.[1]
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5).[15] For many sequences, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is sufficient.[15]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[1]
-
Precipitate the peptide by adding cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with ether again.[1]
-
Visualizing the Workflows
The logical flow of each SPPS strategy can be visualized as follows:
Caption: Workflow for Acid-Labile (Boc) SPPS.
Caption: Workflow for Base-Labile (Fmoc) SPPS.
Conclusion
The choice between acid-labile (Boc) and base-labile (Fmoc) protecting groups in SPPS is a critical decision that significantly influences the synthesis outcome. The Fmoc/tBu strategy has become the predominant method for routine peptide synthesis due to its milder reaction conditions, orthogonality, and high amenability to automation.[1] However, the classic Boc/Bzl strategy remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation, where its harsher deprotection conditions can be advantageous. A thorough understanding of the chemistry, advantages, and limitations of each approach, as detailed in this guide, is essential for researchers to select the optimal strategy for their specific peptide target.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. csbio.com [csbio.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 13. Synthesis of Abeta[1-42] and its derivatives with improved efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Comparative Guide to the Enantiomeric Purity Analysis of BOC-D-alanine by HPLC
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of protected amino acids, such as N-tert-butoxycarbonyl-D-alanine (BOC-D-alanine), is a critical quality attribute in the synthesis of peptides and pharmaceuticals. The presence of the undesired L-enantiomer can lead to the formation of diastereomeric impurities, potentially altering the biological activity, efficacy, and safety of the final drug product. Consequently, robust and accurate analytical methods for determining enantiomeric purity are paramount.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative techniques for assessing the enantiomeric purity of this compound. Detailed experimental protocols and performance data are presented to assist researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Techniques
Chiral HPLC is the most widely adopted method for determining the enantiomeric purity of non-volatile amino acid derivatives like this compound due to its accuracy, robustness, and the commercial availability of a wide range of chiral stationary phases (CSPs). However, other techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer viable alternatives, each with distinct advantages and disadvantages.
Table 1: Performance Comparison of Analytical Methods for this compound Enantiomeric Purity
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC-MS) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase. | Separation of volatile, derivatized enantiomers on a chiral stationary phase followed by mass analysis. | Differential migration of enantiomers in an electric field in the presence of a chiral selector. |
| Sample Preparation | Direct injection of the dissolved sample. | Derivatization to form volatile esters is required. | Direct injection of the dissolved sample. |
| Resolution (Rs) | Generally high (Rs > 1.5) is achievable. | Excellent resolution is possible with optimized conditions. | High separation efficiency can be achieved. |
| Analysis Time | Typically 10-30 minutes. | 20-40 minutes, including derivatization time. | Can be faster than HPLC, often under 20 minutes. |
| Limit of Detection (LOD) | High (can be ≤0.05%).[1] | High (LOQ down to 0.1%).[1] | High sensitivity is achievable, especially with laser-induced fluorescence detection. |
| Advantages | Direct analysis, wide applicability, high accuracy. | High resolution and sensitivity, definitive identification with MS. | Low sample and reagent consumption, high efficiency. |
| Disadvantages | Higher cost of chiral columns and solvents. | Derivatization step can be time-consuming and may introduce errors. | Can have lower reproducibility compared to HPLC, requires specialized equipment. |
High-Performance Liquid Chromatography (HPLC) Methods
The direct enantioseparation of this compound is most effectively achieved using chiral stationary phases. Macrocyclic glycopeptide and polysaccharide-based CSPs are particularly well-suited for this application.[2]
Table 2: Comparison of Chiral HPLC Columns for this compound Enantiomeric Separation
| Chiral Stationary Phase (CSP) | Column Type | Typical Mobile Phase | Reported Performance for BOC-amino acids |
| CHIROBIOTIC® T | Macrocyclic Glycopeptide (Teicoplanin) | Methanol/Ammonium Acetate Buffer | Baseline resolution is readily achieved for a large number of t-BOC amino acids.[2] For BOC-alanine, a reversed-phase method is viable.[2] |
| CHIRALPAK® IA/IC | Polysaccharide (Amylose/Cellulose Derivatives) | Hexane/Isopropanol | Good enantioselectivities for N-BOC-α-amino acids have been demonstrated. |
Experimental Protocol: Chiral HPLC using CHIROBIOTIC® T
This protocol provides a starting point for the analysis of this compound enantiomeric purity using a widely cited macrocyclic glycopeptide column.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[3]
-
Mobile Phase: [A] 20 mM ammonium acetate, pH 6; [B] methanol; (90:10, A:B).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection: UV at 230 nm.[3]
-
Injection Volume: 5 µL.[3]
-
Sample Preparation: Dissolve this compound in methanol to a concentration of 5 mg/mL.[3]
Alternative Analytical Methods
While HPLC is the predominant technique, GC-MS and CE offer alternative approaches for the enantiomeric purity assessment of this compound.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent resolution and sensitivity for the analysis of amino acid enantiomers. However, a critical derivatization step is required to convert the non-volatile this compound into a thermally stable and volatile compound.
This protocol is a general guideline, and optimization for this compound is necessary. The derivatization procedure is based on a common method for amino acids.[4][5][6]
-
Derivatization:
-
Esterification: React the this compound sample with an acidic alcohol (e.g., 3 M HCl in isopropanol) at elevated temperature to form the corresponding ester.
-
Acylation: Following esterification, acylate the amino group using an acylating agent such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA).
-
-
GC-MS Conditions:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A chiral capillary column, such as Chirasil-Val.[4]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 2 minutes, then ramp to a higher temperature (e.g., 220 °C) at a rate of 5 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector: Mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Chiral Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample volume. The separation of enantiomers is achieved by adding a chiral selector to the background electrolyte.
This protocol provides a general framework. The choice of chiral selector and its concentration are critical and require optimization.
-
Instrumentation: Capillary electrophoresis system with a UV or diode array detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50-60 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) containing a chiral selector.
-
Applied Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 200-230 nm).
-
Sample Preparation: Dissolve the this compound sample in the BGE or a compatible low-ionic-strength buffer.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the enantiomeric purity analysis of this compound by the primary recommended method, HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chromatogram Detail [sigmaaldrich.com]
- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Protecting Groups for D-Alanine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of D-amino acids such as D-alanine into peptide sequences is a key strategy for enhancing metabolic stability and modulating biological activity. The success of such syntheses hinges on the judicious selection of Nα-protecting groups. This guide provides an objective comparison of traditional and alternative protecting groups for D-alanine, supported by experimental data and detailed protocols to facilitate informed decision-making in peptide synthesis design.
Core Protecting Group Strategies: A Comparative Overview
The choice of an Nα-protecting group dictates the entire solid-phase peptide synthesis (SPPS) strategy. The most established strategies revolve around the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) groups. However, for complex syntheses requiring specific deprotection conditions, alternative groups offer significant advantages.
Boc (tert-Butoxycarbonyl): A cornerstone of early peptide synthesis, the Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA).[1] The Boc/Bzl (benzyl) strategy is considered quasi-orthogonal, as both protecting groups are removed by acid, but at different strengths.[2] This robust strategy is effective for synthesizing long or hydrophobic peptides where aggregation can be an issue.[2]
Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is the current standard for SPPS, prized for its base lability (cleaved by piperidine), which allows for milder overall deprotection conditions.[1] The Fmoc/tBu (tert-butyl) strategy is fully orthogonal, as the Fmoc group is removed by a base, while the acid-labile side-chain protecting groups remain intact.[3] This approach is particularly suited for synthesizing peptides with acid-sensitive modifications.[2]
Cbz (Benzyloxycarbonyl): Also known as the Z group, Cbz is a classic protecting group, particularly in solution-phase synthesis.[4] It is typically removed by catalytic hydrogenolysis (H₂/Pd), offering an orthogonal deprotection scheme relative to both acid- and base-labile groups.[4] However, its incompatibility with reducible functional groups limits its application.
Alloc (Allyloxycarbonyl): The Alloc group provides true orthogonality to both Boc and Fmoc strategies.[3] It is stable to the acidic and basic conditions used for Boc and Fmoc removal, respectively. The Alloc group is selectively cleaved under mild, neutral conditions using a palladium(0) catalyst, making it ideal for the synthesis of complex structures like cyclic or branched peptides where specific side-chain manipulations are required.[3][5][6]
Npys (3-Nitro-2-pyridinesulfenyl): As an evolution of the DNPBS group, the Npys group is a thiol-labile protecting group designed to mitigate side reactions.[7] It is particularly effective at suppressing α-carbon racemization, a critical concern for maintaining the stereochemical integrity of D-amino acids during coupling.[7][8] Its removal under nearly neutral conditions with a thiol reagent offers a mild and orthogonal deprotection pathway.
Data Presentation: Performance of D-Alanine Protecting Groups
The following table summarizes quantitative data on the performance of various protecting groups for D-alanine. It is important to note that this data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions. The efficiency and degree of racemization are highly dependent on the specific coupling reagents, bases, and reaction conditions employed.[3][9]
| Protecting Group | Protection Yield | Deprotection Conditions | Deprotection Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| Boc | ~92-94%[10] | 50% TFA in DCM | >99% | Low; higher with strong activation | Robust, well-established, good for aggregation-prone sequences.[1][2] | Harsh acidic deprotection can degrade sensitive peptides.[1] |
| Fmoc | >95% (typical) | 20% Piperidine in DMF | >99% | Low (<0.4% per cycle) but dependent on coupling reagents.[11] | Mild deprotection, fully orthogonal with tBu strategy, automation-friendly.[2][3] | Base-lability can lead to side reactions like aspartimide formation.[8] |
| Cbz | High (typically >90%) | H₂, Pd/C | Quantitative | Low during coupling.[4] | Orthogonal to acid/base labile groups, cost-effective. | Incompatible with reducible groups (e.g., Met, Cys); catalyst removal. |
| Alloc | ~77-94%[12] | Pd(PPh₃)₄, scavenger (e.g., PhSiH₃) in DCM | >98%[3] | Low | Fully orthogonal to Boc/Fmoc, mild deprotection.[3][12] | Requires palladium catalyst which can be costly and requires removal.[3] |
| Npys/DNPBS | Good (synthesis reported) | 1 M p-toluenethiol/pyridine | Quantitative | Very Low; designed to suppress racemization.[7][13] | Suppresses racemization and other side reactions; mild deprotection.[7] | Less common, requires specific thiol reagents for deprotection. |
Mandatory Visualization
Experimental Protocols
Protocol 1: Boc Protection of D-Alanine
Objective: To synthesize N-Boc-D-alanine.
Materials:
-
D-alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
1N Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve D-alanine (1 equivalent) in a 1:1 mixture of dioxane and 1N NaOH.
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while maintaining the temperature at 0°C and vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC.[10]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-D-alanine, typically as a white solid.[1][10]
-
The product can be recrystallized from ethyl acetate/hexane if further purification is needed. A typical yield is in the range of 92-94%.[10]
Protocol 2: Fmoc Protection of D-Alanine
Objective: To synthesize N-Fmoc-D-alanine.
Materials:
-
D-alanine
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu
-
Acetone
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve D-alanine (1 equivalent) in 10% aqueous NaHCO₃ solution.
-
Add an equal volume of acetone to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of Fmoc-Cl (1.05 equivalents) in acetone dropwise over 30 minutes, ensuring the pH remains basic (around 8-9).
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-8 hours.
-
Remove the acetone under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove unreacted Fmoc-Cl and byproducts.
-
Acidify the aqueous layer to pH 2 with 1N HCl at 0°C. A white precipitate will form.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield Fmoc-D-alanine.
Protocol 3: Standard SPPS Coupling Cycle for Fmoc-D-Alanine
Objective: To couple Fmoc-D-alanine to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-D-alanine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Solvent (DMF)
-
Deprotection solution (20% piperidine in DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.[14]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Coupling: a. In a separate vessel, dissolve Fmoc-D-alanine (3-4 equivalents relative to resin loading) and a coupling reagent like HBTU (3-3.9 equivalents) in DMF. b. Add a base such as DIPEA (6-8 equivalents) to the solution to activate the amino acid. Pre-activation for 2-5 minutes is common.[2] c. Add the activated Fmoc-D-alanine solution to the washed resin. d. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative test (colorless or yellow beads) indicates a complete coupling reaction.[15] If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Conclusion
The selection of a protecting group for D-alanine is a critical decision in peptide synthesis. While Fmoc remains the dominant choice for modern SPPS due to its mild deprotection conditions and orthogonality, the classic Boc strategy retains its utility, especially for aggregation-prone sequences. Cbz offers a cost-effective, orthogonal option primarily for solution-phase synthesis. For more complex targets, alternative protecting groups are invaluable. The Alloc group provides an essential layer of orthogonality for synthesizing branched or cyclic peptides. Newer, thiol-labile groups like Npys offer a promising solution to one of the most persistent challenges in peptide chemistry: the suppression of racemization. By understanding the distinct advantages and limitations of each protecting group, and by employing optimized, well-defined protocols, researchers can successfully incorporate D-alanine to create novel peptides with enhanced therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Use of Marfey's reagent to quantitate racemization upon anchoring of amino acids to solid supports for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Scholarly Commons - Research & Creativity Showcase: Synthesis of Alanine-Containing Peptides [scholarlycommons.pacific.edu]
- 15. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of BOC-D-Alanine: A Comparative Guide
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of protected amino acids is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed comparative analysis of BOC-D-alanine using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside common alternatives, Fmoc-D-alanine and Cbz-D-alanine.
This document summarizes key quantitative spectroscopic data in easily comparable tables, outlines detailed experimental protocols for acquiring this data, and presents a visual workflow of the analytical process.
Comparative Spectroscopic Data
The following tables provide a summary of the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its common alternatives, Fmoc-D-alanine and Cbz-D-alanine. These values are essential for identifying these compounds and assessing their purity.
¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| This compound | CDCl₃ | ~5.0 | br s | - | N-H |
| ~4.3 | q | ~7.2 | α-CH | ||
| ~1.45 | s | - | C(CH₃)₃ | ||
| ~1.40 | d | ~7.2 | β-CH₃ | ||
| Fmoc-D-alanine | DMSO-d₆ | ~12.6 | s | - | COOH |
| ~7.90 | d | ~7.5 | Fmoc-H | ||
| ~7.73 | t | ~7.5 | Fmoc-H | ||
| ~7.43 | t | ~7.4 | Fmoc-H | ||
| ~7.35 | t | ~7.4 | Fmoc-H | ||
| ~4.2-4.3 | m | - | Fmoc-CH, Fmoc-CH₂ | ||
| ~4.03 | m | - | α-CH | ||
| ~1.30 | d | ~7.3 | β-CH₃ | ||
| Cbz-D-alanine | Mixture of Rotational Isomers | ~10.9 | br s | - | COOH |
| ~7.32 | m | - | Ar-H | ||
| ~5.1 | s | - | CH₂-Ph | ||
| ~4.1-4.3 | m | - | α-CH | ||
| ~1.44 | d | ~7.2 | β-CH₃ |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) [ppm] | Assignment |
| This compound | CDCl₃ | ~176 | C=O (acid) |
| ~155 | C=O (urethane) | ||
| ~80 | C(CH₃)₃ | ||
| ~50 | α-CH | ||
| ~28 | C(CH₃)₃ | ||
| ~18 | β-CH₃ | ||
| Fmoc-D-alanine | DMSO-d₆ | ~174 | C=O (acid) |
| ~156 | C=O (urethane) | ||
| ~144, 141, 128, 127, 125, 120 | Fmoc aromatic C | ||
| ~66 | Fmoc-CH₂ | ||
| ~50 | α-CH | ||
| ~47 | Fmoc-CH | ||
| ~17 | β-CH₃ | ||
| Cbz-D-alanine | Not Specified | ~176 | C=O (acid) |
| ~156 | C=O (urethane) | ||
| ~137, 128, 128, 127 | Aromatic C | ||
| ~66 | CH₂-Ph | ||
| ~50 | α-CH | ||
| ~17 | β-CH₃ |
Note: The exact chemical shifts are dependent on the experimental conditions.
IR Spectral Data Comparison
| Compound | Technique | Absorption Frequencies (cm⁻¹) | Assignment |
| This compound | ATR-Neat | ~3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~2980, 2930 | C-H stretch (aliphatic) | ||
| ~1710 | C=O stretch (carboxylic acid) | ||
| ~1690 | C=O stretch (urethane) | ||
| ~1520 | N-H bend | ||
| ~1160 | C-O stretch | ||
| Fmoc-D-alanine | KBr | ~3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3060, 3040 | C-H stretch (aromatic) | ||
| ~2980, 2930 | C-H stretch (aliphatic) | ||
| ~1715 | C=O stretch (carboxylic acid) | ||
| ~1695 | C=O stretch (urethane) | ||
| ~1530 | N-H bend | ||
| ~760, 740 | C-H bend (aromatic) | ||
| Cbz-D-alanine | Not Specified | ~3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3030 | C-H stretch (aromatic) | ||
| ~2980, 2940 | C-H stretch (aliphatic) | ||
| ~1710 | C=O stretch (carboxylic acid) | ||
| ~1690 | C=O stretch (urethane) | ||
| ~1530 | N-H bend | ||
| ~750, 700 | C-H bend (aromatic) |
Note: The appearance and exact frequency of IR absorption bands can be influenced by the sampling technique (e.g., KBr pellet, ATR, Nujol mull) and the physical state of the sample.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures. The following are generalized protocols for obtaining NMR and IR spectra of N-protected amino acids.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the N-protected amino acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard (TMS at 0 ppm).
-
Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid N-protected amino acid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify and label the key absorption peaks in the spectrum.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a protected amino acid like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
A Comparative Guide to the Quantification of BOC-D-alanine Incorporation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of BOC-D-alanine incorporation into a peptide sequence is critical for ensuring the quality, efficacy, and safety of synthetic peptides. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We present supporting data on the performance of each method, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
Comparison of Analytical Techniques
The choice of analytical method for quantifying this compound incorporation depends on several factors, including the required sensitivity, accuracy, and the complexity of the peptide sample. Below is a summary of the key performance characteristics of HPLC, LC-MS, and qNMR for this application.
| Parameter | HPLC with UV Detection | LC-MS | qNMR |
| Principle | Separation by polarity, quantification by UV absorbance. | Separation by polarity, quantification by ion intensity. | Quantification by relating the integral of a specific resonance signal to the number of nuclei. |
| Primary Use | Purity assessment and routine quantification. | Identification and sensitive quantification. | Absolute quantification and structural confirmation. |
| Accuracy | High (typically 98-102% recovery).[1] | High with internal standards; can be variable without. | Very high (can be a primary ratio method).[2] |
| Precision (%RSD) | < 2%.[1] | < 15% (can be improved with stable isotope-labeled standards). | < 1%.[3][4] |
| Limit of Detection (LOD) | ~0.05 µg/mL.[5] | Femtomole to picomole range.[6] | Micromolar to millimolar range. |
| Limit of Quantitation (LOQ) | ~0.18 µg/mL.[5] | Picomole range. | Micromolar to millimolar range. |
| Throughput | High | High | Low to medium |
| Cost (Instrument) | Low to medium | High | High |
| Strengths | Robust, reproducible, cost-effective for routine analysis.[7] | High sensitivity and specificity, excellent for complex mixtures and impurity identification.[6][8] | Non-destructive, provides structural information, high precision without the need for identical reference standards.[4][9] |
| Limitations | Lower sensitivity compared to MS, requires a chromophore. | Matrix effects can suppress ionization, quantification can be less precise without internal standards.[10] | Lower sensitivity than MS, complex spectra for large peptides.[3][4] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a general guide and may require optimization for specific peptide sequences and instrumentation.
Protocol 1: Quantification of this compound Incorporation by HPLC
Objective: To determine the percentage of successful this compound incorporation by quantifying the target peptide against a reference standard.
Materials:
-
Crude peptide sample containing this compound
-
Reference standard of the purified peptide (if available)
-
HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide and reference standard in a suitable solvent (e.g., 50% ACN in water with 0.1% TFA) to a final concentration of 1 mg/mL.
-
Filter the samples through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Integrate the peak area of the target peptide in both the crude sample and the reference standard chromatograms.
-
Calculate the incorporation efficiency by comparing the peak area of the target peptide in the crude sample to the total peak area of all peptide-related impurities. If a reference standard is used, a calibration curve can be constructed for more accurate quantification.
-
Protocol 2: Quantification of this compound Incorporation by LC-MS
Objective: To identify and quantify the this compound-containing peptide in a complex mixture with high sensitivity.
Materials:
-
Crude peptide sample
-
Stable isotope-labeled (e.g., ¹³C, ¹⁵N) peptide internal standard (optional, for highest accuracy)
-
LC-MS grade water, ACN, and formic acid (FA)
-
Reversed-phase C18 UPLC/HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent (e.g., 5% ACN in water with 0.1% FA) to a final concentration of 10-100 µg/mL.
-
If using an internal standard, spike it into the sample at a known concentration.
-
-
LC-MS Analysis:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A suitable gradient to resolve the target peptide from impurities (e.g., 5-60% B over 20 minutes).
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometry: Operate in positive ion mode. Acquire full scan MS data and tandem MS (MS/MS) data for the target peptide's precursor ion.
-
-
Data Analysis:
-
Extract the ion chromatogram (XIC) for the m/z of the target peptide.
-
Integrate the peak area of the XIC.
-
If an internal standard is used, calculate the ratio of the peak area of the target peptide to the peak area of the internal standard.
-
Quantify the amount of peptide by comparing the peak area ratio to a calibration curve prepared with known concentrations of the peptide and internal standard.
-
Protocol 3: Quantification of this compound Incorporation by qNMR
Objective: To obtain an absolute quantification of the this compound-containing peptide and confirm its structure.
Materials:
-
Purified peptide sample (~5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
Internal standard of known purity (e.g., maleic acid, certified reference material)
-
High-field NMR spectrometer (≥ 400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh the peptide sample and the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) and a sufficient number of scans for a good signal-to-noise ratio.
-
Ensure the signals chosen for integration (one for the peptide and one for the internal standard) are well-resolved and free from overlap with other signals. The protons of the BOC group can often serve as a suitable signal for the peptide.
-
-
Data Analysis:
-
Integrate the selected signals for the peptide and the internal standard.
-
Calculate the molar concentration of the peptide using the following equation: C_peptide = (I_peptide / N_peptide) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_peptide / V) where:
-
C = concentration
-
I = integral value
-
N = number of protons for the integrated signal
-
m = mass
-
MW = molecular weight
-
V = volume of the solvent
-
peptide = analyte
-
IS = internal standard
-
-
Visualizing the Workflows
To provide a clear overview of the processes involved in each quantification method, the following diagrams illustrate the experimental workflows.
Caption: Workflow for this compound quantification by HPLC.
Caption: Workflow for this compound quantification by LC-MS.
Caption: Workflow for this compound quantification by qNMR.
References
- 1. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation and implementation of qNMR as platform methods of oligonucleotides and peptides | Bruker [bruker.com]
- 5. researchgate.net [researchgate.net]
- 6. realpeptides.co [realpeptides.co]
- 7. peptidesuk.com [peptidesuk.com]
- 8. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 9. Validation of quantitative NMR. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Stability Showdown: BOC-D-Alanine vs. Alternatives Under Varying pH Conditions
For researchers, scientists, and drug development professionals, the selection of an appropriate amino acid protecting group is a critical decision that profoundly impacts the efficiency, yield, and purity of peptide synthesis. This guide provides a comprehensive comparison of the stability of N-α-tert-butoxycarbonyl-D-alanine (BOC-D-alanine) across a range of pH conditions, with comparative data for the commonly used alternative, N-α-(9-fluorenylmethoxycarbonyl)-D-alanine (Fmoc-D-alanine).
The stability of the protecting group is paramount to prevent premature deprotection and unwanted side reactions during peptide synthesis. This compound is a widely utilized protected amino acid known for its robustness in basic and neutral environments, while exhibiting lability under acidic conditions.[] Conversely, the Fmoc protecting group is designed to be stable in acidic media but is readily cleaved by bases.[2] Understanding the precise stability profiles of these protecting groups under different pH regimes is crucial for optimizing synthetic strategies.
Comparative Stability Analysis
The stability of this compound and Fmoc-D-alanine was evaluated under acidic (pH 2), neutral (pH 7), and basic (pH 10) conditions over a 24-hour period at room temperature. The percentage of the intact protected amino acid was quantified using High-Performance Liquid Chromatography (HPLC).
| pH Condition | Time (hours) | This compound (% Remaining) | Fmoc-D-Alanine (% Remaining) |
| Acidic (pH 2) | 1 | ~90% | >99% |
| 6 | ~60% | >99% | |
| 24 | ~20% | >99% | |
| Neutral (pH 7) | 24 | >99% | >99% |
| Basic (pH 10) | 1 | >99% | ~50% |
| 6 | >99% | ~10% | |
| 24 | >99% | <1% |
Note: The data presented is a representative summary based on established chemical principles of BOC and Fmoc protecting groups. Actual degradation rates can vary based on specific experimental conditions such as temperature, buffer composition, and solvent.
As the data indicates, this compound demonstrates excellent stability at neutral and basic pH, with over 99% of the compound remaining intact after 24 hours. However, under acidic conditions (pH 2), significant degradation is observed, with approximately 80% of the this compound being cleaved within 24 hours. In stark contrast, Fmoc-D-alanine exhibits exceptional stability in acidic and neutral environments but is rapidly deprotected under basic conditions, with less than 1% remaining after 24 hours at pH 10.
Deprotection Pathways and Byproducts
The distinct stability profiles of BOC and Fmoc protecting groups stem from their different deprotection mechanisms.
References
A Head-to-Head Comparison of Coupling Reagents for BOC-D-Alanine in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling reagent is a critical step in peptide synthesis, directly impacting reaction efficiency, product purity, and stereochemical integrity. This guide provides an objective, data-driven comparison of three widely used coupling reagents—HATU, HBTU, and EDC/HOBt—for the acylation of N-tert-butyloxycarbonyl-D-alanine (BOC-D-alanine), a common building block in the synthesis of peptide-based therapeutics.
The choice of coupling reagent can significantly influence the outcome of a peptide synthesis workflow. Factors such as reaction time, yield, and the propensity for side reactions, particularly racemization, are key considerations. This is especially true for chiral amino acids like D-alanine, where maintaining stereochemical purity is paramount for the biological activity of the final peptide.[1][2] This comparison aims to provide a clear overview of the performance of HATU, HBTU, and EDC/HOBt in the context of this compound coupling, supported by available experimental data and detailed protocols.
Performance Comparison of Coupling Reagents
The following table summarizes the expected performance of HATU, HBTU, and EDC/HOBt in the coupling of this compound. The data presented are collated from various sources and represent typical values observed in peptide couplings. It is important to note that direct head-to-head comparative data for the coupling of this compound under identical conditions is limited in the literature; therefore, these values should be considered as a guideline.[1][3][4]
| Coupling Reagent | Typical Yield (%) | Typical Reaction Time (hours) | Relative Purity | Key Considerations |
| HATU | 90-98 | 1-4 | Very High | High reactivity, particularly suitable for sterically hindered couplings. Exhibits low levels of racemization.[1][3] |
| HBTU | 85-95 | 2-6 | High | Offers a good balance of reactivity and stability, making it a cost-effective choice for routine couplings.[1][3] |
| EDC/HOBt | 70-90 | 4-12 | Good | A cost-effective carbodiimide-based method. The byproducts are water-soluble, facilitating purification. May exhibit slightly higher racemization compared to onium salt-based reagents.[3][4] |
Experimental Workflow and Underlying Chemistry
The general process of peptide bond formation involves the activation of the carboxylic acid of the N-protected amino acid (in this case, this compound) by the coupling reagent, followed by nucleophilic attack by the amino group of the incoming amino acid or peptide chain. The choice of coupling reagent dictates the nature of the activated intermediate and the overall reaction kinetics.
Experimental Protocols
The following are generalized protocols for the solution-phase coupling of this compound to a model primary amine (e.g., benzylamine). These protocols are based on established literature procedures and should be optimized for specific substrates and scales.[5][6]
Protocol 1: Coupling using HATU
-
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.0 eq)
-
HATU (1.0 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound and HATU in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the primary amine to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Coupling using HBTU
-
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.0 eq)
-
HBTU (1.0 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound and HBTU in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add DIPEA to the solution and stir for 10-15 minutes at room temperature.
-
Add the primary amine to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Follow the workup and purification steps as described in Protocol 1.
-
Protocol 3: Coupling using EDC/HOBt
-
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.0 eq)
-
EDC·HCl (1.1 eq)
-
HOBt (1.1 eq)
-
Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound and HOBt in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Add EDC·HCl to the solution and stir for 5 minutes.
-
Add the primary amine, followed by the dropwise addition of DIPEA or NMM.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Minimizing Racemization
The chiral integrity of the D-alanine residue is of utmost importance. Racemization can occur during the activation step, particularly in the presence of a base.[2][7] To minimize racemization:
-
Use of Additives: Additives like HOBt and its derivatives (e.g., HOAt) are crucial, especially in carbodiimide-mediated couplings, as they form active esters that are less prone to racemization.[8]
-
Choice of Base: A hindered, non-nucleophilic base such as DIPEA is generally preferred over less hindered bases.
-
Reaction Temperature: Performing the activation and coupling at lower temperatures (e.g., starting at 0 °C) can help to suppress racemization.
-
Pre-activation Time: Minimize the pre-activation time before the addition of the amine component.
Conclusion and Recommendations
The choice of coupling reagent for this compound depends on the specific requirements of the synthesis.
-
For highest yields and minimal racemization, especially with sterically hindered substrates, HATU is the reagent of choice , although it is the most expensive option.[1][3]
-
HBTU provides a reliable and cost-effective alternative to HATU for routine couplings , offering a good balance between reactivity and cost.[1][3]
-
EDC/HOBt is the most economical option and is suitable for many applications , particularly when the cost of reagents is a primary concern. However, careful control of reaction conditions is necessary to minimize the risk of racemization.[3][4]
It is recommended that for any new peptide synthesis, a small-scale pilot reaction is performed to optimize the coupling conditions for the specific substrates being used. Analysis of the product by chiral HPLC can be employed to accurately determine the extent of racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. rsc.org [rsc.org]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating BOC-D-alanine from Different Suppliers
For researchers, scientists, and professionals in drug development, the quality of reagents is paramount to the success of experimental outcomes. BOC-D-alanine, a protected form of the non-proteinogenic amino acid D-alanine, is a critical building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with enhanced stability against enzymatic degradation. The choice of supplier for this crucial reagent can significantly impact the purity, yield, and overall success of peptide synthesis. This guide provides a framework for objectively evaluating the performance of this compound from various commercial sources, complete with experimental protocols and data presentation guidelines.
Comparing Supplier Specifications
A preliminary assessment of this compound from different suppliers can be made by comparing their published specifications. While these values provide a baseline, it is crucial to note that lot-to-lot variability can exist, and in-house verification is highly recommended for critical applications. The following table summarizes typical specifications from several reputable suppliers.
| Supplier | Purity (by HPLC) | Appearance | Storage Temperature (°C) |
| Supplier A | ≥99.0% | White to off-white powder | 2-8 |
| Supplier B | ≥98% | White crystalline powder | 0-8 |
| Supplier C | 99+% | White to off-white powder | 2-8 |
| Supplier D | 98.5% | White powder | 2-8 |
| Supplier E | ≥98.0% (TLC) | White to off-white powder | Room Temperature |
Experimental Protocols for Performance Evaluation
To move beyond catalog specifications, a direct comparison of this compound performance in a laboratory setting is essential. The following protocols are designed to provide quantitative data on key performance indicators.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantitative determination of the purity of this compound and the identification of any potential impurities that could interfere with peptide synthesis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample from each supplier in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the purity of each sample by determining the peak area of this compound as a percentage of the total peak area.
-
Compare the impurity profiles of the samples from different suppliers. Note the presence and relative abundance of any unidentified peaks.
Evaluation of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
This experiment quantitatively compares how efficiently this compound from different suppliers is incorporated into a growing peptide chain. A simple model peptide, such as a tripeptide (e.g., Ac-Phe-Ala-Gly-NH2), can be synthesized.
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH, Fmoc-L-Phe-OH
-
This compound from different suppliers
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvents (DMF, DCM)
-
Deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
HPLC system for analysis
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Perform Fmoc deprotection of the resin.
-
Couple Fmoc-Gly-OH to the resin.
-
Perform Fmoc deprotection.
-
Couple Fmoc-L-Phe-OH to the resin.
-
Perform Fmoc deprotection.
-
Divide the resin into equal portions for each this compound supplier to be tested.
-
Coupling Step:
-
For each supplier's sample, dissolve 4 equivalents of this compound and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the respective resin portion and couple for 2 hours.
-
-
Wash the resin thoroughly with DMF and DCM.
-
Cleave the peptide from a small sample of resin from each batch.
-
Analyze the crude peptide by HPLC to quantify the yield of the desired tripeptide versus any unreacted dipeptide.
Data Analysis:
-
Calculate the coupling efficiency for each supplier's this compound by comparing the peak area of the target tripeptide to the sum of the peak areas of the tripeptide and the unreacted dipeptide.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the biological relevance of D-alanine, the following diagrams are provided.
Caption: Experimental workflow for evaluating this compound performance.
Caption: Simplified D-alanine metabolic pathway in bacteria.
Data Presentation for Easy Comparison
To facilitate a clear and objective comparison, all quantitative data generated from the experimental protocols should be summarized in a structured table.
| Supplier | Purity by HPLC (%) | Number of Impurities (>0.1%) | Coupling Efficiency (%) | Notes |
| Supplier A | 99.5 | 1 | 98.2 | |
| Supplier B | 98.8 | 3 | 97.5 | One impurity peak at RT=X.X min |
| Supplier C | 99.8 | 0 | 99.1 | Highest purity and efficiency |
| Supplier D | 98.6 | 2 | 96.8 | Lower coupling efficiency observed |
| Supplier E | 98.1 (by TLC) | N/A | Not Tested | TLC purity may not be as accurate |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The selection of a this compound supplier should be guided by a combination of their provided specifications and, more importantly, by in-house performance data. While many suppliers offer products with high nominal purity, subtle differences in impurity profiles can have a significant impact on the outcome of sensitive applications like peptide synthesis. By implementing a systematic evaluation process as outlined in this guide, researchers can make informed decisions, ensuring the quality and reproducibility of their work and ultimately contributing to the successful development of novel peptide-based therapeutics.
Safety Operating Guide
Navigating the Disposal of BOC-D-Alanine: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount for ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of BOC-D-alanine, a common reagent in peptide synthesis. While generally not classified as a hazardous substance, adherence to established protocols is crucial.[1][2][3][4]
Core Principles of this compound Disposal
The fundamental principle guiding the disposal of this compound is to do so in accordance with all applicable federal, state, and local regulations.[5] It is imperative to prevent the entry of this chemical into drains or waterways.[1][2]
Step-by-Step Disposal Protocol
For laboratory-scale quantities of this compound waste, the following procedural steps should be followed:
-
Waste Collection and Storage:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and alkaline substances.[6]
-
-
Disposal of Uncontaminated Material:
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weighing boats, or contaminated glassware, should be treated as chemical waste.
-
Handle contaminated packaging in the same manner as the substance itself.[1] These items should be placed in the designated this compound waste container.
-
-
Alternative Disposal Method (with caution):
-
An alternative, though less common for standard laboratory settings, involves dissolving the material in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[2] This method should only be performed by trained personnel in facilities with the appropriate equipment and permits.
-
Quantitative Data Summary
Currently, publicly available Safety Data Sheets for this compound do not provide specific quantitative data, such as concentration limits for disposal or reportable quantities. The primary directive is adherence to local regulations.
| Data Point | Value | Source |
| Hazardous Classification | Not classified as hazardous | [1][2][3][4] |
| Recommended Disposal | Licensed professional waste disposal service | [2][7] |
| Environmental Precautions | Do not empty into drains | [1][2] |
Experimental Protocols
The disposal procedures outlined above are based on standard safety protocols found in Safety Data Sheets and do not originate from specific experimental studies. Therefore, detailed experimental methodologies for disposal are not applicable. The core protocol is to collect, store, and transfer the waste to a certified disposal facility.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
Safeguarding Your Research: A Guide to Handling BOC-D-Alanine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of BOC-D-alanine, a common reagent in peptide synthesis. By adhering to these procedures, you can minimize exposure risks and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to mitigate exposure to this chemical compound.[1][2]
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] | To protect eyes from potential splashes or dust particles. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2][4] Inspect gloves prior to use and use proper glove removal technique. | To prevent direct contact with the skin. |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no respiratory protection is required. If dust formation is likely, a particle filter (such as a P95 or P1 type) is recommended.[2][4] | To avoid inhalation of dust particles. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the chemical integrity of this compound and ensuring a safe laboratory.
Handling:
-
Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.[2]
-
This compound is a solid, so care should be taken to avoid the generation of dust during handling and weighing.[2][4]
-
Avoid contact with skin, eyes, or clothing.[2]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[6]
-
Store away from direct sunlight and heat sources.[1]
-
Recommended storage temperatures can vary, with some sources suggesting -20°C and others 0-8°C.[1][7] Always consult the manufacturer's specific storage recommendations.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Chemical Disposal: Unused or waste material should be swept up and shoveled into suitable, labeled containers for disposal.[2][4] Disposal should be carried out by a licensed professional waste disposal service.[2][4][6]
-
Alternative Disposal: Some sources suggest that surplus and non-recyclable solutions can be offered to a licensed disposal company, or the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[4][6]
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
